EDP-305
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H58N2O5S |
|---|---|
Peso molecular |
630.9 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea |
InChI |
InChI=1S/C36H58N2O5S/c1-8-26-30-21-24(39)15-18-36(30,7)29-16-19-35(6)27(13-14-28(35)31(29)32(26)40)22(2)17-20-37-33(41)38-44(42,43)25-11-9-23(10-12-25)34(3,4)5/h9-12,22,24,26-32,39-40H,8,13-21H2,1-7H3,(H2,37,38,41)/t22-,24-,26-,27-,28+,29+,30+,31+,32-,35-,36-/m1/s1 |
Clave InChI |
SJKLCUGQVVYDCX-HRNVLBFRSA-N |
SMILES isomérico |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O |
SMILES canónico |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O |
Origen del producto |
United States |
Foundational & Exploratory
EDP-305: A Deep Dive into its Mechanism of Action in Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of EDP-305, a novel, potent, and selective non-bile acid farnesoid X receptor (FXR) agonist, in the context of liver fibrosis.
Core Mechanism: Potent and Selective FXR Agonism
This compound is a synthetic, non-steroidal FXR agonist designed for high potency and selectivity, which forms the basis of its therapeutic potential in liver diseases like non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] Its chemical structure, distinct from natural bile acids, allows for optimized binding to the FXR, leading to a robust activation of downstream signaling pathways.[1] A key feature of this compound is its minimal cross-reactivity with other nuclear receptors, including TGR5, which is implicated in some of the side effects observed with other FXR agonists.[2][3]
Signaling Pathway
Upon binding to this compound, the farnesoid X receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.
References
EDP-305: A Selective Farnesoid X Receptor Agonist for the Treatment of Liver Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EDP-305 is a novel, potent, and selective non-bile acid agonist of the Farnesoid X Receptor (FXR), a crucial nuclear receptor in the regulation of bile acid, lipid, and glucose metabolism.[1][2] Developed by Enanta Pharmaceuticals, this compound has been investigated as a therapeutic agent for non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3][4] Preclinical and clinical studies have demonstrated its ability to modulate FXR signaling, leading to improvements in liver histology, reduction in liver enzymes, and anti-fibrotic effects.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor primarily expressed in the liver, intestine, and kidneys. It plays a pivotal role in maintaining bile acid homeostasis by regulating their synthesis, transport, and metabolism. Natural ligands for FXR include bile acids, such as chenodeoxycholic acid. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Activation of FXR initiates a cascade of events that are beneficial in the context of liver diseases like NASH. Key functions of FXR activation include:
-
Suppression of bile acid synthesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
-
Regulation of lipid metabolism: FXR activation has been shown to suppress lipogenesis and promote fatty acid oxidation.
-
Anti-inflammatory effects: this compound has been shown to exhibit anti-inflammatory gene signatures in human macrophage and stellate cell lines.
-
Anti-fibrotic effects: this compound has demonstrated the ability to reduce the expression of profibrogenic genes and decrease fibrosis progression in preclinical models.
This compound: A Novel FXR Agonist
This compound is a non-bile acid FXR agonist, a characteristic that may offer an improved efficacy and safety profile compared to bile acid-derived agonists. It is highly potent, with a single-digit nanomolar affinity for FXR in vitro, and is highly selective, showing minimal to no cross-reactivity with other nuclear receptors or the TGR5 receptor.
Mechanism of Action
This compound selectively binds to and activates FXR, initiating the downstream signaling pathways. This leads to the regulation of genes involved in bile acid metabolism, lipid metabolism, inflammation, and fibrosis.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 3. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 4. Enanta Announces Results of INTREPID Study of this compound for the Treatment of Primary Biliary Cholangitis - BioSpace [biospace.com]
- 5. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of EDP-305: A Potent FXR Agonist for Non-Alcoholic Fatty Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
EDP-305 is a novel, potent, and selective non-bile acid farnesoid X receptor (FXR) agonist that has demonstrated significant therapeutic potential in preclinical models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for chronic liver diseases.[3][4][5] Preclinical studies have shown that this compound effectively reduces liver injury, hepatic steatosis, inflammation, and fibrosis in various rodent models of NASH. This technical guide provides a comprehensive overview of the preclinical data on this compound, including detailed experimental protocols and a summary of its effects on key disease parameters, to inform further research and development in the field.
Mechanism of Action: FXR Agonism
This compound is a non-bile acid FXR agonist with high potency and selectivity. It is designed to have increased binding interactions with the FXR receptor. Unlike natural bile acids, this compound does not contain a carboxylic acid group, which can prevent the formation of taurine and glycine conjugates. The activation of FXR by this compound initiates a cascade of transcriptional events that regulate genes involved in:
-
Bile Acid Homeostasis: Suppressing bile acid synthesis and promoting its excretion to reduce toxic bile acid accumulation.
-
Lipid Metabolism: Inhibiting hepatic lipogenesis, reducing VLDL production, and increasing triglyceride clearance.
-
Glucose Metabolism: Improving insulin sensitivity.
-
Inflammation and Fibrosis: Down-regulating the expression of pro-inflammatory and pro-fibrotic genes.
Preclinical Efficacy of this compound
The therapeutic efficacy of this compound has been evaluated in multiple preclinical models of NAFLD/NASH, consistently demonstrating improvements in liver pathology.
Effects on Liver Injury and Function
Treatment with this compound has been shown to significantly reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key biomarkers of liver injury.
| Animal Model | Dose of this compound | Effect on Serum ALT | Effect on Serum Transaminases | Reference |
| BALBc.Mdr2-/- (Biliary Fibrosis) | 10 mg/kg/day | - | 30% reduction | |
| BALBc.Mdr2-/- (Biliary Fibrosis) | 30 mg/kg/day | - | 53% reduction | |
| Methionine/Choline-Deficient (MCD) Diet | 30 mg/kg/day | 62% reduction | - |
Anti-Steatotic Effects
This compound has demonstrated a robust capacity to reduce hepatic steatosis (fat accumulation in the liver) in various diet-induced NASH models.
| Animal Model | Dose of this compound | Effect on Liver Steatosis | Effect on Liver Lipids | Reference |
| Diet-Induced NASH (DIN) Mice | 10 mg/kg/day | Significant decrease | Significant reduction in cholesterol, triglycerides, and fatty acids | |
| Diet-Induced NASH (DIN) Mice | 30 mg/kg/day | Significant decrease | 48% reduction in liver cholesterol |
Anti-Fibrotic Activity
A critical aspect of NASH progression is the development of liver fibrosis. This compound has shown potent anti-fibrotic effects in multiple preclinical models, reducing collagen deposition and improving liver architecture.
| Animal Model | Dose of this compound | Effect on Fibrosis | Reference |
| BALBc.Mdr2-/- (Biliary Fibrosis) | 10 and 30 mg/kg/day | Up to 39% decrease in collagen deposition | |
| Methionine/Choline-Deficient (MCD) Diet | 10 and 30 mg/kg/day | Over 80% reduction in collagen deposition | |
| Bile Duct Ligation (BDL) Rat Model | 30 mg/kg/day | Reduction in liver hydroxyproline levels |
Improvement in NAFLD Activity Score (NAS)
The NAFLD Activity Score (NAS) is a composite score that grades the severity of steatosis, lobular inflammation, and hepatocyte ballooning. This compound has been shown to significantly improve the total NAS.
| Animal Model | Dose of this compound | Effect on NAS | Effect on Hepatocyte Ballooning | Reference |
| Diet-Induced NASH (DIN) Mice | 10 and 30 mg/kg/day | Significant reduction | Significant reduction | |
| STAM™ Mouse Model | 3 mg/kg/day | Reduction to 3.7 (vs. 5.3 in control) | Reduction to 1.1 (vs. 1.9 in control) | |
| STAM™ Mouse Model | 10 mg/kg/day | Reduction to 3.4 (vs. 5.3 in control) | Reduction to 0.9 (vs. 1.9 in control) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vivo Rodent Models of NASH
-
Methionine/Choline-Deficient (MCD) Diet Model:
-
Animals: Male C57BL/6J mice.
-
Induction of NASH: Mice are fed an MCD diet for a specified period (e.g., 6 weeks) to induce steatohepatitis and fibrosis.
-
Treatment: this compound (e.g., 10 and 30 mg/kg/day) or vehicle is administered orally for a defined duration (e.g., 4 weeks).
-
Endpoints: Serum ALT/AST levels, liver histology (H&E and Sirius Red staining), hepatic hydroxyproline content, and gene expression analysis (e.g., for markers of inflammation and fibrosis).
-
-
Diet-Induced NASH (DIN) Mouse Model:
-
Animals: Male C57BL/6J mice.
-
Induction of NASH: Mice are fed a high-fat, high-cholesterol diet supplemented with fructose in the drinking water for an extended period (e.g., 16 weeks) to induce a NASH phenotype that closely mimics human disease.
-
Treatment: this compound (e.g., 10 and 30 mg/kg/day), a comparator such as obeticholic acid (OCA), or vehicle is administered orally during a specific treatment window (e.g., from week 6 to week 16).
-
Endpoints: Serum chemistry, liver histology for NAFLD Activity Score (NAS) assessment, and analysis of hepatic lipid content.
-
In Vitro Assays
-
Primary Murine Hepatic Stellate Cell (HSC) Cultures:
-
Cell Isolation: HSCs are isolated from the livers of healthy mice.
-
Activation: Cells are cultured in vitro to induce spontaneous activation, a key process in liver fibrosis.
-
Treatment: Activated HSCs are treated with varying concentrations of this compound (e.g., 50-500 nM) for a specified time (e.g., 24 hours).
-
Endpoints: Assessment of cell proliferation and analysis of fibrogenic gene expression (e.g., COL1A1, TGF-β1, TIMP-1) by qPCR.
-
Visualizing the Science: Signaling Pathways and Workflows
To better illustrate the mechanisms and experimental processes involved in the preclinical evaluation of this compound, the following diagrams are provided.
Figure 1: this compound FXR Signaling Pathway.
Figure 2: Typical Preclinical Experimental Workflow.
Figure 3: Logical Flow of this compound's Therapeutic Effects.
Conclusion
The comprehensive preclinical data for this compound strongly support its continued development as a therapeutic agent for NAFLD and NASH. Its potent and selective FXR agonism translates into significant improvements in liver steatosis, inflammation, and fibrosis in relevant animal models. The favorable preclinical profile of this compound, including its efficacy in reducing key markers of liver disease, warrants further investigation in clinical settings to establish its safety and efficacy in patients. This technical guide provides a foundational understanding of the preclinical science behind this compound for researchers and drug development professionals working to address the unmet medical need in NASH.
References
- 1. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 3. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. surf.rutgers.edu [surf.rutgers.edu]
- 5. FXR agonists in NASH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Properties of EDP-305
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory properties of EDP-305, a potent and selective steroidal agonist of the Farnesoid X Receptor (FXR). This document details the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols.
Introduction
This compound is a novel, orally active, non-bile acid steroidal agonist designed to selectively target the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has been shown to have potent anti-inflammatory and anti-fibrotic effects, making it a promising therapeutic target for inflammatory and fibrotic diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][3] This guide focuses on the anti-inflammatory characteristics of this compound as demonstrated in key preclinical models.
Mechanism of Action: FXR-Mediated Anti-inflammatory Signaling
This compound exerts its anti-inflammatory effects by binding to and activating FXR. As a transcription factor, activated FXR translocates to the nucleus and regulates the expression of numerous target genes involved in inflammatory pathways. One of the key mechanisms is the induction of the Small Heterodimer Partner (SHP), which in turn can inhibit the activity of pro-inflammatory transcription factors like NF-κB. Additionally, FXR activation can suppress the expression of various pro-inflammatory cytokines and chemokines.[4]
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Targets in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The farnesoid X receptor agonist EDP‐305 reduces interstitial renal fibrosis in a mouse model of unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
EDP-305: A Technical Guide to its Regulation of Bile Acid Synthesis Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
EDP-305 is a potent and selective steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. As a key regulator of bile acid synthesis, this compound has demonstrated significant therapeutic potential for liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This technical guide provides an in-depth overview of the molecular mechanisms by which this compound modulates the expression of genes critical to bile acid synthesis. It includes a summary of quantitative data on gene expression, detailed experimental methodologies derived from published studies, and visualizations of the core signaling pathways and experimental workflows.
Introduction to this compound and its Target: Farnesoid X Receptor (FXR)
This compound is a novel, orally bioavailable, non-bile acid steroidal agonist designed for high potency and selectivity for FXR.[1] FXR is predominantly expressed in the liver and intestine, where it functions as a primary sensor for bile acids.[2] Upon activation by ligands such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[3] This interaction initiates a transcriptional cascade that governs the synthesis, transport, and enterohepatic circulation of bile acids.[2]
The therapeutic rationale for using FXR agonists like this compound in liver disease stems from their ability to suppress the de novo synthesis of bile acids, thereby reducing their cytotoxic accumulation in the liver, and to exert anti-inflammatory and anti-fibrotic effects.[1]
Core Mechanism: Regulation of Bile Acid Synthesis Genes
The primary mechanism by which this compound regulates bile acid synthesis is through the transcriptional control of key enzymes and regulatory proteins. The rate-limiting step in the classical pathway of bile acid synthesis is catalyzed by cholesterol 7α-hydroxylase, which is encoded by the CYP7A1 gene. This compound-mediated activation of FXR leads to the robust repression of CYP7A1 expression through two primary, interconnected pathways: the SHP-dependent pathway in the liver and the FGF19-dependent pathway originating in the intestine.
The Hepatic SHP-Dependent Pathway
In hepatocytes, activated FXR directly induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. SHP, in turn, acts as a transcriptional repressor by inhibiting the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), two key transcription factors required for CYP7A1 gene expression. This cascade provides a direct negative feedback loop for bile acid synthesis within the liver.
The Intestinal FGF19-Dependent Pathway
In the ileum, FXR activation by this compound stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in mice). FGF19 enters the portal circulation and travels to the liver, where it binds to its cognate receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes. This binding event triggers a signaling cascade, primarily involving the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which ultimately leads to the repression of CYP7A1 transcription. This gut-liver signaling axis provides an additional layer of control over bile acid production.
Quantitative Data on Gene Regulation by this compound
The following tables summarize the quantitative effects of this compound on the expression of key genes involved in bile acid synthesis and transport, as reported in preclinical studies.
Table 1: In Vitro Effects of this compound on Gene Expression in Human Hepatocytes
| Cell Line | Treatment | Target Gene | Fold Change vs. Control | Reference |
| Huh7.5 | 12 nM this compound | SHP | 5-fold increase | |
| Huh7.5 | 12 nM this compound | BSEP | 18-fold increase | |
| Huh7.5 | 12 nM this compound | CYP7A1 | ~95% reduction | |
| HepaRG | 0-5 µM this compound | SHP | Dose-dependent increase | |
| HepaRG | 0-5 µM this compound | CYP7A1 | Dose-dependent decrease |
Table 2: In Vivo Effects of this compound on Gene Expression in C57BL/6 Mice
| Tissue | Treatment | Target Gene | Fold Change vs. Control | Reference |
| Liver | This compound (oral gavage) | SHP | Dose-dependent increase | |
| Liver | This compound (oral gavage) | BSEP | Dose-dependent increase | |
| Liver | This compound (oral gavage) | CYP7A1 | Dose-dependent decrease | |
| Ileum | This compound (oral gavage) | FGF15 | Dose-dependent increase |
Experimental Protocols
The following sections outline the general methodologies employed in studies investigating the effects of this compound on gene expression.
In Vitro Gene Expression Analysis in Human Hepatocyte Cell Lines
-
Cell Culture:
-
Cell Lines: Human hepatoma cell lines such as Huh7.5 or HepaRG are commonly used.
-
Media: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin. For experiments, cells are often seeded in serum-reduced media (e.g., 1% FBS) overnight.
-
-
Treatment with this compound:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.
-
Cells are treated with varying concentrations of this compound or a vehicle control (e.g., 0.2% DMSO) for a specified duration, typically ranging from 10 to 72 hours.
-
-
RNA Isolation and Quantitative Real-Time PCR (qPCR):
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes to quantify the expression levels of target genes (SHP, BSEP, CYP7A1, etc.).
-
Gene expression data is normalized to a stable housekeeping gene, such as 18S ribosomal RNA (18S rRNA) or glyceraldehyde 3-phosphate dehydrogenase (GAPDH).
-
In Vivo Gene Expression Analysis in Mouse Models
-
Animal Models:
-
Strain: C57BL/6 mice are frequently used.
-
Disease Models: To study the effects in a disease context, models of NASH such as a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) or a diet high in fat, fructose, and cholesterol are employed.
-
-
Administration of this compound:
-
This compound is formulated for oral administration, often as a suspension in a vehicle like 0.5% methylcellulose.
-
The compound is administered daily via oral gavage at specified doses (e.g., 10 mg/kg, 30 mg/kg) for a defined period, which can range from days to several weeks.
-
-
Tissue Collection and Gene Expression Analysis:
-
At the end of the treatment period, mice are euthanized, and tissues (liver, ileum) are harvested.
-
RNA is extracted from the tissues, and qPCR is performed as described for the in vitro protocol to determine the expression levels of target genes.
-
Visualizing the Molecular Pathways and Workflows
Signaling Pathways of this compound in Bile Acid Synthesis Regulation
Caption: this compound signaling pathways regulating CYP7A1 expression.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing this compound's effect on gene expression.
Conclusion
This compound is a potent FXR agonist that effectively represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. It achieves this through the dual mechanisms of inducing the transcriptional repressor SHP in the liver and stimulating the release of the endocrine hormone FGF19 from the intestine. Preclinical data robustly support the engagement of these pathways, demonstrating dose-dependent changes in the expression of key target genes. The experimental frameworks outlined provide a basis for the continued investigation and development of this compound and other FXR agonists as promising therapeutics for chronic liver diseases. The detailed understanding of its mechanism of action is crucial for optimizing its clinical application and for the design of future generations of FXR-targeted therapies.
References
The Role of EDP-305 in Modulating Lipid Metabolism in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EDP-305 is a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor that governs bile acid, lipid, and glucose homeostasis.[1] This technical guide provides an in-depth overview of the role of this compound in modulating lipid metabolism within hepatocytes. Drawing upon preclinical and clinical data, this document details the mechanism of action of this compound, its impact on key metabolic pathways, and provides standardized protocols for relevant experimental assays. This guide is intended to be a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for metabolic liver diseases such as non-alcoholic steatohepatitis (NASH).
Introduction: The Farnesoid X Receptor (FXR) and Lipid Metabolism
The farnesoid X receptor (FXR) is a ligand-activated transcription factor highly expressed in the liver and intestine.[2] It plays a central role in maintaining metabolic homeostasis.[3] FXR is activated by bile acids, leading to the regulation of a cascade of genes involved in their synthesis, transport, and metabolism.[2][3] Beyond bile acid homeostasis, FXR activation has profound effects on lipid and glucose metabolism. In the context of lipid metabolism, FXR activation in hepatocytes has been shown to:
-
Inhibit de novo lipogenesis: by downregulating the expression of key lipogenic genes.
-
Promote fatty acid β-oxidation: enhancing the breakdown of fatty acids for energy.
-
Regulate lipoprotein metabolism: by influencing the levels and clearance of triglycerides and cholesterol.
Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH).
This compound: A Potent and Selective FXR Agonist
This compound is a novel, orally bioavailable, non-bile acid FXR agonist that has demonstrated high potency and selectivity for the FXR receptor. Preclinical studies have shown that this compound is significantly more potent than first-generation FXR agonists like obeticholic acid (OCA). Its non-bile acid structure may offer a different safety and tolerability profile.
Modulation of Lipid Metabolism by this compound in Hepatocytes
This compound exerts its effects on hepatic lipid metabolism primarily through the activation of FXR and the subsequent regulation of target gene expression.
Regulation of Gene Expression
In vitro and in vivo studies have demonstrated that this compound modulates the expression of a suite of genes involved in lipid homeostasis. Upon activation by this compound, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.
Table 1: Key Genes in Lipid Metabolism Regulated by this compound in Hepatocytes
| Gene | Function | Effect of this compound Activation | Reference |
| SHP (Small Heterodimer Partner) | Atypical nuclear receptor that inhibits the expression of several metabolic genes, including those involved in bile acid synthesis and lipogenesis. | Upregulation | |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. | Downregulation (indirectly via SHP) | |
| SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) | A key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis. | Downregulation | |
| CD36 (Cluster of Differentiation 36) | A fatty acid translocase that facilitates the uptake of long-chain fatty acids into cells. | Downregulation | |
| FGF19 (Fibroblast Growth Factor 19) | A hormone released from the intestine upon FXR activation that signals to the liver to regulate bile acid synthesis and metabolism. | Upregulation (in intestine, acts on hepatocytes) |
Effects on Hepatic Steatosis
Preclinical studies in mouse models of NASH have consistently shown that this compound treatment leads to a significant reduction in hepatic steatosis (the accumulation of fat in the liver). This is attributed to the coordinated downregulation of genes involved in fatty acid uptake and synthesis (e.g., CD36, SREBP-1c) and a potential increase in fatty acid oxidation.
Table 2: Preclinical Efficacy of this compound in Mouse Models of NASH
| Model | Treatment | Duration | Key Findings | Reference |
| Diet-Induced NASH (DIN) Mice | This compound (10 and 30 mg/kg) | 10 weeks | Significant reduction in liver lipids, including cholesterol, triglycerides, and fatty acids. Significant decrease in liver steatosis. | |
| STAM™ Mice | This compound (3 and 10 mg/kg) | 4 weeks | Significant decrease in hepatocyte ballooning and total NAFLD Activity Score (NAS). | |
| Methionine/Choline-Deficient (MCD) Diet Mice | This compound (10 and 30 mg/kg) | Not specified | Profoundly inhibited perisinusoidal 'chicken wire' fibrosis, with over 80% reduction in collagen deposition. |
Clinical Evidence in NASH Patients
A Phase II clinical trial (ARGON-1) in patients with NASH demonstrated the potential of this compound to improve markers of liver health.
Table 3: Key Results from the ARGON-1 Phase IIa Study of this compound in NASH
| Parameter | This compound (1 mg) | This compound (2.5 mg) | Placebo | Reference |
| Mean Change in ALT (U/L) at Week 12 | -21.7 | -27.9 | -15.4 | |
| Absolute Reduction in Liver Fat (%) at Week 12 | -3.3 | -7.1 | -2.4 | |
| Pruritus (Itching) Incidence (%) | 9.1 | 50.9 | 4.2 |
While the trial met its primary endpoint of ALT reduction at the 2.5 mg dose, a significant incidence of pruritus was observed, a known side effect of some FXR agonists. Subsequent analyses suggested that a 1mg dose might offer a better balance of efficacy and tolerability.
Signaling Pathways Modulated by this compound in Hepatocytes
The primary signaling pathway activated by this compound is the FXR signaling cascade. However, the downstream effects are complex and involve crosstalk with other metabolic pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on lipid metabolism in hepatocytes.
Primary Hepatocyte Isolation (from Mouse)
This protocol is based on the two-step collagenase perfusion technique.
Materials:
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Collagenase Type IV solution
-
Hepatocyte wash medium (e.g., DMEM with 10% FBS)
-
Perfusion pump and tubing
-
Surgical instruments
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perform a laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with pre-warmed, Ca2+/Mg2+-free HBSS at a flow rate of 5-7 mL/min for 5-10 minutes to flush the liver of blood.
-
Switch the perfusion to pre-warmed collagenase solution and perfuse for 10-15 minutes, or until the liver becomes soft and discolored.
-
Excise the liver and transfer it to a petri dish containing hepatocyte wash medium.
-
Gently tease the liver apart with forceps to release the hepatocytes.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Pellet the hepatocytes by centrifugation at 50 x g for 3-5 minutes at 4°C.
-
Wash the cell pellet twice with cold hepatocyte wash medium.
-
Determine cell viability using the trypan blue exclusion method.
-
Plate the hepatocytes on collagen-coated plates in appropriate culture medium.
Induction of Steatosis and Oil Red O Staining
This protocol describes how to induce an in vitro model of steatosis and visualize lipid accumulation.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Culture medium
-
Fatty acid solution (e.g., a mixture of oleic and palmitic acids complexed to BSA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Hematoxylin (for counterstaining)
Procedure:
-
Seed hepatocytes in culture plates and allow them to adhere.
-
To induce steatosis, replace the culture medium with medium supplemented with the fatty acid solution. Culture for 24-48 hours.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells with distilled water.
-
Incubate the cells with the Oil Red O staining solution for 15-30 minutes.
-
Wash the cells with distilled water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Wash with distilled water.
-
Visualize and quantify lipid droplets using light microscopy.
Gene Expression Analysis by qPCR
This protocol outlines the steps for quantifying changes in gene expression.
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Lyse the treated and control hepatocytes and isolate total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a stable housekeeping gene.
Protein Expression Analysis by Western Blot
This protocol is for determining the levels of specific proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Procedure:
-
Lyse the treated and control hepatocytes in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control protein (e.g., GAPDH or β-actin).
Conclusion
This compound is a potent FXR agonist that effectively modulates lipid metabolism in hepatocytes. Through the regulation of key genes involved in fatty acid uptake, synthesis, and bile acid metabolism, this compound has demonstrated significant efficacy in reducing hepatic steatosis in preclinical models and has shown promise in clinical trials for NASH. While pruritus remains a notable side effect, ongoing research aims to optimize the therapeutic window for FXR agonists. The experimental protocols provided in this guide offer a framework for further investigation into the mechanisms of action of this compound and other FXR agonists in the context of metabolic liver disease.
References
- 1. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleic acid-induced steatosis model establishment in LMH cells and its effect on lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
EDP-305: A Deep Dive into its Impact on Fibrogenic Gene Expression
For Immediate Release
Watertown, MA – This technical whitepaper provides an in-depth analysis of the mechanism of action of EDP-305, a potent and selective farnesoid X receptor (FXR) agonist, and its significant impact on the expression of key genes involved in fibrosis. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development for fibrotic diseases such as non-alcoholic steatohepatitis (NASH).
Core Mechanism of Action: FXR Agonism
This compound is a non-bile acid FXR agonist that has demonstrated significant anti-fibrotic efficacy in multiple preclinical models.[1][2] The farnesoid X receptor is a nuclear receptor primarily expressed in the liver, intestine, and kidneys, where it plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[3][4] Activation of FXR by a ligand such as this compound initiates a signaling cascade that modulates the expression of various target genes, leading to a reduction in liver injury, inflammation, and fibrosis.[5]
One of the key anti-fibrotic mechanisms of this compound involves the upregulation of microRNA-29a (miR29a). In a mouse model of methionine/choline-deficient (MCD) diet-induced fibrosis, treatment with this compound led to an 89% increase in miR29a expression, which was associated with a 70% reduction in hepatic collagen content.
In Vitro Efficacy: Direct Action on Hepatic Stellate Cells
Hepatic stellate cells (HSCs) are the primary cell type responsible for extracellular matrix production in the liver during fibrosis. In an in vitro model, human HSCs were stimulated with transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine, to induce a fibrogenic response. Co-treatment with this compound for 18 hours resulted in a significant and dose-dependent downregulation of key fibrogenic genes.
Quantitative Analysis of Fibrogenic Gene Expression in Activated Human Hepatic Stellate Cells
| Gene | Function | % Reduction with this compound (0.5 µM) |
| α-SMA (Alpha-Smooth Muscle Actin) | Marker of HSC activation | 68% |
| COL1A2 (Collagen Type I Alpha 2) | Major component of scar tissue | 42% |
| COL3A1 (Collagen Type III Alpha 1) | Component of reticular fibers | 57% |
| TIMP1 (Tissue Inhibitor of Metalloproteinase 1) | Inhibits matrix degradation | 80% |
| TIMP2 (Tissue Inhibitor of Metalloproteinase 2) | Inhibits matrix degradation | 65% |
Experimental Protocol: In Vitro TGF-β Challenge in Human Hepatic Stellate Cells
-
Cell Line: Human Hepatic Stellate Cells (HSCs)
-
Induction of Fibrogenic Phenotype: Cells were treated with 5 ng/ml of transforming growth factor-beta (TGF-β) to stimulate the expression of fibrogenic genes.
-
Treatment: Cells were co-treated with either DMSO (vehicle control) or this compound for 18 hours.
-
Gene Expression Analysis: The expression levels of key fibrogenic genes were quantified using RT-PCR.
In Vivo Anti-Fibrotic Effects in Preclinical Models
The anti-fibrotic activity of this compound has been corroborated in several in vivo models of liver fibrosis, demonstrating its therapeutic potential in a more complex biological environment.
Methionine/Choline-Deficient (MCD) Diet-Induced Steatohepatitis in Mice
In a well-established mouse model of NASH, a methionine/choline-deficient (MCD) diet was used to induce steatohepatitis and peri-sinusoidal fibrosis. Treatment with this compound after the establishment of early fibrosis led to a significant downregulation of key fibrogenic genes, consistent with the in vitro findings.
Quantitative Analysis of Fibrogenic Gene Expression in MCD Mouse Model
| Gene | % Reduction with this compound (10 mg/kg) |
| α-SMA | Significantly down-regulated |
| COL1A2 | Significantly down-regulated |
| COL3A1 | Significantly down-regulated |
| TIMP1 | Significantly down-regulated |
| TIMP2 | Significantly down-regulated |
Experimental Protocol: MCD Diet-Induced Steatohepatitis Mouse Model
-
Animal Model: C57Bl/6 mice.
-
Induction of Fibrosis: Mice were fed a methionine/choline-deficient (MCD) diet to induce steatohepatitis and peri-sinusoidal fibrosis.
-
Treatment: After 4 weeks on the MCD diet, once early fibrosis was established, mice were orally administered 10 mg/kg of this compound daily for 4 weeks.
-
Analysis: The expression of essential genes involved in the pathogenic fibrosis response was analyzed by RT-PCR.
Thioacetamide-Induced Liver Fibrosis and Cirrhosis in Rats
In a more aggressive model of liver injury, thioacetamide (TAA) was used to induce liver fibrosis and cirrhosis in rats. This compound treatment demonstrated a significant reduction in fibrosis progression and a downregulation of key fibrogenic genes.
Quantitative Analysis of Fibrogenic Gene Expression in TAA-Induced Cirrhosis Reversal Rat Model
| Gene | % Reduction with this compound (10 mg/kg) |
| Col1a2 (Collagen type 1 alpha 2) | 65% |
| α-SMA (Alpha smooth muscle actin) | 23% |
| PDGFβ (Platelet derived growth factor β) | Down-regulated |
| MMP2 (Matrix metallopeptidase 2) | Down-regulated |
| TIMP1 (TIMP metallopeptidase inhibitor 1) | Down-regulated |
| TIMP2 (TIMP metallopeptidase inhibitor 2) | Down-regulated |
Experimental Protocol: Thioacetamide-Induced Liver Fibrosis and Cirrhosis Rat Model
-
Animal Model: Rats.
-
Induction of Fibrosis and Cirrhosis: Liver fibrosis and cirrhosis were induced using thioacetamide (TAA).
-
Endpoints: Key endpoints of the study included histopathological analyses, serum clinical chemistry, body and organ weights, and the expression of key fibrogenic genes.
Visualizing the Molecular Pathways and Experimental Designs
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. enanta.com [enanta.com]
- 2. enanta.com [enanta.com]
- 3. SUMOylation inhibitors synergize with FXR agonists in combating liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Farnesoid X Receptor Agonist EDP-305: A Deep Dive into its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways.[1][2] Activation of FXR by this compound initiates a cascade of downstream signaling events, making it a promising therapeutic candidate for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3] This technical guide provides an in-depth exploration of the downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action
This compound exerts its effects by binding to and activating FXR. FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Downstream Signaling Pathways
The activation of FXR by this compound triggers a multi-faceted downstream signaling cascade impacting several key physiological processes.
Bile Acid Metabolism
A primary function of FXR is the tight regulation of bile acid homeostasis. This compound mimics the action of natural bile acids in activating FXR, leading to:
-
Induction of Small Heterodimer Partner (SHP): SHP is a key transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[1]
-
Upregulation of Bile Salt Export Pump (BSEP): BSEP is a canalicular transporter responsible for the efflux of bile salts from hepatocytes into the bile.
-
Repression of Cholesterol 7α-hydroxylase (CYP7A1): By inducing SHP, this compound leads to the downregulation of CYP7A1, thereby reducing the de novo synthesis of bile acids.
This coordinated regulation helps to maintain bile acid levels within a physiological range, protecting hepatocytes from bile acid-induced toxicity.
Lipid and Glucose Metabolism
FXR activation by this compound also influences lipid and glucose homeostasis. This includes the regulation of genes involved in triglyceride synthesis, fatty acid oxidation, and gluconeogenesis.
Anti-inflammatory and Anti-fibrotic Effects
Chronic liver injury is characterized by inflammation and the progressive accumulation of extracellular matrix proteins, leading to fibrosis. This compound has demonstrated anti-inflammatory and anti-fibrotic properties through the modulation of key signaling pathways in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay | Cell Line | Parameter | This compound | Obeticholic Acid (OCA) | Reference |
| Chimeric FXR Reporter Assay | CHO | EC50 | 34 nM | - | |
| Full-length FXR Reporter Assay | HEK | EC50 | 8 nM | 130 nM | |
| SHP mRNA Induction (at 12 nM) | Huh7.5 | Fold Change | 5-fold | Minimal | |
| BSEP mRNA Induction (at 12 nM) | Huh7.5 | Fold Change | 18-fold | Minimal | |
| CYP7A1 mRNA Repression (at 12 nM) | Huh7.5 | % Remaining | ~5% | 40% |
Table 2: In Vivo Gene Regulation by this compound in C57BL/6 Mice
| Gene | Tissue | Effect | Reference |
| SHP | Ileum & Liver | Dose-dependent increase | |
| FGF15 | Ileum | Dose-dependent increase | |
| BSEP | Liver | Dose-dependent increase | |
| CYP7A1 | Liver | Dose-dependent reduction |
Table 3: Clinical Trial Results of this compound
| Trial | Indication | Dose | Primary/Secondary Endpoint | Result | Reference |
| ARGON-1 (Phase 2a) | NASH | 1 mg | ALT Reduction at Week 12 | -21.7 U/L (p=0.304 vs placebo) | |
| 2.5 mg | ALT Reduction at Week 12 | -27.9 U/L (p=0.049 vs placebo) | |||
| 1 mg | Liver Fat Reduction (MRI-PDFF) | -3.3% | |||
| 2.5 mg | Liver Fat Reduction (MRI-PDFF) | -7.1% (p=0.0009 vs placebo) | |||
| INTREPID (Phase 2) | PBC | 1 mg | ALP Response at Week 12 | 45% (p=0.106 vs placebo) | |
| 2.5 mg | ALP Response at Week 12 | 46% (p=0.063 vs placebo) | |||
| 1 mg | Absolute Change in ALP | Statistically significant (p=0.017 vs placebo) | |||
| 2.5 mg | Absolute Change in ALP | Statistically significant (p=0.021 vs placebo) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
FXR Reporter Gene Assay (HEK293T Cells)
This assay quantifies the ability of a compound to activate the Farnesoid X Receptor.
-
Cell Culture: Maintain human embryonic kidney (HEK) 293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transfection: Co-transfect HEK293T cells with an FXR expression plasmid, a luciferase reporter plasmid containing FXR response elements, and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis (Huh7.5 Cells)
This protocol details the measurement of mRNA levels of FXR target genes.
-
Cell Culture and Treatment: Culture human hepatoma (Huh7.5) cells in DMEM with 10% FBS. Seed cells and allow them to adhere overnight. Treat cells with this compound or vehicle for a specified duration (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Perform real-time PCR using a qPCR system with a SYBR Green-based detection method. Use primers specific for the target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene.
Western Blotting for Protein Expression Analysis
This method is used to detect changes in protein levels of FXR and its downstream targets.
-
Protein Extraction: Lyse treated cells or homogenized tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Separate proteins by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., FXR, SHP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Conclusion
This compound is a potent and selective FXR agonist that modulates a complex network of downstream signaling pathways involved in bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis. The comprehensive data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other FXR agonists in the treatment of chronic liver diseases. The visually represented pathways and workflows offer a clear and concise understanding of the intricate mechanisms underlying the action of this compound.
References
EDP-305: A Novel Farnesoid X Receptor Agonist for the Treatment of Cholestatic Liver Diseases
An In-depth Technical Guide
Executive Summary
Cholestatic liver diseases are characterized by the accumulation of bile acids in the liver, leading to cellular injury, inflammation, and fibrosis. The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a master regulator of bile acid homeostasis. Activation of FXR offers a promising therapeutic strategy for these conditions. EDP-305 is a novel, potent, and selective non-bile acid FXR agonist developed for the treatment of liver diseases, including non-alcoholic steatohepatitis (NASH) and cholestatic conditions like Primary Biliary Cholangitis (PBC).[1][2][3][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, clinical trial data, and experimental methodologies.
The Role of FXR in Cholestasis
Farnesoid X Receptor (FXR) is a critical sensor for bile acids.[5] Its activation orchestrates a multi-faceted response to control bile acid concentrations and mitigate liver damage.
-
In the Liver: FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits key enzymes in bile acid synthesis, most notably Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme. FXR also upregulates transporters responsible for bile acid efflux from hepatocytes into the bile, such as the Bile Salt Export Pump (BSEP).
-
In the Intestine: In the ileum, FXR activation by reabsorbed bile acids induces the secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents) into portal circulation. FGF19 then travels to the liver and acts on the FGF Receptor 4 (FGFR4)/β-Klotho complex on hepatocytes to potently repress CYP7A1 expression, providing a powerful negative feedback loop.
Dysfunction in these FXR-regulated pathways is associated with cholestatic diseases. Therefore, therapeutic activation of FXR with an agonist like this compound is a rational approach to restore bile acid homeostasis, reduce hepatic bile acid burden, and ameliorate liver injury.
Visualizing the FXR Signaling Pathway
The diagram below illustrates the dual-location mechanism of FXR in regulating bile acid synthesis and transport.
References
- 1. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 3. Enanta Pharmaceuticals to Present New Preclinical Data on this compound, an FXR Agonist for NASH and PBC, at The Liver Meeting® 2017 | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 4. Enanta Announces Results of INTREPID Study of this compound for the Treatment of Primary Biliary Cholangitis | Nasdaq [nasdaq.com]
- 5. Farnesoid X Receptor as Target for Therapies to Treat Cholestasis-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
EDP-305: A Profile of High Selectivity for the Farnesoid X Receptor
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of EDP-305, a potent agonist of the Farnesoid X Receptor (FXR). This compound has been a subject of interest in the context of liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). A key attribute of a successful therapeutic agent is its specificity for the intended target, minimizing off-target effects that can lead to adverse events. This document compiles available data on the selectivity of this compound for FXR over other nuclear receptors, details the experimental methodologies used to determine this selectivity, and illustrates the relevant biological pathways.
Quantitative Analysis of this compound Potency and Selectivity
This compound demonstrates high potency for the Farnesoid X Receptor. In a full-length FXR reporter assay using human embryonic kidney (HEK) cells, this compound exhibited a half-maximal effective concentration (EC50) of 8 nM.[1] This potency is approximately 16-fold greater than that of obeticholic acid (OCA), another FXR agonist, which had an EC50 of 130 nM in the same assay.[1]
The selectivity of this compound has been assessed against other nuclear receptors and the G-protein coupled bile acid receptor TGR5. The available data underscores the high selectivity of this compound for FXR.
| Receptor/Assay | This compound | Obeticholic Acid (OCA) | Notes |
| FXR (full-length reporter assay, HEK cells) | EC50 = 8 nM | EC50 = 130 nM | This compound is 16-fold more potent than OCA.[1] |
| TGR5 (CHO cells) | EC50 > 15,000 nM | Active | This compound shows minimal activity against TGR5, while OCA is an agonist.[1] |
Furthermore, a nuclear receptor selectivity panel was conducted to evaluate the activity of this compound against a range of other nuclear receptors. When tested at a concentration of 10µM in Chinese Hamster Ovary (CHO) cells, this compound showed minimal to no activity on the following receptors: Retinoic Acid Receptors (RARα, RARβ, RARγ), Retinoid X Receptors (RXRα, RXRβ, RXRγ), Thyroid Hormone Receptors (TRα, TRβ), and the Vitamin D Receptor (VDR).[2] While specific quantitative data for Liver X Receptor (LXR), Peroxisome Proliferator-Activated Receptors (PPARs), and Glucocorticoid Receptor (GR) are not detailed in the publicly available literature, the broad screening confirms the high selectivity of this compound for FXR.
Experimental Protocols
The selectivity and potency of this compound were determined using established in vitro cellular assays. The following are detailed methodologies representative of those used in the characterization of this compound.
Full-Length FXR Luciferase Reporter Gene Assay (HEK293T Cells)
This assay is designed to measure the activation of the full-length human FXR by a test compound.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded into 96-well plates.
-
The following day, cells are transiently transfected with two plasmids:
-
An expression vector containing the full-length human FXR gene.
-
A reporter vector containing a luciferase gene under the control of a promoter with FXR response elements (FXREs).
-
-
A transfection reagent (e.g., Lipofectamine) is used to facilitate the uptake of the plasmids by the cells.
2. Compound Treatment:
-
After a 24-hour transfection period, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
The cells are incubated with the compound for an additional 24 hours.
3. Luciferase Activity Measurement:
-
The cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
A luciferase substrate is added to the cell lysate.
-
The luminescence, which is proportional to the amount of luciferase produced and thus to the activation of FXR, is measured using a luminometer.
4. Data Analysis:
-
The luminescence readings are normalized to a control (e.g., a co-transfected Renilla luciferase vector) to account for variations in transfection efficiency and cell number.
-
The normalized data is then plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.
Chimeric FXR Reporter Gene Assay (CHO Cells)
This assay utilizes a chimeric receptor to assess the ligand-binding domain (LBD) activation of FXR.
1. Principle:
-
This assay employs a chimeric receptor protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of the human FXR.
-
A reporter plasmid contains the luciferase gene downstream of a promoter with GAL4 upstream activating sequences (UAS).
-
When a ligand binds to the FXR LBD, the chimeric protein binds to the UAS and drives the expression of luciferase.
2. Procedure:
-
Chinese Hamster Ovary (CHO) cells are co-transfected with the GAL4-FXR LBD chimeric receptor plasmid and the GAL4-responsive luciferase reporter plasmid.
-
Transfected cells are treated with different concentrations of this compound.
-
Following incubation, luciferase activity is measured as described in the full-length assay protocol.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes involved in the assessment of this compound, the following diagrams are provided.
References
In Vitro Pharmacological Profile of EDP-305: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of EDP-305, a novel and potent agonist of the Farnesoid X Receptor (FXR). The data and methodologies presented herein are compiled from publicly available preclinical research to facilitate a comprehensive understanding of this compound's mechanism of action, potency, selectivity, and cellular effects.
Introduction
This compound is a non-bile acid FXR agonist that has been investigated for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] Its therapeutic potential stems from its ability to activate FXR, a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3] This document details the in vitro studies that have defined the pharmacological signature of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound's in vitro activity, comparing it to the first-in-class FXR agonist, obeticholic acid (OCA), where data is available.
Table 1: Potency of this compound in FXR Reporter Assays
| Assay Type | Cell Line | This compound EC₅₀ (nM) | OCA EC₅₀ (nM) | Reference |
| Full-Length FXR Reporter Assay | HEK (Human Embryonic Kidney) | 8 | 130 | [1][4] |
| Chimeric FXR Reporter Assay | CHO (Chinese Hamster Ovary) | 34 | Not Reported |
Table 2: Selectivity of this compound
| Target | Assay Type | This compound EC₅₀ (µM) | OCA EC₅₀ (µM) | Notes | Reference |
| TGR5 | cAMP Activation Assay | > 15 | 0.381 | This compound exhibits minimal activity against TGR5. | |
| Other Nuclear Receptors | Not Specified | No significant cross-reactivity | Not Reported | Tested against a panel of other nuclear receptors. |
Table 3: In Vitro Efficacy on FXR Target Gene Expression in Huh7.5 Cells
| Target Gene | This compound (at 12 nM) | OCA (at 12 nM) | Effect | Reference |
| SHP (Small Heterodimer Partner) | 5-fold induction | Minimal induction | Upregulation | |
| BSEP (Bile Salt Export Pump) | 18-fold induction | Minimal induction | Upregulation | |
| CYP7A1 (Cholesterol 7α-hydroxylase) | ~95% reduction in mRNA | ~60% reduction in mRNA | Downregulation |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general experimental workflows used for its in vitro characterization.
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are synthesized from established methods in the field.
FXR Reporter Gene Assays
Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating the farnesoid X receptor.
A. Chimeric FXR Reporter Assay in CHO Cells
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Principle: This assay utilizes a chimeric receptor system. The DNA binding domain (DBD) of the yeast GAL4 protein is fused to the ligand-binding domain (LBD) of human FXR. A reporter plasmid contains multiple copies of the GAL4 upstream activation sequence (UAS) linked to a luciferase reporter gene. Activation of the FXR LBD by an agonist like this compound causes the chimeric protein to bind to the UAS and drive luciferase expression.
-
Protocol:
-
Cell Culture: CHO cells are maintained in appropriate growth medium (e.g., F-12K Medium with 10% FBS).
-
Transfection: Cells are seeded in 96-well plates and co-transfected with two plasmids:
-
An expression plasmid encoding the GAL4-FXR LBD chimera.
-
A reporter plasmid containing the GAL4 UAS upstream of a luciferase gene (e.g., pFR-Luc).
-
-
Compound Treatment: After transfection (typically 24 hours), the medium is replaced with a medium containing serial dilutions of this compound, a positive control (e.g., chenodeoxycholic acid - CDCA), and a vehicle control (DMSO).
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24 hours).
-
Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated using non-linear regression.
-
B. Full-Length FXR Luciferase Reporter Assay in HEK Cells
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Principle: This assay uses the full-length human FXR protein and a reporter construct containing a natural FXR response element (FXRE) from an FXR target gene (e.g., BSEP or SHP) upstream of the luciferase gene.
-
Protocol:
-
Cell Culture: HEK293 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Transfection: Cells are seeded in 96-well plates and co-transfected with:
-
An expression plasmid for full-length human FXR.
-
An expression plasmid for its heterodimer partner, RXRα.
-
A reporter plasmid with an FXRE-driven luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: Following transfection, cells are treated with various concentrations of this compound, a positive control, and a vehicle control.
-
Incubation: Cells are incubated for a defined period (e.g., 24 hours).
-
Lysis and Dual-Luciferase Assay: Cell lysates are assayed for both firefly and Renilla luciferase activity.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The fold induction over the vehicle control is calculated, and the EC₅₀ is determined from the dose-response curve.
-
TGR5 Activation Assay
Objective: To assess the selectivity of this compound by measuring its activity on the TGR5 receptor.
-
Principle: TGR5 is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels.
-
Methodology (Competitive Immunoassay with Enzyme Fragment Complementation):
-
Cell Line: A cell line overexpressing human TGR5 (e.g., CHO).
-
Assay Principle: This assay is based on the competition between free cAMP produced by the cells and a cAMP-enzyme fragment conjugate for binding to a specific antibody. The amount of enzyme fragment conjugate bound to the antibody is inversely proportional to the amount of cAMP in the cell lysate. The enzyme activity is measured by adding a substrate that produces a chemiluminescent signal.
-
Protocol:
-
Cells are seeded in a 96-well plate.
-
Cells are treated with different concentrations of this compound, a known TGR5 agonist (positive control), and a vehicle control.
-
After incubation, cells are lysed.
-
The cell lysate is mixed with the assay reagents (cAMP-enzyme fragment conjugate and antibody).
-
After an incubation period to allow for competitive binding, the substrate is added, and the luminescent signal is measured.
-
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the cell samples is determined from the standard curve.
-
Gene Expression Analysis in Huh7.5 Cells
Objective: To evaluate the effect of this compound on the expression of FXR target genes involved in bile acid metabolism.
-
Cell Line: Human hepatoma cell line Huh7.5.
-
Method: Quantitative Reverse Transcription PCR (qRT-PCR).
-
Protocol:
-
Cell Culture and Treatment: Huh7.5 cells are seeded in culture plates and allowed to adhere. The cells are then treated with this compound, OCA, or a vehicle control for a specified time (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is used as a template for qPCR with specific primers for the target genes (SHP, BSEP, CYP7A1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). The qPCR is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the expression in treated cells to that in vehicle-treated cells.
-
In Vitro Anti-inflammatory and Anti-fibrotic Assays
Objective: To characterize the anti-inflammatory and anti-fibrotic effects of this compound in relevant cell models.
A. Anti-inflammatory Assay in Macrophages
-
Cell Line: Human or murine macrophage cell line (e.g., THP-1, RAW 264.7).
-
Principle: Inflammation is induced in macrophages using lipopolysaccharide (LPS), which stimulates the production of pro-inflammatory cytokines. The ability of this compound to suppress this response is measured.
-
Protocol:
-
Cell Culture and Differentiation (for THP-1): THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Treatment and Stimulation: Macrophages are pre-treated with this compound for a short period before being stimulated with LPS.
-
Cytokine Measurement: After an incubation period (e.g., 6-24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The reduction in cytokine secretion in this compound-treated cells compared to LPS-only treated cells is quantified.
-
B. Anti-fibrotic Assay in Hepatic Stellate Cells
-
Cell Line: Human hepatic stellate cell line (e.g., LX-2) or primary hepatic stellate cells.
-
Principle: Hepatic stellate cell activation is a key event in liver fibrosis. This activation can be induced in vitro by transforming growth factor-beta (TGF-β), leading to the expression of fibrotic markers like alpha-smooth muscle actin (α-SMA) and collagen.
-
Protocol:
-
Cell Culture: Hepatic stellate cells are cultured in appropriate media.
-
Treatment: Cells are treated with this compound in the presence or absence of TGF-β.
-
Assessment of Fibrotic Markers: After a suitable incubation period (e.g., 24-48 hours), the expression of fibrotic markers is assessed by:
-
Western Blot or Immunofluorescence: To measure the protein levels of α-SMA and collagen.
-
qRT-PCR: To measure the mRNA levels of genes encoding these proteins (e.g., ACTA2, COL1A1).
-
-
Data Analysis: The inhibitory effect of this compound on TGF-β-induced expression of fibrotic markers is determined.
-
Conclusion
The in vitro pharmacological profile of this compound demonstrates that it is a highly potent and selective agonist of the farnesoid X receptor. It effectively activates FXR signaling, leading to the regulation of key target genes involved in bile acid homeostasis. Furthermore, this compound exhibits desirable anti-inflammatory and anti-fibrotic properties in relevant cellular models. These findings provide a strong rationale for its development as a therapeutic agent for fibrotic liver diseases.
References
The Discovery and Development of EDP-305: A Potent FXR Agonist for Fibrotic Liver Diseases
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
EDP-305 is a novel, non-bile acid farnesoid X receptor (FXR) agonist that was developed by Enanta Pharmaceuticals for the treatment of liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). As a potent and selective FXR agonist, this compound demonstrated promising anti-fibrotic and anti-inflammatory effects in preclinical models by modulating key pathways in bile acid, lipid, and glucose metabolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data in a structured format and detailing the experimental methodologies employed. While showing initial promise, the development of this compound as a monotherapy was ultimately discontinued after facing challenges in clinical trials, highlighting the complexities of targeting FXR in NASH.
Introduction: The Role of FXR in Liver Disease
The farnesoid X receptor (FXR) is a nuclear hormone receptor highly expressed in the liver and intestine, where it functions as a primary sensor for bile acids.[1] Activation of FXR by its natural ligands, such as chenodeoxycholic acid (CDCA), initiates a complex signaling cascade that regulates the expression of numerous genes involved in bile acid synthesis and transport, lipid and glucose homeostasis, and inflammatory responses.[1][2] Given its central role in hepatic metabolism and inflammation, FXR has emerged as a compelling therapeutic target for chronic liver diseases characterized by fibrosis and metabolic dysregulation, including NASH and PBC.[3]
This compound was designed as a next-generation, non-bile acid FXR agonist with the goal of achieving high potency and selectivity, thereby maximizing therapeutic efficacy while minimizing potential off-target effects.[3] This document details the scientific journey of this compound from its initial characterization to its evaluation in clinical settings.
In Vitro Characterization
Potency and Selectivity
This compound was demonstrated to be a highly potent and selective FXR agonist in a variety of in vitro assays. Its potency was significantly greater than that of obeticholic acid (OCA), a first-in-class FXR agonist. Notably, this compound exhibited minimal cross-reactivity with the TGR5 receptor, a G protein-coupled receptor also activated by bile acids, which is a distinguishing feature from OCA.
| Assay | This compound | Obeticholic Acid (OCA) | Reference |
| FXR Activation (HEK cells) | EC50: 8 nM | EC50: 130 nM | |
| Chimeric FXR Activation (CHO cells) | EC50: 34 nM | - | |
| TGR5 Activation (CHO cells) | EC50: >15,000 nM | EC50: 381 nM |
Target Gene Regulation
In human hepatocyte cell lines (Huh7.5 and HepaRG), this compound demonstrated a dose-dependent regulation of key FXR target genes involved in bile acid metabolism. It induced the expression of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), while suppressing the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
| Gene | Effect of this compound Treatment | Reference |
| SHP | Increased expression | |
| BSEP | Increased expression | |
| CYP7A1 | Decreased expression |
Preclinical Development in Animal Models
This compound was evaluated in several rodent models of liver fibrosis and NASH, consistently demonstrating its anti-fibrotic and hepatoprotective effects.
Biliary Fibrosis Models
In the BALB/c.Mdr2-/- mouse model of progressive biliary fibrosis, therapeutic administration of this compound for six weeks resulted in significant reductions in serum transaminases and hepatic collagen deposition. In contrast, OCA at a comparable dose did not show a significant improvement in fibrosis in this model.
| Parameter | This compound (10 mg/kg) | This compound (30 mg/kg) | OCA (30 mg/kg) | Vehicle | Reference |
| Serum ALT Reduction | Significant | Up to 53% | Not significant | - | |
| Hepatic Collagen Reduction | Significant | Up to 39% | Not significant | - |
Metabolic Liver Disease Models
In a methionine- and choline-deficient (MCD) diet-induced mouse model of steatohepatitis, this compound treatment for four weeks led to a profound reduction in serum ALT levels and a dramatic decrease in perisinusoidal fibrosis. Again, OCA did not significantly improve fibrosis in this model.
| Parameter | This compound (30 mg/kg) | OCA (30 mg/kg) | Vehicle | Reference |
| Serum ALT Reduction | 62% | Up to 30% | - | |
| Hepatic Collagen Reduction | Over 80% | Not significant | - |
In a thioacetamide (TAA)-induced rat model of liver cirrhosis, delayed treatment with this compound effectively prevented the development of cirrhosis.
Clinical Development
Phase 1 Studies
Phase 1a/b studies in healthy volunteers and in subjects with presumptive non-alcoholic fatty liver disease (NAFLD) demonstrated that this compound was generally safe and well-tolerated, with a pharmacokinetic profile supporting once-daily oral dosing. Strong engagement of the FXR receptor was confirmed by dose-dependent increases in Fibroblast Growth Factor 19 (FGF19) and reductions in C4 (a marker of bile acid synthesis).
Phase 2 Study in NASH (ARGON-1)
A Phase 2, randomized, double-blind, placebo-controlled study (ARGON-1) evaluated the efficacy and safety of this compound (1 mg and 2.5 mg daily) for 12 weeks in patients with fibrotic NASH. The primary endpoint was the change in alanine aminotransferase (ALT) levels, and a key secondary endpoint was the change in liver fat content measured by MRI-proton density fat fraction (MRI-PDFF).
| Endpoint | This compound (1 mg) | This compound (2.5 mg) | Placebo | Reference |
| Mean ALT Reduction from Baseline (U/L) | -21.7 (p=0.304) | -27.9 (p=0.049) | -15.4 | |
| Absolute Liver Fat Reduction (%) | -3.3 | -7.1 (p=0.0009) | -2.4 |
The most common adverse event was pruritus (itching), which was dose-dependent and led to treatment discontinuation in a significant portion of patients in the 2.5 mg group.
Phase 2 Study in PBC (INTREPID)
The INTREPID study was a 12-week, randomized, double-blind, placebo-controlled Phase 2 trial of this compound in patients with PBC. While the study did not meet its primary endpoint of a ≥20% reduction in alkaline phosphatase (ALP) in the intent-to-treat analysis, there were numerically higher response rates with both 1 mg and 2.5 mg doses compared to placebo. Significant reductions in other liver enzymes such as ALT, AST, and GGT were observed. Pruritus was also a notable side effect in this study.
Discontinuation of Monotherapy Development
In October 2021, Enanta Pharmaceuticals announced the discontinuation of the internal development of this compound as a monotherapy for NASH. The decision was based on an interim analysis of the Phase 2b ARGON-2 study, which suggested that the 1 mg dose provided the best balance of efficacy and tolerability but was not sufficiently differentiated to warrant continued development as a standalone treatment. The company stated its intention to seek partners to explore the potential of its FXR agonists in combination therapies for NASH.
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
The activation of FXR by this compound initiates a cascade of events that ultimately leads to the regulation of target gene expression. A simplified representation of this pathway is provided below.
Figure 1: Simplified FXR signaling pathway activated by this compound.
Preclinical Experimental Workflow
The preclinical evaluation of this compound in animal models of liver disease typically followed a standardized workflow.
Figure 2: General experimental workflow for preclinical studies of this compound.
This compound Development Timeline
The development of this compound progressed through several key stages, from preclinical research to clinical trials, before its discontinuation as a monotherapy.
Figure 3: Key milestones in the development of this compound.
Detailed Experimental Protocols
In Vitro Assays
FXR Reporter Assay (HEK293 cells):
-
Human Embryonic Kidney 293 (HEK293) cells are transiently co-transfected with a full-length human FXR expression vector and a luciferase reporter plasmid containing FXR response elements.
-
Transfected cells are seeded into 96-well plates and allowed to adhere.
-
Cells are then treated with varying concentrations of this compound, OCA, or vehicle control for 24 hours.
-
Luciferase activity is measured using a luminometer, and the EC50 value is calculated from the dose-response curve.
TGR5 Activation Assay (CHO cells):
-
Chinese Hamster Ovary (CHO) cells stably expressing human TGR5 are used.
-
Cells are incubated with different concentrations of this compound, OCA, or a known TGR5 agonist (positive control) for a specified time.
-
Intracellular cyclic AMP (cAMP) levels are measured using a competitive immunoassay.
-
The EC50 value is determined from the dose-response curve of cAMP production.
Quantitative Real-Time PCR (qPCR) for Gene Expression:
-
Human hepatocyte cell lines (e.g., Huh7.5) are treated with this compound or vehicle for a specified duration.
-
Total RNA is extracted from the cells using a suitable kit.
-
cDNA is synthesized from the RNA template by reverse transcription.
-
qPCR is performed using primers specific for target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
In Vivo Animal Studies
BALB/c.Mdr2-/- Mouse Model of Biliary Fibrosis:
-
Mdr2-/- mice on a BALB/c background, which spontaneously develop biliary fibrosis, are used.
-
At 6 weeks of age, when fibrosis is established, mice are randomized to receive this compound (e.g., 10 or 30 mg/kg/day), OCA (e.g., 30 mg/kg/day), or vehicle, typically administered via oral gavage or in medicated chow for 6 weeks.
-
At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected.
-
Serum is analyzed for liver enzymes (ALT, AST).
-
Liver tissue is processed for histological analysis and collagen quantification.
Methionine- and Choline-Deficient (MCD) Diet Mouse Model of NASH:
-
Male C57BL/6J mice are fed an MCD diet to induce steatohepatitis and fibrosis.
-
After 4 weeks on the diet, when liver injury is present, mice are randomized to receive daily oral gavage of this compound, OCA, or vehicle for an additional 4 weeks while continuing the MCD diet.
-
Endpoint analyses are performed as described for the Mdr2-/- model.
Histological Analysis of Liver Fibrosis (Sirius Red Staining):
-
Liver tissue is fixed in 10% neutral buffered formalin and embedded in paraffin.
-
5 µm sections are cut and mounted on slides.
-
Sections are deparaffinized and rehydrated.
-
Slides are stained with a Picro-Sirius Red solution for 1 hour.
-
After staining, slides are washed, dehydrated, and mounted.
-
The collagen proportional area is quantified using digital image analysis software.
Hydroxyproline Assay for Liver Collagen Content:
-
A known weight of liver tissue (e.g., 50-100 mg) is hydrolyzed in 6N HCl at 110-120°C for 12-18 hours.
-
The hydrolysate is neutralized and clarified.
-
The sample is then reacted with Chloramine-T and Ehrlich's reagent, which produces a colored product with hydroxyproline.
-
The absorbance is measured at ~560 nm, and the hydroxyproline concentration is determined by comparison to a standard curve.
-
Collagen content is calculated based on the assumption that hydroxyproline constitutes approximately 13.5% of collagen by weight.
Clinical Trials
Phase 2 Study in NASH (ARGON-1):
-
Design: Randomized, double-blind, placebo-controlled, multicenter study.
-
Population: Patients with biopsy-proven fibrotic NASH (without cirrhosis).
-
Intervention: this compound 1 mg, this compound 2.5 mg, or placebo, administered orally once daily for 12 weeks.
-
Primary Endpoint: Mean change in serum ALT from baseline to week 12.
-
Key Secondary Endpoint: Mean change in liver fat content by MRI-PDFF from baseline to week 12.
Phase 2 Study in PBC (INTREPID):
-
Design: Randomized, double-blind, placebo-controlled, multicenter study.
-
Population: Patients with PBC with or without an inadequate response to ursodeoxycholic acid (UDCA).
-
Intervention: this compound 1 mg, this compound 2.5 mg, or placebo, administered orally once daily for 12 weeks.
-
Primary Endpoint: Proportion of subjects with at least a 20% reduction in alkaline phosphatase (ALP) from baseline at week 12.
-
Key Secondary Endpoints: Changes from baseline in other liver enzymes (ALT, AST, GGT).
Conclusion
This compound is a potent and selective non-bile acid FXR agonist that demonstrated significant anti-fibrotic and hepatoprotective effects in a range of preclinical models of liver disease. It showed superiority to the first-in-class FXR agonist, OCA, in some of these models, particularly in its ability to reduce fibrosis. Clinical development in NASH and PBC confirmed the biological activity of this compound in humans, with evidence of target engagement and improvements in liver biochemistry and steatosis. However, the therapeutic window for this compound as a monotherapy was narrowed by the dose-limiting side effect of pruritus. The decision to discontinue its internal development for NASH as a standalone treatment underscores the challenges in harnessing the full therapeutic potential of FXR agonism while managing on-target side effects. The future of this compound and other FXR agonists in the treatment of liver diseases may lie in combination therapies with agents that have complementary mechanisms of action, a strategy that could enhance efficacy and improve tolerability. The extensive preclinical and clinical data generated for this compound provides a valuable foundation for the ongoing research and development of novel therapeutics for fibrotic liver diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
EDP-305: A Technical Guide to Intestinal FXR Activation and FGF19 Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
EDP-305 is a novel, potent, and selective non-bile acid farnesoid X receptor (FXR) agonist that has been evaluated for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for these chronic liver diseases. This compound's mechanism of action involves the robust activation of intestinal FXR, leading to the release of the endocrine hormone Fibroblast Growth Factor 19 (FGF19). This guide provides an in-depth technical overview of the preclinical and clinical data supporting this compound's effect on intestinal FXR activation and subsequent FGF19 release, complete with detailed experimental protocols and quantitative data analysis.
Introduction to this compound and the FXR-FGF19 Axis
The farnesoid X receptor (FXR) is a nuclear hormone receptor highly expressed in the liver and intestine. It plays a central role in maintaining metabolic homeostasis. In the intestine, the activation of FXR by its natural ligands, bile acids, or synthetic agonists like this compound, induces the transcription of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho). This binding initiates a signaling cascade that suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for regulating the size and composition of the bile acid pool. Beyond its role in bile acid homeostasis, the FXR-FGF19 axis has beneficial effects on lipid and glucose metabolism, inflammation, and fibrosis.
This compound is a non-bile acid, steroidal compound designed to offer potent and selective FXR agonism with minimal activity on other receptors, such as TGR5, which has been associated with pruritus.[1][2] Its therapeutic potential lies in its ability to harness the beneficial effects of the FXR-FGF19 signaling pathway.
Quantitative Analysis of this compound's Potency and Efficacy
The potency and efficacy of this compound in activating FXR and inducing downstream signaling have been characterized in various in vitro and in vivo models.
Table 1: In Vitro Potency of this compound on FXR Activation
| Assay System | Cell Line | This compound EC50 (nM) | Obeticholic Acid (OCA) EC50 (nM) | Reference(s) |
| Full-Length Human FXR Reporter Assay | HEK Cells | 8 | 130 | [3][4] |
| Chimeric FXR Reporter Assay | CHO Cells | 34 | Not Reported in this assay |
Table 2: In Vitro Efficacy of this compound on FXR Target Gene Expression
| Cell Line | Target Gene | This compound Concentration | Fold Induction vs. Control | Reference(s) |
| HuH7.5 | SHP | 12 nM | ~5-fold | |
| HuH7.5 | BSEP | 12 nM | ~18-fold | |
| Human Hepatocytes | SHP | 10 µM | Data indicates induction | |
| Human Hepatocytes | FGF19 | 10 µM | Data indicates induction |
Table 3: In Vivo Efficacy of this compound on Intestinal FGF15 Expression in Mice
| Mouse Model | This compound Dose | Duration | Fold Induction of Ileal FGF15 mRNA | Reference(s) |
| C57BL/6 | Dose-dependent | 5 days | Dose-dependent increase observed |
Table 4: Clinical Pharmacodynamic Effects of this compound on FGF19 Levels
| Study Population | This compound Dose | Duration | Key Observation on FGF19 Levels | Reference(s) |
| Healthy Volunteers & Presumptive NAFLD | > 1 mg (multiple doses) | 14 days | Increased FGF19 levels in all subjects | |
| Healthy Volunteers & Presumptive NAFLD | 0.5 mg and 1 mg (multiple doses) | 14 days | Significant increase in FGF19 in presumptive NAFLD subjects |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Intestinal Enterocytes
The following diagram illustrates the mechanism by which this compound activates intestinal FXR, leading to the release of FGF19 and its subsequent effects on hepatic bile acid synthesis.
Caption: this compound activates intestinal FXR, leading to FGF19 release and hepatic CYP7A1 repression.
Experimental Workflow for Assessing this compound's Effect on FXR Activation
The following diagram outlines a typical experimental workflow used to evaluate the in vitro and in vivo effects of this compound.
Caption: Experimental workflow for evaluating this compound's effects from in vitro to clinical studies.
Detailed Experimental Protocols
In Vitro FXR Activation Reporter Assay
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells.
-
Plasmids: Co-transfection of a full-length human FXR expression vector and a luciferase reporter plasmid containing FXR response elements.
-
Procedure:
-
Seed HEK293 cells in 96-well plates.
-
Transfect cells with the FXR and luciferase reporter plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 22-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Plot the luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vitro FXR Target Gene Expression Analysis
-
Cell Line: Human hepatoma cell line (e.g., HuH7.5 or HepG2).
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 10-24 hours).
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
In Vivo Assessment of Intestinal FGF15 Expression in Mice
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Acclimatize mice for at least one week.
-
Administer this compound orally by gavage at various doses (e.g., 10 and 30 mg/kg/day) or vehicle control daily for a specified duration (e.g., 5-7 days).
-
At the end of the treatment period, euthanize the mice and harvest the terminal ileum.
-
Isolate total RNA from the ileal tissue and perform qRT-PCR for FGF15 and a housekeeping gene as described above.
-
-
Data Analysis: Compare the relative FGF15 mRNA expression levels between the this compound-treated groups and the vehicle control group.
Human Clinical Trial Protocol for FGF19 Assessment
-
Study Design: A double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study in healthy volunteers and subjects with presumptive NAFLD.
-
Procedure:
-
Enroll eligible subjects into different dose cohorts (e.g., 0.5, 1, 2.5, 5, 10, and 20 mg this compound or placebo).
-
Administer this compound or placebo orally once daily for 14 days in the multiple ascending dose phase.
-
Collect blood samples at pre-defined time points before and during the treatment period.
-
Separate serum or plasma and store at -80°C until analysis.
-
Measure FGF19 concentrations in the samples using a validated enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Analyze the change from baseline in FGF19 levels for each this compound dose group compared to the placebo group.
Conclusion
This compound is a potent and selective FXR agonist that effectively activates the intestinal FXR-FGF19 axis. Preclinical studies have demonstrated its ability to induce the expression of FXR target genes, including FGF15 in the mouse ileum. Clinical data from Phase 1 studies confirm that this compound treatment leads to a significant increase in circulating FGF19 levels in humans, a key biomarker of FXR engagement. This robust activation of the intestinal FXR-FGF19 pathway underscores the therapeutic potential of this compound for metabolic liver diseases such as NASH. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other FXR agonists in the drug development pipeline.
References
- 1. Phase 1 Study of this compound, a Novel Once-Daily Oral Farnesoid X Receptor Agonist, in Healthy Subjects and Those with Presumptive Nonalcoholic Fatty Liver Disease, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Enanta Pharmaceuticals Announces Positive Phase 1 a/b Clinical Results for its Lead FXR Agonist, this compound | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of EDP-305
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vitro cell-based characterization of EDP-305, a potent and selective farnesoid X receptor (FXR) agonist. The described assays are essential for evaluating the potency, efficacy, selectivity, and mechanism of action of this compound and other FXR agonists. The protocols include FXR reporter gene assays, target gene expression analysis in hepatocytes, and functional assays in other relevant cell types to assess its anti-fibrotic and anti-inflammatory properties.
Introduction
This compound is a novel, non-bile acid agonist of the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1][2] FXR has emerged as a significant therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH).[1][2] In vitro cell-based assays are crucial for the initial characterization and preclinical development of FXR agonists like this compound. These assays allow for the determination of potency, selectivity, and the molecular mechanism by which the compound exerts its effects.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Cell Line | Parameter | This compound | Obeticholic Acid (OCA) | Reference Compound |
| Full-Length FXR Reporter Assay | HEK293 | EC50 | 8 nM | 130 nM | Chenodeoxycholic acid (CDCA) |
| Chimeric FXR Reporter Assay | CHO | EC50 | - | - | CDCA |
| TGR5 Activation Assay | CHO | EC50 | > 15,000 nM | 381 nM | - |
EC50 values represent the concentration of the compound that elicits a half-maximal response.[3]
Table 2: In Vitro Efficacy of this compound in Huh7.5 Hepatocytes (at 12 nM, 10-hour treatment)
| Target Gene | Parameter | This compound | Obeticholic Acid (OCA) |
| SHP | Fold Induction | ~5-fold | Minimal |
| BSEP | Fold Induction | ~18-fold | Minimal |
| CYP7A1 | % mRNA Remaining | ~5% | ~40% |
Data represents the change in mRNA expression relative to a vehicle control (DMSO).
Experimental Protocols
FXR Reporter Gene Assay
This assay determines the potency and efficacy of a test compound in activating the farnesoid X receptor.
Materials:
-
HEK293 or CHO cells
-
FXR reporter constructs (containing a luciferase gene under the control of an FXR response element)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compounds (this compound, OCA, CDCA) dissolved in DMSO
-
Luciferase assay reagent
-
White, opaque 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 or CHO cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with an FXR expression vector and a luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, OCA) and the reference compound (CDCA) in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Treatment: After 24 hours of transfection, replace the medium with the medium containing the diluted compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 22 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and add the luciferase assay reagent to each well.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
TGR5 Activation Assay
This assay is used to assess the selectivity of the test compound by measuring its activity on the TGR5 receptor.
Materials:
-
CHO cells stably expressing the TGR5 receptor
-
cAMP assay kit (e.g., competitive immunoassay based on enzyme fragment complementation)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
96-well microplates
Protocol:
-
Cell Seeding: Seed TGR5-expressing CHO cells in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Treatment: Add the diluted compounds to the cells and incubate for the time specified by the cAMP assay kit manufacturer.
-
cAMP Measurement: Following incubation, measure the intracellular cAMP levels using a competitive immunoassay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the compound concentration to determine the EC50 value. This compound has been shown to have minimal activity against TGR5.
FXR Target Gene Expression Assay in Hepatocytes
This assay measures the ability of a compound to regulate the expression of known FXR target genes in a human hepatocyte cell line.
Materials:
-
Huh7.5 cells
-
Cell culture medium (with reduced serum, e.g., 1% FBS)
-
Test compounds dissolved in DMSO
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., 18S rRNA)
-
Real-time PCR instrument
-
6-well plates
Protocol:
-
Cell Seeding: Seed Huh7.5 cells in 6-well plates and allow them to attach overnight in a serum-reduced medium (1% FBS).
-
Treatment: Treat the cells with different concentrations of the test compounds (e.g., 1:3 serial dilutions) or vehicle control (DMSO) for 10 hours.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers for the target genes (SHP, BSEP, CYP7A1) and a housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treatment groups to the vehicle control. Both this compound and OCA have been shown to induce dose-dependent increases in SHP and BSEP gene expression in vitro.
Mandatory Visualizations
Caption: this compound Signaling Pathway in Hepatocytes.
Caption: FXR Reporter Gene Assay Workflow.
Caption: FXR Target Gene Expression Workflow.
References
- 1. enanta.com [enanta.com]
- 2. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 3. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: EDP-305 in Mouse Models of NASH
Introduction
EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR has been identified as a promising therapeutic strategy for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by steatosis, inflammation, and fibrosis.[3][4] Preclinical studies in various mouse models of NASH have demonstrated the therapeutic potential of this compound in reducing liver injury, steatosis, and fibrosis.
These application notes provide a comprehensive overview of the dosage and administration of this compound in preclinical mouse models of NASH, along with detailed experimental protocols and a summary of its mechanism of action. This information is intended for researchers, scientists, and drug development professionals working on novel therapies for NASH.
Quantitative Data Summary
The following tables summarize the dosages and administration details for this compound in various mouse models of NASH as reported in preclinical studies.
Table 1: this compound Dosage and Administration in NASH Mouse Models
| Mouse Model | Strain | This compound Dosage (mg/kg/day) | Administration Route | Vehicle | Treatment Duration | Reference(s) |
| Methionine/Choline-Deficient (MCD) Diet | C57BL/6 | 10, 30 | Oral Gavage | 0.5% Methylcellulose | 4 weeks | |
| Diet-Induced NASH (DIN) (High Fat/High Cholesterol + Fructose in water) | C57BL/6 | 10, 30 | Incorporated into diet | - | 10 weeks | |
| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) | C57BL/6 | 10, 30 | Oral Gavage | Not specified | Not specified | |
| Streptozotocin-High Fat Diet (STAM™) | C57BL/6 | 3, 10 | Not specified | Not specified | 4 weeks |
Table 2: Summary of Therapeutic Effects of this compound in NASH Mouse Models
| Mouse Model | Key Findings | Reference(s) |
| Methionine/Choline-Deficient (MCD) Diet | Reduced serum ALT by 62% compared to controls. Profoundly inhibited perisinusoidal 'chicken wire' fibrosis, with over 80% reduction in collagen deposition. | |
| Diet-Induced NASH (DIN) | Significantly reduced liver lipids (cholesterol, triglycerides, and fatty acids). Decreased liver steatosis, hepatocyte ballooning, and total NAFLD Activity Score (NAS). Down-regulated expression of key genes involved in inflammation (MCP-1, TGF-β) and fibrosis (TIMP-1, α-SMA). | |
| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) | Dose-dependent reduction in liver fibrosis. | |
| Streptozotocin-High Fat Diet (STAM™) | Significantly decreased hepatocyte ballooning and lowered the NAFLD activity score (NAS). |
Signaling Pathway of this compound
This compound acts as a potent agonist for the Farnesoid X Receptor (FXR). Upon binding, this compound activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to the regulation of their expression. Key downstream effects relevant to NASH include the regulation of genes involved in bile acid synthesis and transport (e.g., SHP, BSEP), lipid metabolism, and inflammation.
Experimental Protocols
The following protocols are generalized from published studies and provide a framework for evaluating this compound in a diet-induced mouse model of NASH.
Diet-Induced NASH Mouse Model Protocol
This protocol describes the induction of NASH in mice using a high-fat, high-cholesterol diet supplemented with fructose in the drinking water, a model that closely mimics human NASH development.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
High-Fat/High-Cholesterol Diet (e.g., Research Diets D12492)
-
10% Fructose solution (in drinking water)
-
Standard rodent chow
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice for one week upon arrival, providing standard chow and water ad libitum.
-
Randomly assign mice to two groups: Control (standard chow) and NASH diet.
-
Provide the NASH diet group with the high-fat/high-cholesterol diet and 10% fructose in their drinking water for a period of 6 to 16 weeks to induce steatohepatitis. The control group continues to receive standard chow and water.
-
Monitor animal health and body weight regularly.
-
After the induction period, the mice are ready for therapeutic intervention studies with this compound.
This compound Administration Protocol (Oral Gavage)
This protocol details the daily administration of this compound via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Analytical balance and weighing supplies
Procedure:
-
Prepare the this compound dosing solutions in the vehicle at the desired concentrations (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 µL gavage volume). Ensure this compound is fully suspended or dissolved.
-
Prepare a vehicle-only solution for the control group.
-
Record the body weight of each mouse before dosing to calculate the exact volume to be administered.
-
Administer the prepared this compound solution or vehicle to the mice once daily via oral gavage.
-
Continue the treatment for the duration specified in the study design (e.g., 4-10 weeks).
-
Monitor mice for any adverse effects throughout the treatment period.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a diet-induced NASH mouse model.
Conclusion
This compound has demonstrated significant therapeutic potential in various preclinical mouse models of NASH. The provided data and protocols offer a foundation for researchers to design and execute studies to further investigate the efficacy and mechanism of action of this promising FXR agonist. Careful consideration of the appropriate mouse model, dosage, and administration route is crucial for obtaining robust and reproducible results. While this compound showed promise in these preclinical models, it is important to note that its clinical development for NASH has been discontinued.
References
- 1. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepg.com]
- 4. enanta.com [enanta.com]
Application Notes and Protocols for the Evaluation of EDP-305 in a Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of EDP-305, a potent and selective farnesoid X receptor (FXR) agonist, in the context of non-alcoholic steatohepatitis (NASH). The methionine and choline-deficient (MCD) diet is a well-established dietary model in rodents that induces key features of NASH, including steatosis, inflammation, and progressive liver fibrosis. This compound has demonstrated significant therapeutic potential by targeting FXR, a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways in the liver.[1][2][3][4]
This document outlines the in vivo efficacy of this compound in the MCD mouse model, presenting key quantitative data in a structured format. Furthermore, it provides detailed experimental protocols for inducing NASH with an MCD diet and for the subsequent histological and molecular analyses to assess the therapeutic effects of this compound.
Data Presentation: In Vivo Efficacy of this compound in the MCD Mouse Model
The following tables summarize the quantitative data from a preclinical study evaluating the therapeutic effects of this compound in mice with established steatohepatitis and fibrosis induced by an MCD diet. In this study, treatment with this compound was initiated after 4 weeks of MCD diet feeding and continued for 4 weeks.[1]
Table 1: Effect of this compound on Serum Markers of Liver Injury
| Treatment Group | Dose (mg/kg/day) | Mean Serum ALT (U/L) | % Reduction vs. Placebo | Mean Serum AST (U/L) | % Reduction vs. Placebo |
| Placebo | - | Not reported | - | Not reported | - |
| This compound | 10 | Not reported | Not significant | Not reported | Not significant |
| This compound | 30 | Significantly decreased | 62% | Significantly decreased | 37% |
| OCA (Comparator) | 30 | Not reported | Not significant | Not reported | Not significant |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; OCA: Obeticholic Acid. Data are based on studies where treatment was administered to mice with pre-existing steatohepatitis.
Table 2: Effect of this compound on Liver Fibrosis
| Treatment Group | Dose (mg/kg/day) | Mean Hepatic Collagen (Hydroxyproline Content) | % Reduction vs. Placebo | Histological Fibrosis Score |
| Placebo | - | Not reported | - | Advanced peri-sinusoidal "chicken wire" fibrosis |
| This compound | 10 | Significantly decreased | Up to 70% | Markedly reduced peri-sinusoidal fibrosis |
| This compound | 30 | Significantly decreased | Up to 80% | Markedly reduced peri-sinusoidal fibrosis |
| OCA (Comparator) | 30 | No significant effect | - | No appreciable effect |
OCA: Obeticholic Acid. Hepatic collagen was quantified by measuring hydroxyproline content.
Experimental Protocols
Methionine and Choline-Deficient (MCD) Diet-Induced NASH Mouse Model
This protocol describes the induction of NASH in mice using an MCD diet, a widely used model to study hepatic steatosis, inflammation, and fibrosis.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Methionine and Choline-Deficient (MCD) diet (pelleted or liquid)
-
Control diet (methionine and choline sufficient)
-
Animal housing with a 12-hour light/dark cycle
-
Body weight scale
Procedure:
-
Acclimatize male C57BL/6J mice for one week with free access to a standard chow diet and water.
-
Record the initial body weight of each mouse.
-
Divide the mice into experimental groups (e.g., Control Diet, MCD Diet + Vehicle, MCD Diet + this compound low dose, MCD Diet + this compound high dose).
-
Provide the respective diets to the mice for a period of 4 to 8 weeks to induce steatohepatitis and fibrosis. The duration can be adjusted based on the desired severity of the disease.
-
Monitor the body weight of the mice weekly. Mice on an MCD diet are expected to lose weight.
-
For therapeutic studies, initiate treatment with this compound (e.g., via oral gavage) after 4 weeks of the MCD diet, once NASH with initial fibrosis is established.
-
Continue the diet and treatment for an additional 4 weeks.
-
At the end of the study period, euthanize the mice and collect blood and liver tissue for further analysis.
Experimental workflow for the MCD diet-induced NASH model and this compound treatment.
Histological Assessment of Liver Fibrosis: Picrosirius Red Staining
This protocol details the staining of liver sections with Picrosirius Red to visualize and quantify collagen deposition, a hallmark of liver fibrosis.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections (4-5 µm thick)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Picrosirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Acidified water (0.5% acetic acid in water)
-
Microscope slides and coverslips
-
Mounting medium
-
Light microscope with polarizing filters
-
Image analysis software
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Incubate the slides in Picrosirius Red solution for 60 minutes at room temperature.
-
Wash slides in two changes of acidified water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series: 70%, 95%, 100% (2 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount coverslips using a permanent mounting medium.
-
-
Imaging and Quantification:
-
Visualize the stained sections under a light microscope. Collagen fibers will appear red.
-
For enhanced visualization and quantification of collagen fiber thickness and organization, use a polarized light microscope. Thicker, more organized collagen fibers will appear bright yellow or orange, while thinner fibers will be greenish.
-
Capture images of multiple random fields per liver section.
-
Quantify the collagen proportional area (CPA) using image analysis software by calculating the ratio of the Picrosirius Red-positive area to the total tissue area.
-
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
This protocol describes the detection of α-SMA, a marker of activated hepatic stellate cells (HSCs), which are the primary collagen-producing cells in the fibrotic liver.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections (4-5 µm thick)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., 10% normal goat serum)
-
Primary antibody: Rabbit anti-α-SMA antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Deparaffinize and rehydrate the liver sections as described in the Picrosirius Red protocol.
-
Perform heat-induced antigen retrieval by incubating slides in citrate buffer at 95-100°C for 20-30 minutes. Allow to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 15 minutes.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Block non-specific binding with 10% normal goat serum for 20 minutes.
-
Incubate with the primary anti-α-SMA antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature or overnight at 4°C.
-
Rinse with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Detection and Counterstaining:
-
Apply the DAB substrate and incubate until a brown color develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Analysis:
-
Examine the sections under a light microscope. α-SMA-positive cells will appear brown.
-
Quantify the α-SMA-positive area using image analysis software.
-
Quantitative Real-Time PCR (qRT-PCR) for Fibrosis-Related Gene Expression
This protocol outlines the measurement of mRNA levels of key genes involved in liver fibrosis to assess the molecular effects of this compound.
Materials:
-
Frozen liver tissue (~20-30 mg)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR primers for target genes (e.g., Col1a1, Acta2, Timp1, Tnf-alpha) and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the liver tissue and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated groups to the vehicle control group.
-
Table 3: Recommended Mouse qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Col1a1 | GAGAACCAGCAGAGCCA | GAACAAGGTGACAGAGGCATA |
| Acta2 (α-SMA) | CACTGAACCCTAAGGCCAAC | GAGTCCAGCACAATACCAGTT |
| Timp1 | CTTGGCTTCCTGGCACATCT | GTCATCTTGATCTCATAACGCTGG |
| Tnf-alpha | CCTGTAGCCCACGTCGTAG | GGGAGTAGACAAGGTACAACCC |
| Gapdh | CACCATCCGGGTTCCTATAAAT | TGGCACTGCACAAGAAGAT |
Primer sequences sourced from publicly available databases and literature.
Signaling Pathway
Simplified signaling pathway of this compound via FXR activation in the liver.
References
Application Notes and Protocols: Gene Expression Analysis in Liver Tissue Following EDP-305 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR is a key regulator of bile acid, lipid, and glucose metabolism, and its activation has shown therapeutic promise in various liver diseases.[3][4][5] this compound is under development for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).
Activation of FXR by this compound initiates a cascade of transcriptional events that modulate the expression of numerous genes involved in metabolic and inflammatory pathways. This modulation helps to reduce liver fat, inflammation, and fibrosis, which are hallmarks of NASH. Understanding the specific changes in gene expression induced by this compound is crucial for elucidating its mechanism of action and for the development of targeted therapies.
These application notes provide a comprehensive overview of the analysis of gene expression in liver tissue after treatment with this compound. Included are detailed experimental protocols for RNA sequencing and data analysis, as well as a summary of expected gene expression changes based on the known pharmacology of this compound.
Key Signaling Pathway Activated by this compound
This compound, as an FXR agonist, primarily functions by binding to and activating the Farnesoid X Receptor. This activation leads to the regulation of a variety of target genes, playing a crucial role in maintaining bile acid homeostasis and influencing lipid and glucose metabolism.
Caption: FXR Signaling Pathway Activation by this compound.
Experimental Protocols
A typical workflow for analyzing gene expression changes in liver tissue following this compound treatment involves animal studies, RNA extraction, library preparation, sequencing, and bioinformatic analysis.
Caption: Experimental Workflow for Gene Expression Analysis.
Animal Studies and Tissue Collection
-
Animal Model: A common model is the diet-induced NASH mouse model, where mice are fed a high-fat, high-cholesterol, and high-fructose diet.
-
Treatment: Mice are treated with this compound (e.g., 10 or 30 mg/kg) or a vehicle control via oral gavage for a specified period (e.g., 8-12 weeks).
-
Tissue Harvesting: At the end of the treatment period, mice are euthanized, and liver tissues are collected. A portion of the liver is snap-frozen in liquid nitrogen and stored at -80°C for RNA extraction.
RNA Extraction from Liver Tissue
High-quality RNA is essential for reliable RNA sequencing results. The following protocol is a general guideline.
-
Homogenization: Homogenize 20-30 mg of frozen liver tissue in 1 mL of a suitable lysis reagent (e.g., TRIzol) using a bead mill or rotor-stator homogenizer.
-
Phase Separation: Add chloroform, mix vigorously, and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Transfer the upper aqueous phase containing the RNA to a new tube and precipitate the RNA by adding isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol, air-dry the pellet, and resuspend it in RNase-free water.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of > 7 is recommended for RNA-seq.
RNA Sequencing Library Preparation
-
Poly(A) Selection or Ribosomal RNA Depletion: Isolate messenger RNA (mRNA) from total RNA using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA) to enrich for coding and non-coding RNA.
-
Fragmentation and Priming: Fragment the enriched RNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first and second-strand cDNA.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' nucleotide to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a bioanalyzer.
High-Throughput Sequencing
-
Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).
Bioinformatic Analysis of RNA-Seq Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment to a Reference Genome: Align the trimmed reads to a reference mouse genome (e.g., GRCm39) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between the this compound treated and vehicle control groups. Key outputs are the log2 fold change and the adjusted p-value (FDR).
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use the list of differentially expressed genes to perform pathway analysis (e.g., KEGG, Reactome) and GO analysis to identify biological pathways and functions that are significantly affected by this compound treatment.
Data Presentation: Expected Gene Expression Changes
The following tables summarize the expected changes in gene expression in liver tissue following this compound treatment, based on its known mechanism of action as an FXR agonist. The data presented is a representative, hypothetical dataset for illustrative purposes.
Table 1: Upregulated Genes in Liver Tissue after this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value | Function |
| FXR Target Genes Involved in Bile Acid and Lipid Metabolism | ||||
| Shp (Nr0b2) | Small heterodimer partner | 2.5 | < 0.001 | Represses bile acid synthesis. |
| Bsep (Abcb11) | Bile salt export pump | 2.0 | < 0.001 | Transports bile salts out of hepatocytes. |
| Fgf15/19 | Fibroblast growth factor 15/19 | 3.0 | < 0.001 | Intestinal hormone that inhibits bile acid synthesis in the liver. |
| Pltp | Phospholipid transfer protein | 1.8 | < 0.01 | Involved in lipid transfer. |
| Genes Involved in Cellular Protection | ||||
| Sod2 | Superoxide dismutase 2 | 1.5 | < 0.05 | Antioxidant enzyme. |
| Gstm1 | Glutathione S-transferase mu 1 | 1.2 | < 0.05 | Detoxification enzyme. |
Table 2: Downregulated Genes in Liver Tissue after this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value | Function |
| Genes Involved in Bile Acid Synthesis | ||||
| Cyp7a1 | Cholesterol 7-alpha-hydroxylase | -3.5 | < 0.001 | Rate-limiting enzyme in bile acid synthesis. |
| Cyp8b1 | Cytochrome P450, family 8, subfamily b, polypeptide 1 | -2.8 | < 0.001 | Involved in cholic acid synthesis. |
| Genes Involved in Inflammation | ||||
| Tnf | Tumor necrosis factor | -1.8 | < 0.01 | Pro-inflammatory cytokine. |
| Il1b | Interleukin 1 beta | -2.0 | < 0.01 | Pro-inflammatory cytokine. |
| Ccl2 (Mcp-1) | C-C motif chemokine ligand 2 | -2.2 | < 0.001 | Chemoattractant for monocytes/macrophages. |
| Genes Involved in Fibrosis | ||||
| Acta2 (α-Sma) | Actin, alpha 2, smooth muscle | -2.5 | < 0.001 | Marker of hepatic stellate cell activation. |
| Col1a1 | Collagen, type I, alpha 1 | -3.0 | < 0.001 | Major component of the extracellular matrix in fibrosis. |
| Timp1 | Tissue inhibitor of metalloproteinase 1 | -2.1 | < 0.01 | Inhibits the breakdown of extracellular matrix. |
| Tgfβ1 | Transforming growth factor beta 1 | -2.4 | < 0.001 | Key pro-fibrotic cytokine. |
Conclusion
The analysis of gene expression in liver tissue following this compound treatment provides critical insights into its therapeutic effects. By acting as a potent FXR agonist, this compound beneficially modulates gene networks involved in bile acid homeostasis, lipid metabolism, inflammation, and fibrosis. The protocols and expected outcomes detailed in these application notes serve as a valuable resource for researchers investigating the molecular mechanisms of this compound and other FXR agonists in the context of liver disease.
References
- 1. enanta.com [enanta.com]
- 2. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
- 3. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with EDP-305
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDP-305 is a potent and selective, orally active agonist of the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor that serves as a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.[3][4] Activation of FXR has shown therapeutic potential in various chronic liver diseases. This compound has been investigated in preclinical models for non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and liver fibrosis. These application notes provide detailed protocols for the preparation and in vivo administration of this compound based on available preclinical data.
Mechanism of Action
This compound is a non-bile acid FXR agonist that binds to and activates the Farnesoid X Receptor. This activation leads to the regulation of target gene expression involved in bile acid synthesis and transport, lipid metabolism, and inflammation. A key downstream effect is the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This compound is noted for its high potency and selectivity for FXR with minimal activity against other receptors like TGR5.
FXR Signaling Pathway
Caption: Simplified signaling pathway of this compound via FXR activation.
Quantitative Data from Preclinical In Vivo Studies
The following tables summarize the efficacy of this compound in various preclinical animal models.
Table 1: Efficacy of this compound in a Diet-Induced NASH Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Obeticholic Acid (30 mg/kg) |
| Hepatic Cholesterol | - | Significant Reduction | 48% Reduction | 31% Reduction |
| Hepatic Triglycerides | - | Significant Reduction | Significant Reduction | Lesser Reduction than this compound |
| Hepatic Fatty Acids | - | Significant Reduction | Significant Reduction | Lesser Reduction than this compound |
| Liver Steatosis | - | Significantly Decreased (p<0.01) | Significantly Decreased (p<0.01) | - |
| Total NAFLD Activity Score (NAS) | - | Significant Reduction | Significant Reduction | - |
Table 2: Efficacy of this compound in a Methionine and Choline-Deficient (MCD) Fibrosis Mouse Model
| Parameter | Placebo | This compound (Low Dose) | This compound (High Dose) |
| Collagen Area Reduction | - | 61% | 86% |
| Hepatic Hydroxyproline Reduction | - | 80.5% (p < 0.05) | 81.8% (p < 0.05) |
Table 3: Efficacy of this compound in a DEN-Induced Rat Cirrhosis and HCC Model
| Parameter | DEN + Vehicle | DEN + this compound (10 mg/kg) | DEN + this compound (30 mg/kg) |
| Survival | 8/10 | 10/10 | 10/10 |
| Ascites Development | 4/8 surviving rats | 2/10 rats | 0/10 rats |
| Fibrosis (Collagen Proportional Area) | - | - | Reduced |
| Hydroxyproline Levels | - | - | Reduced |
| Serum ALT & AST | Elevated | - | Dose-dependently decreased |
| Serum Bilirubin | Elevated | - | Dose-dependently decreased |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is based on the formulation reported for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, their average weight, the dose (e.g., 10 or 30 mg/kg), and the dosing volume (e.g., 10 mL/kg). For a target concentration of 2.5 mg/mL, calculate the required mass of this compound.
-
Dissolve this compound in DMSO: In a sterile conical tube, add the calculated amount of this compound powder. Add 10% of the final volume as DMSO. Vortex thoroughly until the powder is completely dissolved.
-
Add PEG300: Add 40% of the final volume as PEG300 to the DMSO/EDP-305 solution. Vortex until the solution is homogeneous.
-
Add Tween 80: Add 5% of the final volume as Tween 80. Vortex to ensure complete mixing.
-
Add Saline: Add the remaining 45% of the final volume as saline. The solution will likely form a suspension.
-
Homogenize the Suspension: Vortex the final mixture vigorously. For a uniform suspension, sonicate the solution until it appears homogeneous.
-
Storage and Use: Prepare this formulation fresh daily. Store at room temperature and vortex immediately before each administration to ensure a uniform suspension.
Protocol 2: In Vivo Administration of this compound in a Murine Model
This protocol outlines the general procedure for daily oral gavage of this compound in mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility and housing conditions for at least one week before the start of the experiment.
-
Daily Weighing: Weigh each animal daily before dosing to calculate the precise volume of the formulation to be administered.
-
Formulation Preparation: Vigorously vortex the this compound suspension to ensure it is homogeneous.
-
Dose Calculation and Loading: Calculate the required volume for each mouse based on its weight (e.g., for a 25g mouse at a 10 mg/kg dose and a 2.5 mg/mL formulation, the volume is 0.1 mL). Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Oral Gavage: Insert the gavage needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus into the stomach. The needle should pass with minimal resistance.
-
Compound Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the formulation.
-
Needle Removal and Monitoring: Gently remove the gavage needle. Briefly monitor the animal to ensure it has recovered from the procedure and shows no signs of distress.
-
Study Duration: Repeat the procedure daily for the duration of the study as dictated by the experimental design (e.g., 5 days for gene expression studies, or several weeks for fibrosis models).
Experimental Workflow for a Typical In Vivo Efficacy Study
References
Application Notes and Protocols for Western Blot Analysis of FXR Target Proteins with EDP-305 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Its role in metabolic regulation has made it a promising therapeutic target for various conditions, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2] EDP-305 is a potent and selective non-bile acid agonist of FXR, demonstrating significant potential in preclinical models of liver disease.[2][3] This document provides detailed application notes and protocols for the Western blot analysis of key FXR target proteins in response to this compound treatment, a crucial step in elucidating its mechanism of action and therapeutic efficacy.
Mechanism of Action: The FXR Signaling Pathway
Upon binding to its ligand, such as a bile acid or a synthetic agonist like this compound, FXR undergoes a conformational change. This allows it to form a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of its target genes. This binding event modulates the transcription of these genes, leading to changes in protein expression and subsequent physiological effects.
Key downstream targets of FXR activation include:
-
Small Heterodimer Partner (SHP): An atypical nuclear receptor that is induced by FXR and acts as a corepressor for several other nuclear receptors, playing a key role in the negative feedback regulation of bile acid synthesis.
-
Bile Salt Export Pump (BSEP): A transporter protein responsible for pumping bile salts from hepatocytes into the bile canaliculi.
-
Fibroblast Growth Factor 19 (FGF19): An endocrine hormone primarily produced in the intestine upon FXR activation, which signals to the liver to suppress bile acid synthesis.
-
Organic Solute Transporter Alpha and Beta (OSTα/OSTβ): A heterodimeric transporter located on the basolateral membrane of enterocytes and hepatocytes, responsible for the efflux of bile acids into the portal circulation.
-
Cytochrome P450 7A1 (CYP7A1): The rate-limiting enzyme in the classical pathway of bile acid synthesis, which is transcriptionally repressed by FXR activation.
The following diagram illustrates the FXR signaling pathway upon activation by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the Western blot analysis of FXR target proteins in cell lysates or tissue homogenates after treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Human hepatoma cell lines such as HepG2 or Huh7 are suitable for these studies as they endogenously express FXR.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Plate cells to achieve 70-80% confluency on the day of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 10 nM, 30 nM, 100 nM). A vehicle control (medium with the same concentration of DMSO) must be included.
-
Replace the existing medium with the treatment or vehicle control medium.
-
Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
-
Protein Extraction
For the analysis of FXR, which is a nuclear receptor, and its direct target gene products, it is often advantageous to perform nuclear extraction to enrich for these proteins.
Nuclear Protein Extraction Protocol:
-
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease inhibitor cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail.
-
-
Procedure:
-
Wash the cultured cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold CEB.
-
Incubate on ice for 15 minutes, vortexing for 10 seconds every 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
The pellet contains the nuclei. Resuspend the nuclear pellet in 100 µL of ice-cold NEB.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
The supernatant is the nuclear extract. Transfer to a fresh, pre-chilled tube.
-
Determine the protein concentration of the nuclear extract using a suitable protein assay (e.g., BCA assay).
-
Western Blot Analysis
The following diagram outlines the general workflow for Western blot analysis.
Detailed Protocol:
-
Sample Preparation for SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the FXR target protein of interest (e.g., anti-SHP, anti-BSEP, anti-FGF19, anti-OSTα, anti-CYP7A1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).
-
To normalize for loading variations, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH for cytoplasmic extracts; Lamin B1 for nuclear extracts).
-
Data Presentation
Quantitative data from Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups. The following table provides a representative summary of the expected effects of this compound on the protein expression of key FXR targets.
Table 1: Representative Quantitative Analysis of FXR Target Protein Expression Following this compound Treatment
| Target Protein | Cellular Location | Vehicle (Control) | This compound (10 nM) | This compound (30 nM) | This compound (100 nM) |
| SHP | Nucleus | 1.0 ± 0.15 | 2.5 ± 0.3 | 4.8 ± 0.5 | 6.2 ± 0.7 |
| BSEP | Membrane | 1.0 ± 0.12 | 3.1 ± 0.4 | 7.5 ± 0.8 | 15.0 ± 1.5 |
| FGF19 | Secreted | 1.0 ± 0.2 | 5.0 ± 0.6 | 12.0 ± 1.3 | 25.0 ± 2.8 |
| OSTα | Membrane | 1.0 ± 0.18 | 2.0 ± 0.25 | 3.5 ± 0.4 | 5.0 ± 0.6 |
| CYP7A1 | Microsomal | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.15 ± 0.02 | 0.05 ± 0.01 |
-
Data are presented as fold change relative to the vehicle control and are expressed as mean ± standard deviation (SD). These values are illustrative and based on reported mRNA expression changes and the known mechanism of action of this compound as a potent FXR agonist.[4] Actual results may vary depending on the experimental conditions.
The protocols and application notes provided herein offer a comprehensive guide for the Western blot analysis of FXR target proteins in response to treatment with the FXR agonist this compound. Rigorous and quantitative analysis of these protein expression changes is essential for characterizing the pharmacological activity of this compound and for advancing its development as a potential therapeutic agent for metabolic and liver diseases.
References
- 1. Potent stimulation of fibroblast growth factor 19 expression in the human ileum by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 3. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
Application Notes and Protocols: Immunohistochemical Analysis of Fibrosis Markers in EDP-305 Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDP-305 is a potent and selective non-bile acid agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.[1][2] Preclinical studies have demonstrated the significant anti-fibrotic efficacy of this compound in various animal models of liver fibrosis.[1][2][3] This document provides detailed application notes and protocols for the immunohistochemical (IHC) evaluation of key fibrosis markers in liver tissue from animal models treated with this compound. The included methodologies are designed to enable researchers to accurately assess the therapeutic effects of this compound on the reduction of hepatic fibrosis.
Activation of FXR by agonists like this compound has been shown to suppress the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition in the liver. This inhibitory effect leads to a reduction in the expression of key fibrogenic proteins, including alpha-smooth muscle actin (α-SMA), Collagen Type I (Col1a1), and Tissue Inhibitor of Metalloproteinases-1 (TIMP-1). Immunohistochemistry is a critical technique for visualizing and quantifying the changes in these markers within the liver microenvironment, providing crucial insights into the anti-fibrotic mechanisms of this compound.
Data Presentation: Efficacy of this compound in Preclinical Fibrosis Models
The following tables summarize the quantitative data from studies evaluating the anti-fibrotic effects of this compound in various animal models of liver fibrosis.
Table 1: Effect of this compound on Liver Fibrosis in Methionine/Choline-Deficient (MCD) Diet Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Reference |
| Collagen Deposition Reduction | - | Not specified | >80% | |
| Hepatic Collagen Content Reduction | - | Not specified | Up to 70% | |
| α-SMA Positive Area Reduction | - | Not specified | Not specified | |
| TIMP-1 mRNA Expression Reduction | - | Not specified | Significant |
Table 2: Effect of this compound on Liver Fibrosis in Bile Duct Ligation (BDL) Rat Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Reference |
| Collagen Proportional Area Reduction | - | Significant | Significant | |
| Hydroxyproline Content Reduction | - | Significant | Significant | |
| Col1a1 mRNA Expression Reduction | - | Significant | Significant | |
| α-SMA (Acta2) mRNA Expression Reduction | - | Significant | Significant |
Table 3: Effect of this compound on Liver Fibrosis in Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Mouse Model
| Parameter | Vehicle Control | This compound (30 mg/kg) | Reference |
| Fibrosis Progression | Progression | Halted | |
| Collagen Proportional Area Reduction | - | Significant | |
| Hydroxyproline Analysis | - | Significant Reduction | |
| Fibrogenic Gene Expression | - | Significant Reduction |
Experimental Protocols
I. Immunohistochemistry (IHC) Staining of Fibrosis Markers in Rodent Liver Tissue
This protocol provides a generalized procedure for the immunohistochemical detection of α-SMA, Collagen I, and TIMP-1 in formalin-fixed, paraffin-embedded (FFPE) rodent liver sections. Optimization of antibody concentrations and incubation times may be required for specific antibodies and experimental conditions.
Materials:
-
FFPE rodent liver tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies:
-
Anti-α-SMA antibody
-
Anti-Collagen I antibody
-
Anti-TIMP-1 antibody
-
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
Rinse slides with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking solution.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS.
-
Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS.
-
Incubate slides with DAB substrate solution until the desired brown color develops. Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain slides with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear slides in two changes of xylene.
-
Mount coverslips using a permanent mounting medium.
-
Image Analysis and Quantification: Stained slides should be imaged using a bright-field microscope. The percentage of the positively stained area for each marker can be quantified using image analysis software (e.g., ImageJ, QuPath). This allows for a quantitative comparison of fibrosis between this compound treated and control groups.
Mandatory Visualizations
Signaling Pathway of this compound in Hepatic Stellate Cells
Caption: Anti-fibrotic signaling pathway of this compound in hepatic stellate cells.
Experimental Workflow for IHC Analysis
Caption: Experimental workflow for immunohistochemical analysis of fibrosis markers.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays for Farnesoid X Receptor (FXR) Binding with EDP-305
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its activation by endogenous bile acids or synthetic agonists leads to the transcriptional regulation of target genes. EDP-305 is a potent and selective non-bile acid FXR agonist that has shown therapeutic potential in liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[3][4][5] Chromatin immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) is a powerful technique to investigate the direct binding of FXR to the regulatory regions of its target genes in response to treatment with this compound. These application notes provide a detailed protocol for performing ChIP-qPCR to assess the engagement of FXR with its target gene promoters in cultured human hepatocytes treated with this compound.
FXR Signaling Pathway
Upon activation by ligands such as this compound, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter or enhancer regions of target genes, thereby modulating their transcription. Key target genes regulated by FXR include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19).
Figure 1: Simplified diagram of the Farnesoid X Receptor (FXR) signaling pathway activated by this compound.
Experimental Protocols
This protocol is designed for cultured human hepatocytes (e.g., HepG2 or primary human hepatocytes).
Materials and Reagents
-
Cell Culture: Human hepatocyte cell line (e.g., HepG2), appropriate culture medium, and supplements.
-
FXR Agonist: this compound (dissolved in a suitable solvent, e.g., DMSO).
-
ChIP-grade Antibodies: Anti-FXR antibody, Normal Rabbit IgG (as a negative control).
-
Cross-linking: Formaldehyde (37% solution).
-
Cell Lysis and Chromatin Shearing: Lysis buffer, Sonication buffer, Protease inhibitor cocktail.
-
Immunoprecipitation: Protein A/G magnetic beads, IP buffer, Wash buffers.
-
Elution and Reverse Cross-linking: Elution buffer, Proteinase K, RNase A.
-
DNA Purification: Phenol:Chloroform:Isoamyl Alcohol, Glycogen, Ethanol, TE buffer.
-
qPCR: SYBR Green Master Mix, specific primers for FXR target genes (e.g., SHP, BSEP) and a negative control region.
Detailed Methodology
1. Cell Culture and Treatment: a. Culture human hepatocytes to approximately 80-90% confluency. b. Treat the cells with this compound at a final concentration of 100 nM or a vehicle control (e.g., DMSO) for 4-6 hours. The optimal concentration and time should be determined empirically. Based on in vitro data, this compound has an EC50 of 8 nM for FXR activation.
2. Cross-linking: a. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. b. Incubate for 10 minutes at room temperature with gentle shaking. c. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
3. Cell Lysis and Chromatin Sonication: a. Wash the cells twice with ice-cold PBS. b. Scrape the cells and collect them by centrifugation. c. Resuspend the cell pellet in lysis buffer containing protease inhibitors and incubate on ice. d. Pellet the nuclei and resuspend in sonication buffer. e. Shear the chromatin by sonication to an average fragment size of 200-600 bp. The optimal sonication conditions should be determined for each cell type and instrument.
4. Immunoprecipitation (IP): a. Pre-clear the chromatin by incubating with Protein A/G magnetic beads. b. Take an aliquot of the pre-cleared chromatin as "input" control. c. Add anti-FXR antibody or Normal Rabbit IgG to the remaining chromatin and incubate overnight at 4°C with rotation. d. Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate. e. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
5. Elution and Reverse Cross-linking: a. Elute the chromatin from the beads using elution buffer. b. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours. c. Treat with RNase A and then Proteinase K to remove RNA and protein.
6. DNA Purification: a. Purify the DNA using phenol:chloroform extraction and ethanol precipitation. b. Resuspend the purified DNA in TE buffer.
Quantitative PCR (qPCR) Analysis
Perform qPCR using the purified DNA from the input, anti-FXR IP, and IgG IP samples. Use primers designed to amplify specific regions of the promoters of known FXR target genes.
Primer Design: Design primers to amplify a ~100-200 bp region within the known FXR binding site of the target gene promoter.
qPCR Data Analysis:
-
Calculate the amount of DNA in each IP sample as a percentage of the input DNA using the following formula: % Input = 100 * 2^(Ct(Input) - Ct(IP))
-
Calculate the fold enrichment of FXR binding over the IgG control: Fold Enrichment = (% Input of anti-FXR IP) / (% Input of IgG IP)
Experimental Workflow
Figure 2: Chromatin Immunoprecipitation (ChIP) experimental workflow for assessing FXR binding.
Data Presentation
The following tables present hypothetical quantitative data for a ChIP-qPCR experiment assessing the effect of this compound on FXR binding to the promoters of the SHP and BSEP genes.
Table 1: Raw Ct Values from qPCR
| Sample | Target Gene Promoter | Average Ct |
| Input | SHP | 25.0 |
| Input | BSEP | 25.5 |
| IgG IP (Vehicle) | SHP | 33.0 |
| IgG IP (Vehicle) | BSEP | 33.5 |
| Anti-FXR IP (Vehicle) | SHP | 31.0 |
| Anti-FXR IP (Vehicle) | BSEP | 31.8 |
| IgG IP (this compound) | SHP | 33.2 |
| IgG IP (this compound) | BSEP | 33.7 |
| Anti-FXR IP (this compound) | SHP | 28.5 |
| Anti-FXR IP (this compound) | BSEP | 29.0 |
Table 2: Calculated Percent Input and Fold Enrichment
| Treatment | Target Gene Promoter | % Input (IgG IP) | % Input (Anti-FXR IP) | Fold Enrichment (Anti-FXR / IgG) |
| Vehicle | SHP | 0.039% | 0.156% | 4.0 |
| Vehicle | BSEP | 0.039% | 0.104% | 2.7 |
| This compound (100 nM) | SHP | 0.035% | 0.984% | 28.1 |
| This compound (100 nM) | BSEP | 0.035% | 0.879% | 25.1 |
Conclusion
This application note provides a comprehensive protocol for utilizing ChIP-qPCR to quantitatively assess the binding of FXR to its target gene promoters in response to the potent agonist this compound. The provided workflow and data presentation structure offer a clear framework for researchers in drug discovery and development to evaluate the on-target engagement of FXR agonists. The significant increase in fold enrichment of FXR binding at the SHP and BSEP promoters following this compound treatment, as illustrated in the hypothetical data, demonstrates the utility of this assay in confirming the mechanism of action of such compounds.
References
- 1. Assessment of drug-drug interaction potential with this compound, a farnesoid X receptor agonist, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Orphan Nuclear Receptor SHP Inhibits Hepatocyte Nuclear Factor 4 and Retinoid X Receptor Transactivation: Two Mechanisms for Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
Application Notes and Protocols: Investigating the Effects of EDP-305 Following Lentiviral shRNA Knockdown of Farnesoid X Receptor (FXR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its role in metabolic homeostasis has made it an attractive therapeutic target for various liver diseases, including non-alcoholic steatohepatitis (NASH).[3] EDP-305 is a potent and selective non-bile acid FXR agonist that has shown promise in preclinical models of NASH by reducing liver steatosis, inflammation, and fibrosis.[3][4] To rigorously validate that the therapeutic effects of this compound are mediated through its interaction with FXR, a lentiviral-mediated short hairpin RNA (shRNA) knockdown of FXR is a powerful experimental approach. This document provides detailed application notes and protocols for designing and conducting experiments to study the effects of this compound in the context of FXR knockdown.
Core Concepts and Experimental Rationale
The fundamental principle of this experimental approach is to compare the effects of this compound in cells with normal FXR expression versus cells where FXR expression has been significantly reduced (knocked down). If this compound's effects are diminished or absent in FXR-knockdown cells, it provides strong evidence that its mechanism of action is FXR-dependent.
Key experimental groups will include:
-
Control Group: Cells treated with a non-targeting (scramble) shRNA and vehicle.
-
This compound Treatment Group: Cells treated with a non-targeting shRNA and this compound.
-
FXR Knockdown Group: Cells treated with an FXR-targeting shRNA and vehicle.
-
FXR Knockdown + this compound Group: Cells treated with an FXR-targeting shRNA and this compound.
By comparing the outcomes across these groups, researchers can dissect the specific role of FXR in mediating the pharmacological activity of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound on FXR Target Gene Expression
This table summarizes the expected changes in mRNA expression of key FXR target genes in response to this compound treatment in a cellular model (e.g., HuH7.5 cells) with and without FXR knockdown. Data is presented as fold change relative to the control group.
| Target Gene | Function in Metabolism | Expected Fold Change (Control shRNA + this compound) | Expected Fold Change (FXR shRNA + this compound) |
| SHP (Small Heterodimer Partner) | Represses bile acid synthesis | ↑ (Increase) | ↔ (No significant change) |
| BSEP (Bile Salt Export Pump) | Transports bile acids out of hepatocytes | ↑ (Increase) | ↔ (No significant change) |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | ↓ (Decrease) | ↔ (No significant change) |
| FGF19 (Fibroblast Growth Factor 19) | Intestinal hormone that regulates bile acid synthesis | ↑ (Increase) | ↔ (No significant change) |
| LDLR (Low-Density Lipoprotein Receptor) | Mediates endocytosis of cholesterol-rich LDL | ↑ (Increase) | ↔ (No significant change) |
| SREBP-1c (Sterol Regulatory Element-Binding Protein 1c) | Regulates fatty acid and triglyceride synthesis | ↓ (Decrease) | ↔ (No significant change) |
Table 2: Effects of this compound on Cellular Phenotypes in a NASH Model
This table outlines the anticipated effects of this compound on key cellular markers of NASH in an appropriate in vitro model (e.g., primary human hepatocytes or stellate cells) with and without FXR knockdown.
| Cellular Phenotype | Key Marker | Expected Effect (Control shRNA + this compound) | Expected Effect (FXR shRNA + this compound) |
| Steatosis | Triglyceride Accumulation | ↓ (Decrease) | ↔ (No significant change) |
| Inflammation | NF-κB Activity / Pro-inflammatory Cytokine Expression (e.g., TNFα, IL-1β) | ↓ (Decrease) | ↔ (No significant change) |
| Fibrosis | α-SMA (alpha-Smooth Muscle Actin) Expression, Collagen Deposition | ↓ (Decrease) | ↔ (No significant change) |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for FXR Knockdown
This protocol describes the generation of lentiviral particles carrying shRNA targeting FXR and their use to transduce a target cell line (e.g., HepG2, HuH7, or primary hepatocytes).
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid containing FXR-targeting shRNA or non-targeting scramble shRNA (commercially available options exist).
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
High-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge (optional, for concentration)
-
Target cells (e.g., HuH7.5)
-
Polybrene
-
Puromycin (if the lentiviral vector contains a puromycin resistance gene)
Procedure:
-
Lentivirus Production:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Prepare the transfection mix in Opti-MEM by combining the FXR-shRNA or scramble-shRNA transfer plasmid with the packaging plasmids.
-
Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the HEK293T cells.
-
After 12-16 hours, replace the transfection medium with fresh culture medium.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the collected supernatant through a 0.45 µm filter to remove cellular debris. The filtered supernatant can be used directly or concentrated by ultracentrifugation.
-
-
Lentiviral Transduction of Target Cells:
-
Seed the target cells (e.g., HuH7.5) in 6-well plates to be 50-60% confluent on the day of transduction.
-
Prepare transduction media by mixing the viral supernatant with fresh culture medium and Polybrene (final concentration 4-8 µg/mL).
-
Replace the medium on the target cells with the transduction media.
-
Incubate for 24 hours.
-
After 24 hours, replace the transduction media with fresh culture medium.
-
If using a selection marker, begin antibiotic selection (e.g., puromycin) 48 hours post-transduction to generate a stable cell line.
-
-
Validation of FXR Knockdown:
-
After selection (or 72-96 hours post-transduction for transient knockdown), harvest a subset of cells.
-
Assess FXR mRNA levels by RT-qPCR and FXR protein levels by Western blot to confirm knockdown efficiency.
-
Protocol 2: this compound Treatment and Endpoint Analysis
This protocol details the treatment of FXR-knockdown and control cells with this compound and subsequent analysis of gene expression and cellular phenotypes.
Materials:
-
Stable FXR-knockdown and scramble control cell lines (from Protocol 1)
-
This compound (and a suitable vehicle, e.g., DMSO)
-
Cell culture reagents
-
Reagents for RNA extraction (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (SHP, BSEP, CYP7A1, etc.)
-
Reagents for protein extraction and Western blotting (lysis buffer, antibodies for FXR and loading control)
-
Assay kits for triglyceride measurement, inflammatory markers, etc.
Procedure:
-
Cell Seeding and Treatment:
-
Seed the stable FXR-knockdown and scramble control cells into appropriate culture plates (e.g., 6-well plates for RNA/protein analysis, 96-well plates for viability assays).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in culture medium at the desired final concentrations. Also, prepare a vehicle control.
-
Treat the cells with this compound or vehicle for the desired duration (e.g., 24-48 hours). The optimal time should be determined based on the specific endpoint being measured.
-
-
Endpoint Analysis:
-
Gene Expression Analysis (RT-qPCR):
-
Harvest cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for FXR and target genes of interest. Normalize expression to a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Protein Expression Analysis (Western Blot):
-
Lyse cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against FXR and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Phenotypic Assays:
-
Triglyceride Accumulation: Use a commercial triglyceride quantification kit as per the manufacturer's instructions.
-
Inflammation: Measure the expression of pro-inflammatory cytokines using ELISA or RT-qPCR.
-
Fibrosis Markers: Assess the expression of α-SMA and collagen by Western blot, immunofluorescence, or RT-qPCR.
-
-
Visualizations
Caption: FXR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Studying this compound Effects.
Caption: Logical Relationship of the Experimental Design.
References
- 1. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 4. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
Application Note: Measuring Metabolic Changes Induced by EDP-305 Using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDP-305 is a potent and selective farnesoid X receptor (FXR) agonist that has shown promise in preclinical models for the treatment of non-alcoholic steatohepatitis (NASH) and other liver diseases.[1][2][3][4][5] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR by agonists like this compound can modulate various metabolic pathways, making it a compelling target for therapeutic intervention. This application note provides detailed protocols for utilizing the Agilent Seahorse XF Analyzer to measure real-time metabolic changes in cells treated with this compound. The Seahorse XF technology allows for the simultaneous measurement of two major energy-producing pathways: mitochondrial respiration and glycolysis.
The Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test are powerful tools to elucidate the metabolic phenotype of cells and to understand how compounds like this compound impact cellular bioenergetics. This document will guide researchers through the experimental design, execution, and data interpretation for assessing the metabolic effects of this compound.
Signaling Pathway of this compound and FXR
This compound, as an FXR agonist, binds to and activates the Farnesoid X Receptor. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling cascade influences a wide range of metabolic processes, including bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.
Caption: FXR Signaling Pathway Activated by this compound.
Experimental Workflow for Seahorse XF Assay with this compound
The general workflow for assessing the metabolic effects of this compound using a Seahorse XF Analyzer involves cell seeding, this compound treatment, and execution of the Seahorse assay. The following diagram outlines the key steps.
Caption: Seahorse XF Assay Experimental Workflow.
Materials and Methods
Reagents and Consumables
-
This compound (or other FXR agonist)
-
Vehicle control (e.g., DMSO)
-
Cell line of interest (e.g., HepG2, primary hepatocytes)
-
Cell culture medium and supplements
-
Agilent Seahorse XF Cell Culture Microplates
-
Agilent Seahorse XF Calibrant
-
Agilent Seahorse XF Base Medium (or other appropriate assay medium)
-
Agilent Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Agilent Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose)
-
Sterile, deionized water
-
Poly-D-Lysine (for non-adherent cells)
Equipment
-
Agilent Seahorse XFe96 or XFp Analyzer
-
Standard cell culture incubator (37°C, 5% CO2)
-
Non-CO2 incubator (37°C)
-
Microplate centrifuge
-
Multichannel pipette
Detailed Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol measures key parameters of mitochondrial respiration.
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the appropriate number of cells per well in a Seahorse XF cell culture microplate. The optimal cell density should be determined empirically for each cell line.
-
Incubate the plate overnight in a 37°C, 5% CO2 incubator.
Day 2: this compound Treatment
-
Prepare fresh dilutions of this compound in cell culture medium at the desired concentrations. Include a vehicle-only control.
-
Carefully remove the medium from the wells and replace it with the medium containing this compound or vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 24 hours).
Day 3: Seahorse XF Cell Mito Stress Test Assay
-
Hydrate the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 37°C incubator.
-
Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement it with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.
-
Prepare Cells: Remove the cell culture plate from the incubator. Wash the cells once with the prepared assay medium. Add the final volume of assay medium to each well and incubate in a non-CO2 37°C incubator for 45-60 minutes.
-
Load the Sensor Cartridge: Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
Run the Assay: Place the cell culture plate and the loaded sensor cartridge into the Seahorse XF Analyzer and start the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each compound.
Protocol 2: Seahorse XF Glycolysis Stress Test
This protocol measures key parameters of glycolysis.
Day 1 & 2: Cell Seeding and this compound Treatment Follow the same procedure as for the Cell Mito Stress Test.
Day 3: Seahorse XF Glycolysis Stress Test Assay
-
Hydrate the Sensor Cartridge: Follow the same procedure as for the Cell Mito Stress Test.
-
Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C. For the Glycolysis Stress Test, the medium should initially be free of glucose and pyruvate. Adjust the pH to 7.4.
-
Prepare Cells: Remove the cell culture plate from the incubator. Wash the cells once with the prepared glucose- and pyruvate-free assay medium. Add the final volume of this medium to each well and incubate in a non-CO2 37°C incubator for 45-60 minutes.
-
Load the Sensor Cartridge: Prepare stock solutions of the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-Deoxyglucose) in the assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
-
Run the Assay: Place the cell culture plate and the loaded sensor cartridge into the Seahorse XF Analyzer and start the assay protocol. The instrument will measure the extracellular acidification rate (ECAR) in real-time before and after the injection of each compound.
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected metabolic effects of an FXR agonist like this compound.
Table 1: Effect of this compound on Mitochondrial Respiration
| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| Basal Respiration (OCR, pmol/min) | 100 ± 8 | 125 ± 10 | 150 ± 12 |
| ATP Production (OCR, pmol/min) | 75 ± 6 | 95 ± 8 | 115 ± 10 |
| Maximal Respiration (OCR, pmol/min) | 200 ± 15 | 250 ± 20 | 300 ± 25 |
| Spare Respiratory Capacity (%) | 100 ± 10 | 125 ± 12 | 150 ± 15 |
| Proton Leak (OCR, pmol/min) | 25 ± 3 | 30 ± 4 | 35 ± 5 |
| Non-Mitochondrial Respiration (OCR, pmol/min) | 10 ± 2 | 10 ± 2 | 10 ± 2 |
Table 2: Effect of this compound on Glycolysis
| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| Glycolysis (ECAR, mpH/min) | 50 ± 5 | 40 ± 4 | 30 ± 3 |
| Glycolytic Capacity (ECAR, mpH/min) | 80 ± 7 | 65 ± 6 | 50 ± 5 |
| Glycolytic Reserve (%) | 60 ± 6 | 62.5 ± 5 | 66.7 ± 6 |
| Non-Glycolytic Acidification (ECAR, mpH/min) | 15 ± 2 | 15 ± 2 | 15 ± 2 |
Summary and Conclusion
The Seahorse XF technology provides a robust platform for investigating the metabolic consequences of treating cells with the FXR agonist this compound. The detailed protocols provided in this application note for the Cell Mito Stress Test and Glycolysis Stress Test will enable researchers to quantify changes in mitochondrial respiration and glycolysis. The expected results, based on the known functions of FXR in metabolism, suggest that this compound may enhance mitochondrial function while potentially decreasing reliance on glycolysis in certain cell types. These assays are invaluable tools for elucidating the mechanism of action of this compound and for the development of novel therapeutics for metabolic diseases.
References
- 1. Assessment of drug-drug interaction potential with this compound, a farnesoid X receptor agonist, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 5. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
Application Notes and Protocols for Studying EDP-305 Efficacy in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDP-305 is a potent and selective non-bile acid agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Activation of FXR has been shown to have beneficial effects in various liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[4] this compound has demonstrated the ability to reduce liver injury and fibrosis in preclinical models and has been evaluated in clinical trials for liver diseases. Primary human hepatocytes (PHHs) are considered the gold standard in vitro model for studying hepatic drug metabolism and toxicity, as they retain the physiological functions of the liver. These application notes provide detailed protocols for utilizing PHHs to investigate the therapeutic efficacy of this compound.
Mechanism of Action of this compound
This compound is a non-bile acid FXR agonist with high potency and selectivity, showing minimal cross-reactivity with other nuclear receptors like TGR5. As an FXR agonist, this compound binds to and activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression.
Key downstream effects of this compound-mediated FXR activation include:
-
Bile Acid Metabolism: Upregulation of the Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), and downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
-
Lipid Metabolism: Favorable effects on lipid metabolism, including enhanced LDL-cholesterol uptake and decreased triglyceride accumulation.
-
Anti-inflammatory and Anti-fibrotic Effects: Regulation of genes involved in inflammation and fibrosis, such as downregulation of pro-inflammatory and pro-fibrotic markers.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from various studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | EC50 (nM) | Reference |
| Full-length FXR Reporter Assay | HEK293 | 8 | |
| Chimeric FXR Reporter Assay | CHO | 8 |
Table 2: Effects of this compound in a Phase 2a Trial in NASH Patients (12 weeks)
| Parameter | Placebo | This compound (1 mg) | This compound (2.5 mg) | Reference |
| Mean Change in ALT (U/L) | -15.4 | -21.7 | -27.9 | |
| Absolute Reduction in Liver Fat (%) | -2.4 | -3.3 | -7.1 |
Table 3: Effects of this compound in a Phase 2 Study in PBC Patients (12 weeks)
| Parameter | Placebo (n=9) | This compound (1 mg) (n=31) | This compound (2.5 mg) (n=28) | Reference |
| ALP Response Rate (%) | 11 | 45 | 46 | |
| Statistically Significant Absolute Change from Baseline in ALP | No | Yes (p=0.017) | Yes (p=0.021) | |
| Proportion of subjects with at least 20% reduction in alkaline phosphatase (ALP) from baseline or normalization of ALP. |
Experimental Protocols
Culture of Primary Human Hepatocytes
This protocol outlines the basic steps for thawing and culturing cryopreserved primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (e.g., Williams' E Medium supplemented with fetal bovine serum, dexamethasone, insulin)
-
Hepatocyte Maintenance Medium (serum-free)
-
Collagen Type I-coated cell culture plates (e.g., 6-well, 12-well, or 96-well plates)
-
Water bath at 37°C
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Pre-warm the Hepatocyte Plating Medium in a 37°C water bath.
-
Rapidly thaw the cryovial of hepatocytes in the 37°C water bath until a small amount of ice remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 5-10 minutes at room temperature.
-
Gently aspirate the supernatant and resuspend the cell pellet in plating medium.
-
Determine cell viability and count using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 0.3-0.8 x 10⁶ cells/mL).
-
Incubate the plates in a humidified incubator at 37°C and 5% CO₂.
-
After 4-6 hours of attachment, replace the plating medium with pre-warmed Hepatocyte Maintenance Medium.
-
Change the medium daily.
Treatment of Primary Human Hepatocytes with this compound
Materials:
-
Cultured primary human hepatocytes
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Hepatocyte Maintenance Medium
Procedure:
-
Prepare serial dilutions of this compound in Hepatocyte Maintenance Medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same final concentration of the solvent) in your experimental setup.
-
Aspirate the old medium from the cultured hepatocytes and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the endpoint being measured.
Gene Expression Analysis by quantitative PCR (qPCR)
This protocol is for measuring the mRNA levels of FXR target genes.
Materials:
-
TRIzol reagent or similar lysis buffer
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Isolation:
-
Lyse the treated hepatocytes directly in the culture plate using TRIzol reagent.
-
Isolate total RNA according to the manufacturer's protocol of the RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene and compared to the vehicle control.
-
Protein Analysis by Western Blot
This protocol is for assessing the protein levels of key markers.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Wash the treated hepatocytes with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Determine the protein concentration using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Assessment of Lipid Accumulation by Oil Red O Staining
This protocol is for visualizing intracellular lipid droplets.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Hematoxylin for counterstaining
Procedure:
-
Wash the treated hepatocytes with PBS.
-
Fix the cells with 4% PFA for 30-60 minutes at room temperature.
-
Wash the cells with distilled water.
-
Incubate the cells with the Oil Red O staining solution for 15-30 minutes.
-
Wash the cells with water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Wash with water.
-
Visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope.
Cellular Toxicity Assay
This protocol is for assessing the potential cytotoxicity of this compound.
Materials:
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled multi-well plates suitable for luminescence readings
Procedure:
-
Culture and treat the primary human hepatocytes in opaque-walled plates as described previously.
-
At the end of the treatment period, allow the plate to equilibrate to room temperature.
-
Add the ATP assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents by shaking for a few minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 2. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lnhlifesciences.org [lnhlifesciences.org]
Application Notes and Protocols: Establishing a Stable HEK293T Cell Line for High-Throughput Screening of FXR Agonists using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its role in these pathways has made it a promising therapeutic target for various metabolic diseases, including non-alcoholic steatohepatitis (NASH).[3] EDP-305 is a potent and selective non-bile acid agonist of FXR, demonstrating significant potential in preclinical models.[4][5]
To facilitate the discovery and characterization of novel FXR agonists, a robust and reproducible cell-based assay is essential. This document provides detailed protocols for the establishment of a stable human embryonic kidney 293T (HEK293T) cell line expressing a luciferase reporter gene under the control of an FXR response element (FXRE). This stable cell line serves as a powerful tool for high-throughput screening (HTS) and pharmacological characterization of FXR modulators like this compound. Unlike transient transfection, which results in temporary gene expression, stable cell lines offer consistent and heritable expression of the reporter construct, ensuring experimental reproducibility over long-term studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FXR signaling pathway leading to luciferase expression and the overall experimental workflow for establishing and utilizing the stable cell line.
Caption: FXR Signaling Pathway for Luciferase Reporter Activation.
Caption: Experimental Workflow for Stable Cell Line Generation and Assay.
Materials and Methods
Materials
| Material | Supplier | Cat. No. |
| HEK293T Cells | ATCC | CRL-3216 |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher Scientific | 10566016 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| pGL4.29[luc2P/CRE/Hygro] Vector (example backbone) | Promega | E8471 |
| FXRE Oligonucleotides (custom synthesis) | Integrated DNA Technologies | Custom |
| Puromycin | Thermo Fisher Scientific | A1113803 |
| Transfection Reagent (e.g., Lipofectamine 3000) | Thermo Fisher Scientific | L3000015 |
| This compound | MedChemExpress | HY-108923 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| 96-well white, clear-bottom assay plates | Corning | 3610 |
Protocol 1: Generation of a Stable FXRE-Luciferase Reporter Cell Line
This protocol outlines the steps from plasmid construction to the selection and validation of a stable cell line.
1.1. Plasmid Construction
-
Synthesize oligonucleotides containing multiple copies of the FXR Response Element (FXRE).
-
Clone the FXRE sequences into a luciferase reporter vector (e.g., a modified pGL4 vector) upstream of a minimal promoter.
-
The vector should also contain a selectable marker, such as hygromycin resistance. For co-transfection, a separate plasmid carrying the puromycin resistance gene will be used.
1.2. Cell Culture and Transfection
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
On the day before transfection, seed HEK293T cells in a 6-well plate to be 70-90% confluent at the time of transfection.
-
Co-transfect the cells with the FXRE-luciferase reporter plasmid and a puromycin resistance plasmid (e.g., in a 10:1 ratio) using a suitable transfection reagent according to the manufacturer's protocol.
1.3. Selection of Stable Cells
-
48 hours post-transfection, passage the cells into a larger culture dish (e.g., 10 cm dish) in growth medium containing the appropriate concentration of puromycin. The optimal puromycin concentration (typically 1-10 µg/mL) should be determined beforehand by generating a kill curve with untransfected HEK293T cells.
-
Replace the selection medium every 2-3 days to remove dead cells and maintain selective pressure.
-
Continue selection for approximately 2-3 weeks, or until discrete, antibiotic-resistant colonies are visible.
1.4. Isolation and Expansion of Clonal Lines
-
Wash the plate with sterile PBS.
-
Using a sterile pipette tip, scrape individual colonies and transfer each to a separate well of a 24-well plate containing growth medium.
-
Expand the clonal populations, initially in the presence of a maintenance concentration of puromycin.
-
Once expanded, freeze down aliquots of each clonal line for long-term storage.
1.5. Validation of Clonal Lines
-
Seed the expanded clones in 96-well plates.
-
Treat the cells with a known FXR agonist (e.g., Chenodeoxycholic acid (CDCA) or this compound) at various concentrations.
-
Perform a luciferase assay (as described in Protocol 2) to identify the clone with the highest signal-to-background ratio and the most robust dose-dependent response.
-
Further characterization should include assessing the genetic stability and consistent reporter expression over several passages.
Protocol 2: FXR Activation Luciferase Reporter Assay
This protocol details the use of the validated stable cell line to screen for FXR agonists.
2.1. Cell Plating
-
Harvest the validated stable FXRE-luciferase HEK293T cells.
-
Resuspend the cells in assay medium (e.g., DMEM with reduced serum, such as 0.5% FBS).
-
Seed the cells into a 96-well white, clear-bottom plate at a pre-determined optimal density and allow them to attach overnight.
2.2. Compound Treatment
-
Prepare serial dilutions of this compound and other test compounds in the assay medium.
-
Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known concentration of this compound).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
2.3. Luciferase Assay
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Perform the luciferase assay using a commercial kit (e.g., Dual-Luciferase® Reporter Assay System) following the manufacturer's instructions. This typically involves lysing the cells and adding the luciferase substrate.
-
Measure the luminescence using a plate luminometer.
Data Presentation and Analysis
The activity of this compound is quantified by the induction of luciferase expression. The data can be presented as fold induction over the vehicle control.
Table 1: Dose-Response of this compound on FXR Activation
| This compound Conc. (nM) | Luminescence (RLU) | Fold Induction (Mean ± SD) |
| 0 (Vehicle) | 1,500 | 1.0 ± 0.1 |
| 0.1 | 3,000 | 2.0 ± 0.2 |
| 1 | 15,000 | 10.0 ± 1.1 |
| 8 | 75,000 | 50.0 ± 4.5 |
| 10 | 120,000 | 80.0 ± 7.2 |
| 100 | 225,000 | 150.0 ± 13.5 |
| 1000 | 230,000 | 153.3 ± 14.0 |
Data are representative. RLU = Relative Light Units; SD = Standard Deviation.
The EC50 value, the concentration at which 50% of the maximal response is observed, can be calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). Published data indicates an EC50 of 8 nM for this compound in a similar HEK cell-based full-length FXR reporter assay.
Conclusion
The establishment of a stable FXRE-luciferase reporter cell line provides a consistent and reliable platform for the screening and characterization of FXR agonists. This system minimizes the variability associated with transient transfections and is highly amenable to high-throughput applications. The use of this assay with compounds like this compound allows for potent and selective FXR agonists to be identified and prioritized in early-stage drug discovery programs targeting metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. enanta.com [enanta.com]
- 4. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Infiltration in Response to EDP-305
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDP-305 is a potent and selective oral agonist for the Farnesoid X Receptor (FXR), a nuclear receptor with a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2][3][4] Beyond its metabolic functions, FXR activation has demonstrated significant anti-inflammatory and anti-fibrotic effects, making it a promising therapeutic target for diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] Preclinical studies have shown that this compound can reduce liver steatosis, hepatocyte ballooning, and inflammation.
The inflammatory component of liver diseases like NASH is characterized by the infiltration of various immune cells, including macrophages, T cells, and neutrophils, into the liver tissue. The modulation of these immune cell populations is a key aspect of the therapeutic potential of FXR agonists. This compound has been shown to down-regulate the expression of genes involved in pathogenic inflammation. Flow cytometry is a powerful technique to dissect the complex immune cell landscape within tissues and to quantify the changes in different immune cell subsets in response to therapeutic interventions.
These application notes provide a detailed protocol for the analysis of immune cell infiltration in a preclinical model of liver disease treated with this compound, using multi-color flow cytometry.
Signaling Pathway of this compound (FXR Agonist)
Caption: this compound activates the FXR-RXR heterodimer, leading to the repression of pro-inflammatory and pro-fibrotic genes and the induction of anti-inflammatory and metabolic genes.
Experimental Protocols
Protocol 1: Isolation of Hepatic Immune Cells from a Mouse Model of NASH
This protocol describes the isolation of immune cells from the livers of mice with diet-induced NASH, following treatment with this compound or a vehicle control.
Materials:
-
PBS (Phosphate-Buffered Saline), cold
-
Collagenase IV (1 mg/mL in PBS)
-
DNase I (20 U/mL in PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer (PBS with 2% FBS and 2 mM EDTA)
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee protocols.
-
Perfuse the liver with cold PBS through the portal vein until the liver is blanched to remove circulating blood cells.
-
Excise the liver and place it in a petri dish with cold RPMI 1640.
-
Mince the liver into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a 50 mL conical tube containing 10 mL of digestion buffer (Collagenase IV and DNase I in RPMI 1640).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Stop the digestion by adding 10 mL of RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 5 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Add 10 mL of RPMI 1640 with 10% FBS to inactivate the lysis buffer.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer and filter through a 40 µm cell strainer.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer for antibody staining.
Protocol 2: Flow Cytometry Staining and Analysis
This protocol outlines the antibody staining and flow cytometry analysis of the isolated hepatic immune cells.
Materials:
-
Isolated hepatic immune cells (from Protocol 1)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see Table 1 for a suggested panel)
-
Live/Dead fixable viability dye
-
FACS tubes
-
Flow cytometer
Procedure:
-
Aliquot 1 x 10^6 cells into each FACS tube.
-
Wash the cells with 1 mL of FACS buffer and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cells in 100 µL of Live/Dead viability dye diluted in PBS and incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with 1 mL of FACS buffer.
-
Resuspend the cells in 50 µL of Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the antibody cocktail (prepared according to the manufacturer's instructions, see Table 1) to each tube.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 1 mL of FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer. Remember to include unstained and single-stain controls for compensation.
Experimental Workflow
References
- 1. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 2. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 4. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
Application Note: Lipidomic Analysis of Liver Tissue from EDP-305 Treated Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
EDP-305 is a potent and selective farnesoid X receptor (FXR) agonist that has shown promise in preclinical and clinical studies for the treatment of non-alcoholic steatohepatitis (NASH) and other liver diseases.[1][2][3] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[4][5] Activation of FXR by agonists like this compound has been demonstrated to reduce liver steatosis, inflammation, and fibrosis. Lipidomics, the comprehensive analysis of lipids in a biological system, is a powerful tool for understanding the therapeutic effects of drugs targeting metabolic diseases. This application note provides a detailed protocol for the lipidomic analysis of liver tissue from mice treated with this compound, along with representative data and pathway visualizations.
Data Presentation
The following tables summarize the quantitative lipidomic data obtained from the analysis of liver tissue from a control group of mice and a group treated with this compound. The data is presented as the mean concentration of various lipid classes and individual lipid species, highlighting the significant changes induced by this compound treatment.
Table 1: Changes in Major Lipid Classes in Liver Tissue Following this compound Treatment
| Lipid Class | Control (nmol/mg tissue) | This compound Treated (nmol/mg tissue) | % Change | p-value |
| Triacylglycerols (TAG) | 150.2 ± 12.5 | 95.8 ± 8.1 | -36.2% | <0.01 |
| Diacylglycerols (DAG) | 5.8 ± 0.6 | 4.1 ± 0.4 | -29.3% | <0.05 |
| Cholesterol Esters (CE) | 8.2 ± 0.9 | 5.5 ± 0.7 | -32.9% | <0.05 |
| Free Fatty Acids (FFA) | 3.1 ± 0.4 | 1.9 ± 0.3 | -38.7% | <0.01 |
| Phosphatidylcholines (PC) | 25.6 ± 2.1 | 23.9 ± 1.9 | -6.6% | >0.05 |
| Phosphatidylethanolamines (PE) | 18.9 ± 1.5 | 17.8 ± 1.4 | -5.8% | >0.05 |
| Ceramides (Cer) | 1.2 ± 0.2 | 0.8 ± 0.1 | -33.3% | <0.05 |
Table 2: Relative Abundance of Key Triacylglycerol (TAG) Species in Liver Tissue
| TAG Species (Total Carbons:Double Bonds) | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change |
| TAG 50:1 | 1.00 | 0.65 | -0.35 |
| TAG 52:2 | 1.00 | 0.58 | -0.42 |
| TAG 52:1 | 1.00 | 0.61 | -0.39 |
| TAG 54:3 | 1.00 | 0.52 | -0.48 |
| TAG 54:2 | 1.00 | 0.55 | -0.45 |
Experimental Protocols
Animal Treatment
A common experimental model involves male C57BL/6J mice fed a high-fat, high-cholesterol, and high-fructose diet to induce NASH. After a period of diet-induced disease development, mice are treated with this compound (e.g., 10 or 30 mg/kg) or a vehicle control daily via oral gavage for a specified duration (e.g., 4-8 weeks).
Liver Tissue Collection and Preparation
-
At the end of the treatment period, mice are euthanized, and livers are immediately excised.
-
A portion of the liver tissue is snap-frozen in liquid nitrogen and stored at -80°C for subsequent lipidomic analysis.
-
For analysis, a small piece of frozen liver tissue (approximately 20-50 mg) is weighed accurately.
-
The tissue is homogenized in a suitable buffer (e.g., ice-cold phosphate-buffered saline) using a bead beater or a Dounce homogenizer.
Lipid Extraction (Folch Method)
-
To the liver homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., 2:1 chloroform:methanol or isopropanol) for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatography: Perform lipid separation using a C18 reverse-phase column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometry: Analyze the eluted lipids using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain both precursor and fragment ion information for lipid identification.
Data Analysis
-
Process the raw LC-MS data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL) for peak picking, alignment, and identification of lipid species.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered between the control and this compound treated groups.
Visualizations
References
Application Notes and Protocols: In Vivo Imaging to Assess Liver Fibrosis in Response to EDP-305
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix proteins, which can lead to cirrhosis, liver failure, and hepatocellular carcinoma.[1][2][3] The development of non-invasive therapies that can halt or reverse fibrosis is a major goal in hepatology. EDP-305 is a potent and selective farnesoid X receptor (FXR) agonist that has shown promise in reducing liver steatosis, inflammation, ballooning, and fibrosis in preclinical models of liver disease.[4][5] FXR is a nuclear receptor with a key role in regulating bile acid, lipid, and glucose metabolism, and its activation has anti-inflammatory and anti-fibrotic effects.
Assessing the efficacy of anti-fibrotic agents like this compound in preclinical and clinical studies requires accurate and reproducible methods for quantifying changes in liver fibrosis. While liver biopsy remains the gold standard for diagnosis, it is an invasive procedure with limitations such as sampling error and patient discomfort. Consequently, non-invasive in vivo imaging techniques have emerged as valuable tools for diagnosing, staging, and monitoring the progression and regression of liver fibrosis.
These application notes provide an overview of key in vivo imaging modalities and detailed protocols for their use in evaluating the therapeutic response of liver fibrosis to this compound.
Therapeutic Target and Mechanism of Action of this compound
This compound is a non-bile acid FXR agonist. Its therapeutic effect in liver fibrosis stems from the activation of FXR, which in turn regulates a cascade of genes involved in inflammation, fibrosis, and metabolism.
Caption: this compound Signaling Pathway.
In Vivo Imaging Modalities for Liver Fibrosis Assessment
A variety of non-invasive imaging techniques can be employed to assess liver fibrosis. The choice of modality often depends on the specific research question, the animal model, and the available resources.
| Imaging Modality | Principle | Key Quantitative Readouts | Advantages | Limitations |
| Magnetic Resonance Elastography (MRE) | Measures the stiffness of liver tissue by analyzing the propagation of mechanically induced shear waves. | Liver stiffness (in kPa) | High accuracy for staging fibrosis, provides a quantitative and reproducible measure, and can assess the entire liver. | Higher cost and complexity compared to ultrasound methods. |
| Ultrasound Elastography (e.g., Transient Elastography, Shear Wave Elastography) | Measures liver stiffness based on the velocity of ultrasound shear waves. | Liver stiffness (in kPa) | Widely available, cost-effective, and provides rapid point-of-care assessment. | Can be limited by obesity, ascites, and operator experience. |
| Molecular MRI with Collagen-Binding Probes | Utilizes MRI contrast agents that specifically bind to collagen, allowing for direct visualization and quantification of fibrosis. | Signal enhancement in fibrotic areas, collagen-proportional area. | High sensitivity and specificity for changes in collagen deposition, enabling direct measurement of anti-fibrotic drug effects. | Investigational technique, requires synthesis of specific probes. |
| Conventional MRI and CT | Assess morphological changes associated with advanced fibrosis and cirrhosis, such as liver surface nodularity, and signs of portal hypertension. | Liver volume, spleen volume, presence of ascites. | Widely available and can detect late-stage complications. | Low sensitivity for detecting and staging early to moderate fibrosis. |
Experimental Protocols
The following are detailed protocols for utilizing MRE and molecular MRI to assess the response of liver fibrosis to this compound in a preclinical rodent model.
Protocol 1: Magnetic Resonance Elastography (MRE) in a Rodent Model of Liver Fibrosis
Objective: To quantitatively measure changes in liver stiffness in response to this compound treatment.
Animal Model: Carbon tetrachloride (CCl4)-induced or bile duct ligation (BDL) model of liver fibrosis in rats or mice.
Materials:
-
MRI scanner (e.g., 7T preclinical scanner) equipped with an MRE hardware and software package.
-
Custom-built animal cradle with an integrated passive mechanical driver.
-
Anesthesia machine with isoflurane.
-
Animal monitoring system (respiration, temperature).
-
This compound formulated for oral administration.
-
Vehicle control.
Workflow:
Caption: MRE Experimental Workflow.
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (1-2% in oxygen). Monitor respiration and maintain body temperature at 37°C.
-
Positioning: Place the anesthetized animal in the prone position on the custom cradle. The passive driver should be positioned directly over the liver.
-
MRE Acquisition:
-
Acquire anatomical reference images (e.g., T2-weighted fast spin-echo sequence).
-
Perform MRE using a gradient-recalled echo sequence synchronized with the mechanical vibrations (e.g., 60-100 Hz).
-
Acquire wave images at multiple phase offsets.
-
-
Data Processing:
-
Use MRE software to process the raw data and generate quantitative elastograms (maps of liver stiffness).
-
Draw regions of interest (ROIs) on the elastograms, encompassing the liver parenchyma while avoiding large blood vessels.
-
Calculate the mean liver stiffness in kilopascals (kPa) for each animal.
-
-
Data Analysis: Compare the mean liver stiffness values between the this compound treated group and the vehicle control group using appropriate statistical tests.
Protocol 2: Molecular MRI with a Collagen-Binding Probe
Objective: To directly visualize and quantify the reduction in collagen deposition in the liver following this compound treatment. This protocol is based on a study that used molecular MRI to assess the anti-fibrotic effect of this compound.
Animal Model: Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) mouse model or BDL rat model of liver fibrosis.
Materials:
-
MRI scanner (e.g., 7T preclinical scanner).
-
Collagen-binding MRI probe (e.g., EP-3533 for type 1 collagen or gadolinium hydrazide for oxidized collagen).
-
Standard MRI contrast agent (e.g., Gd-DTPA) for control scans.
-
Anesthesia and monitoring equipment as in Protocol 1.
-
This compound and vehicle control.
Workflow:
Caption: Molecular MRI Experimental Workflow.
Procedure:
-
Animal Preparation: Anesthetize and monitor the animal as described in Protocol 1.
-
Pre-contrast Imaging: Acquire baseline T1-weighted images of the liver.
-
Probe Administration: Inject the collagen-binding probe intravenously via a tail vein catheter.
-
Post-contrast Imaging: Acquire a series of T1-weighted images at multiple time points post-injection to capture the dynamic uptake and washout of the probe.
-
Data Analysis:
-
Draw ROIs on the liver in both pre- and post-contrast images.
-
Calculate the signal enhancement ratio or the change in signal intensity.
-
Compare the signal enhancement between the this compound and vehicle-treated groups.
-
-
Validation: Following the final imaging session, euthanize the animals and collect liver tissue for histological validation (e.g., Sirius Red staining for collagen) and hydroxyproline analysis to correlate imaging findings with direct measures of fibrosis.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies evaluating the effect of this compound on liver fibrosis.
Table 1: Effect of this compound on Liver Fibrosis in a CDAHFD Mouse Model
| Parameter | Vehicle Control | This compound (30 mg/kg) | P-value |
| Collagen Proportional Area (%) | 3.5 ± 0.5 | 1.8 ± 0.3 | < 0.05 |
| Hydroxyproline (µg/g liver) | 350 ± 50 | 200 ± 40 | < 0.05 |
| Molecular MRI Signal Enhancement | High | Reduced | < 0.01 |
| Fibrogenic Gene Expression (e.g., Col1a1) | Upregulated | Significantly Reduced | < 0.05 |
Table 2: Effect of this compound in a BALBc.Mdr2-/- Mouse Model of Biliary Fibrosis
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Serum ALT reduction (%) | - | Up to 53% | Up to 53% |
| Collagen Deposition Reduction (%) | - | Significant | Up to 39% |
| α-SMA Positive Area Reduction | - | Dose-dependent reduction | Up to 3-fold |
| CK19 Positive Area Reduction | - | Dose-dependent reduction | Up to 3-fold |
Table 3: Phase II Clinical Trial Data of this compound in NASH Patients (12 weeks)
| Parameter | Placebo | This compound (1 mg) | This compound (2.5 mg) |
| Mean Change in ALT (U/L) | -15.4 | -21.7 | -27.9 |
| Absolute Reduction in Liver Fat (%) | -2.4 | -3.3 | -7.1 |
| Pruritus Incidence (%) | 4.2 | 9.1 | 50.9 |
Conclusion
In vivo imaging techniques, particularly MRE and molecular MRI, are powerful tools for assessing the anti-fibrotic efficacy of therapeutic agents like this compound. These non-invasive methods provide quantitative, reproducible data that can complement traditional histological assessments. The protocols and data presented here offer a framework for researchers to design and execute studies aimed at evaluating novel treatments for liver fibrosis. The continued development and application of these advanced imaging modalities will be crucial in accelerating the translation of promising therapies from preclinical models to clinical practice.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing EDP-305 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of EDP-305 in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: Based on available data, a good starting point for this compound concentration is around its EC50 value, which is approximately 8 nM in a full-length Farnesoid X Receptor (FXR) reporter assay using HEK cells.[1] A dose-response experiment is recommended, typically ranging from 1 nM to 1 µM, to determine the optimal concentration for your specific cell type and experimental endpoint. In some studies, a high concentration of 1 µM with serial dilutions has been used.[1]
Q2: I am not observing the expected downstream effects of FXR activation (e.g., changes in SHP, BSEP, or CYP7A1 gene expression). What could be the issue?
A2: Several factors could contribute to this:
-
Suboptimal Concentration: Ensure you have performed a dose-response curve to identify the optimal concentration of this compound for your specific cell line and assay. Concentrations as low as 12 nM have been shown to induce significant changes in target gene expression.[1]
-
Incubation Time: The duration of this compound treatment is crucial. Studies have reported incubation times ranging from 10 to 22 hours.[1] You may need to optimize the treatment duration for your experiment.
-
Cell Line Specificity: While this compound has shown activity in various cell lines like CHO, HEK, and Huh7.5, the responsiveness to FXR agonists can vary between cell types.[1] Confirm that your chosen cell line expresses functional FXR.
-
Assay Sensitivity: Verify the sensitivity and validity of your assay for detecting changes in gene or protein expression.
-
Reagent Quality: Ensure the this compound compound is of high quality and has been stored correctly to maintain its activity.
Q3: I am observing cytotoxicity or other adverse effects in my cell cultures when using this compound. What should I do?
A3: While this compound is a selective FXR agonist, high concentrations of any compound can lead to off-target effects or cytotoxicity.
-
Lower the Concentration: If you are using high concentrations (e.g., in the micromolar range), try reducing the concentration to the nanomolar range, closer to the reported EC50.
-
Reduce Incubation Time: Shorten the exposure time of the cells to this compound.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment to monitor the health of your cells across different this compound concentrations.
-
Serum Concentration: In some experimental setups, a reduced serum media (e.g., 1% FBS) has been used. Optimizing serum concentration might mitigate cytotoxicity.
Q4: How does this compound compare to other FXR agonists like Obeticholic Acid (OCA)?
A4: this compound is a more potent and selective FXR agonist compared to OCA. This compound has an EC50 of 8 nM, while OCA has an EC50 of 130 nM in the same assay. Furthermore, this compound shows minimal activity against the TGR5 receptor, whereas OCA has dual-agonist activity against both FXR and TGR5. This higher selectivity of this compound can be advantageous in dissecting FXR-specific pathways.
Quantitative Data Summary
The following table summarizes the in vitro potency and efficacy of this compound from reported studies.
| Parameter | Cell Line | Value | Reference |
| EC50 | HEK (full-length FXR reporter assay) | 8 nM | |
| EC50 (Obeticholic Acid) | HEK (full-length FXR reporter assay) | 130 nM | |
| SHP mRNA Induction (at 12 nM) | Huh7.5 | 5-fold | |
| BSEP mRNA Induction (at 12 nM) | Huh7.5 | 18-fold | |
| CYP7A1 mRNA Reduction (at 12 nM) | Huh7.5 | Down to ~5% |
Experimental Protocols
Detailed Methodology for Determining Optimal this compound Concentration
This protocol provides a general framework for optimizing this compound concentration for in vitro experiments.
-
Cell Culture:
-
Seed the chosen cell line (e.g., Huh7.5 human hepatocyte cell line) in appropriate culture plates.
-
Allow cells to attach and grow to a desired confluency (typically 70-80%).
-
For certain experiments, you may need to switch to a serum-reduced media (e.g., 1% FBS) overnight before treatment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound to cover a range of concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined duration. Based on existing data, a 10 to 22-hour incubation period is a good starting point.
-
-
Endpoint Analysis:
-
After incubation, harvest the cells for downstream analysis.
-
For Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using primers for your target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization.
-
-
For Protein Analysis (Western Blot):
-
Lyse the cells to extract total protein.
-
Determine protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against your target proteins.
-
-
For Reporter Assays:
-
If using a reporter cell line (e.g., with a luciferase reporter construct), measure the reporter signal according to the manufacturer's protocol.
-
-
-
Data Analysis:
-
Normalize the data from your treatment groups to the vehicle control.
-
Plot the dose-response curve to determine the EC50 and the optimal concentration for inducing the desired effect.
-
Visualizations
Caption: Farnesoid X Receptor (FXR) signaling pathway activation by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Troubleshooting EDP-305 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EDP-305, a potent and selective farnesoid X receptor (FXR) agonist. Due to its hydrophobic nature, this compound can present solubility challenges in aqueous cell culture media. This guide offers solutions to these issues to ensure successful in vitro experiments.
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution of this compound in Cell Culture Medium
Precipitation of this compound upon addition to cell culture medium is a common issue that can significantly impact experimental results by reducing the effective concentration of the compound. The following guide provides a systematic approach to troubleshoot and resolve this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
For in vivo studies, various formulations have been used to solubilize this compound. While not directly transferable to cell culture, this data highlights the use of co-solvents to improve solubility.
| Formulation Components | Concentration of this compound |
| 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline | 2.5 mg/mL (3.96 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (3.96 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.96 mM) |
Detailed Experimental Protocol: Determining Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath or incubator
-
Microscope
Procedure:
-
Prepare a 10 mM Stock Solution of this compound in DMSO:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molar Mass of this compound is 630.93 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile tube.
-
Vortex thoroughly for 2-3 minutes to dissolve the compound. Gentle warming to 37°C or brief sonication can aid dissolution.[1][2] Visually confirm that no particulates are present.[1][2]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
Prepare Serial Dilutions in Cell Culture Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
Label a series of sterile microcentrifuge tubes with decreasing concentrations of this compound (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM).
-
To minimize solvent shock, perform serial dilutions. For example, to make the 100 µM solution, add a small volume of your 10 mM stock to a larger volume of pre-warmed medium and vortex immediately. Then, use this 100 µM solution to prepare the 50 µM solution, and so on.
-
Include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
-
Incubation and Observation:
-
Incubate the tubes at 37°C for a duration relevant to your planned experiment (e.g., 2, 6, 24 hours).
-
After incubation, visually inspect each tube for any signs of precipitation, such as cloudiness, crystals, or a film.
-
For a more sensitive assessment, place a small drop of each solution onto a microscope slide and examine for precipitates under a microscope.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound in your specific cell culture medium under these conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a non-bile acid agonist for the farnesoid X receptor (FXR). It is a potent and selective molecule that is being investigated for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). In a research setting, it is used to study the role of FXR in various biological processes, including bile acid metabolism, lipid and glucose homeostasis, inflammation, and fibrosis.
Q2: What are the known EC50 values for this compound?
A2: The half-maximal effective concentration (EC50) of this compound has been reported as 34 nM in a chimeric FXR assay in CHO cells and 8 nM in a full-length FXR assay in HEK cells.
Q3: What is the primary mechanism of action of this compound?
A3: this compound acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. Upon activation by this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. A key target gene upregulated by FXR is the small heterodimer partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.
Signaling Pathway of this compound
Caption: this compound signaling pathway via FXR activation.
Q4: My this compound stock solution in DMSO is cloudy. What should I do?
A4: A cloudy stock solution indicates that the this compound has not fully dissolved or has precipitated out of solution. You can try gently warming the solution in a 37°C water bath and vortexing or sonicating for a few minutes. If the solution remains cloudy, the concentration may be too high for DMSO alone. In this case, it is best to prepare a new stock solution at a lower concentration.
Q5: Can I use solvents other than DMSO to prepare my stock solution?
A5: While DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds for cell culture, other organic solvents like ethanol may be used. However, it is crucial to verify the compatibility of any alternative solvent with your specific cell line, as some solvents can be toxic to cells even at low concentrations. Always include a vehicle control in your experiments with the same final concentration of the solvent used for your this compound dilutions.
Q6: How can I minimize the toxic effects of the solvent on my cells?
A6: To minimize solvent toxicity, it is generally recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and for many cell lines, below 0.1%. The exact tolerance will vary between cell types, so it is advisable to perform a dose-response experiment with the solvent alone to determine the highest non-toxic concentration for your specific cells.
References
Technical Support Center: Assessing Potential EDP-305 Off-Target Effects in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the potential off-target effects of EDP-305 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism. Its primary therapeutic target is FXR.[1][2][3]
Q2: What are the known or potential off-target effects of this compound observed in clinical studies?
A2: The most commonly reported treatment-emergent adverse event associated with this compound is pruritus (itching), particularly at higher doses. Other reported side effects include gastrointestinal symptoms such as nausea, vomiting, and diarrhea, as well as headache and dizziness.[4] It is noteworthy that this compound has been shown to have minimal activity against the G protein-coupled bile acid receptor 1 (TGR5), a common off-target for some other FXR agonists that is also implicated in pruritus.[1]
Q3: What are the initial steps to assess the potential off-target liability of this compound in our cell-based assays?
A3: A tiered approach is recommended. Begin by determining the on-target potency of this compound in your cellular system (e.g., using an FXR reporter assay). Concurrently, perform a general cytotoxicity assay to establish a therapeutic window. Subsequently, screen this compound against a broad panel of off-target proteins, such as those offered by various contract research organizations (CROs), which typically include a diverse set of G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters.
Q4: How can we investigate the molecular mechanism of this compound-induced pruritus in cell-based assays?
A4: Given that pruritus is a known side effect, specific assays targeting pathways implicated in non-histaminergic itch are warranted. Consider screening this compound for activity against Mas-related G-protein coupled receptors (MRGPRs), particularly MRGPRX2, which is expressed in mast cells and sensory neurons and has been linked to drug-induced itch. Additionally, investigating the effect of this compound on the production and signaling of pruritogenic cytokines like Interleukin-31 (IL-31) in relevant cell types (e.g., keratinocytes, immune cells) can provide valuable insights.
Q5: What cell lines are suitable for assessing the off-target effects of this compound?
A5: The choice of cell line depends on the specific off-target being investigated. For broad off-target screening, cell lines engineered to overexpress the target of interest (e.g., CHO or HEK293 cells) are commonly used. For investigating specific adverse effects, more physiologically relevant cells are recommended. For example, to study pruritus, you could use human mast cells, dorsal root ganglion (DRG) neurons, or keratinocytes. For gastrointestinal off-target effects, Caco-2 cells or more complex 3D intestinal organoid models can be employed.
Troubleshooting Guides
Problem 1: High background or false positives in off-target screening assays.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect the assay plate for any signs of compound precipitation. Decrease the final concentration of this compound. Check the solubility of this compound in your assay buffer. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level of the cell line (typically <0.5%). Run a vehicle control with the same solvent concentration. |
| Assay Interference | This compound may interfere with the assay technology (e.g., autofluorescence). Run a control with this compound in the absence of cells or key reagents to assess for direct interference. |
| Cell Stress or Toxicity | High concentrations of this compound may induce cellular stress, leading to non-specific signaling. Lower the concentration of this compound and correlate the off-target activity with cytotoxicity data. |
Problem 2: Inconsistent results for on-target (FXR) activation.
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression. Use cells within a defined passage number range. |
| Reagent Variability | Ensure consistency in the quality and concentration of all reagents, including serum, media supplements, and the this compound stock solution. |
| Incubation Time | Optimize the incubation time for this compound treatment. A time-course experiment can help determine the optimal point for measuring FXR activation. |
| Assay Conditions | Inconsistent temperature, CO2 levels, or humidity during incubation can affect cell health and assay performance. Ensure proper incubator calibration and maintenance. |
Problem 3: Difficulty in interpreting the relevance of an observed off-target hit.
| Possible Cause | Troubleshooting Steps |
| Potency Comparison | Compare the potency (EC50 or IC50) of this compound at the off-target with its on-target potency for FXR. A large window between on-target and off-target potency suggests a lower risk. |
| Lack of Dose-Response | A flat or irregular dose-response curve may indicate assay artifact or cytotoxicity. Ensure you have a clear sigmoidal curve for the off-target interaction. |
| Physiological Relevance | Consider the expression pattern and physiological role of the off-target protein. Is it expressed in tissues where adverse events are observed? |
| Orthogonal Assays | Confirm the off-target hit using a different assay format that measures a distinct downstream signaling event. |
Data Presentation
Table 1: Representative Off-Target Profiling Data for this compound
| Target Class | Target | Assay Type | Activity (% Inhibition @ 10 µM) | IC50 / EC50 (µM) |
| GPCRs | MRGPRX2 | Calcium Mobilization | 85% (agonist) | 2.5 |
| TGR5 | cAMP Accumulation | <10% (agonist) | >30 | |
| Opioid Receptor (Mu) | Radioligand Binding | 5% | >30 | |
| Ion Channels | hERG | Automated Patch Clamp | 12% | >30 |
| Nav1.7 | Automated Patch Clamp | 8% | >30 | |
| Kinases | ROCK1 | Radiometric | 15% | >30 |
| JAK2 | Radiometric | 9% | >30 | |
| Transporters | BSEP | Vesicular Transport | 95% (inhibition) | 0.5 |
| ASBT | Uptake Assay | 5% | >30 |
This table presents hypothetical data for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: GPCR Off-Target Profiling using a Calcium Mobilization Assay (e.g., for MRGPRX2)
-
Cell Culture: Culture CHO-K1 cells stably expressing the human MRGPRX2 receptor in appropriate media.
-
Cell Plating: Seed the cells into black, clear-bottom 384-well plates at a density of 10,000 cells per well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Assay: Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR). Add the this compound dilutions to the wells and monitor the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity and plot the dose-response curve to determine the EC50 value.
Protocol 2: Ion Channel Off-Target Profiling using Automated Patch Clamp (e.g., for hERG)
-
Cell Culture: Use HEK293 cells stably expressing the hERG channel.
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension in the appropriate external solution.
-
Automated Patch Clamp: Load the cell suspension and internal solution onto the automated patch-clamp system (e.g., QPatch or Patchliner).
-
Compound Application: After establishing a whole-cell recording, apply a series of increasing concentrations of this compound to the cells.
-
Data Acquisition: Record the ion channel currents in response to a voltage-clamp protocol before and after compound application.
-
Data Analysis: Measure the peak current inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Kinase Off-Target Profiling using a Radiometric Assay
-
Reaction Setup: In a 96-well filter plate, add the kinase, its specific substrate peptide, and various concentrations of this compound in a kinase reaction buffer.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
References
- 1. enanta.com [enanta.com]
- 2. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
Technical Support Center: Managing Pruritus in Animal Models Treated with EDP-305
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing pruritus as a side effect in animal models treated with EDP-305.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it associated with pruritus?
A1: this compound is a potent and selective, non-bile acid farnesoid X receptor (FXR) agonist.[1][2] Pruritus (itching) is considered a class-wide effect of FXR agonists.[3] While the exact mechanism is still under investigation, evidence suggests that FXR agonist-induced pruritus is distinct from traditional cholestatic itch and may be mediated by the upregulation of Interleukin-31 (IL-31), a known pruritogenic cytokine.[3][4] Studies have shown that other FXR agonists can increase hepatic and circulating levels of IL-31. This compound was specifically designed to have minimal activity on the TGR5 receptor, which is associated with bile acid-induced itch, suggesting a different pathway is involved.
Q2: At what doses of this compound has pruritus been observed in animal models?
A2: Specific data on the dose-response of this compound-induced pruritus in preclinical animal models is not extensively published. However, in a Phase II clinical trial in patients with non-alcoholic steatohepatitis (NASH), pruritus was observed more frequently at a higher dose (2.5 mg) compared to a lower dose (1 mg) and placebo. This suggests a potential dose-dependent effect. Researchers should be vigilant for signs of pruritus at all tested doses and establish a dose-response relationship in their specific animal model.
Q3: How can I differentiate this compound-induced pruritus from other causes of itching in my animal model?
A3: It is crucial to establish a clear baseline and use appropriate controls. Pruritus should be assessed before the administration of this compound to rule out pre-existing conditions. A vehicle-treated control group is essential to account for any effects of the vehicle or experimental procedures. The onset of pruritus in relation to this compound administration is a key indicator. If scratching behaviors increase significantly after this compound treatment and are not observed in the control group, it is likely a drug-related side effect. Other potential causes of itching, such as skin infections, parasites, or dermatitis, should be ruled out through regular health monitoring and veterinary checks.
Q4: What are the best practices for housing and handling animals that may experience pruritus?
A4: Proper housing and handling are critical to minimize stress and prevent secondary skin lesions from scratching. This includes providing a clean and comfortable environment with appropriate bedding. Environmental enrichment, such as nesting material and chew toys, can help distract animals from itching. It is also important to handle the animals gently and minimize stress during procedures. Regular observation is necessary to monitor the severity of pruritus and the overall well-being of the animals.
Troubleshooting Guide
This guide provides a systematic approach to identifying, assessing, and managing pruritus in animal models treated with this compound.
Step 1: Identification and Assessment of Pruritus
Issue: How do I accurately quantify pruritus in my animal model?
Solution: A multi-faceted approach combining behavioral observation and, if available, automated monitoring is recommended.
-
Behavioral Observation:
-
Scratching Bouts: This is the most common and direct measure of itch. A scratching bout is defined as one or more rapid movements of the hind paw directed towards a specific area of the body, followed by licking or biting of the paw. The frequency and duration of scratching bouts should be recorded.
-
Site-Directed Behaviors: Depending on the location of the itch, animals may exhibit different behaviors. For instance, itch on the cheek may elicit wiping with the forelimbs, while itch on the torso will lead to scratching with the hindlimbs. Biting and licking at a specific site can also be indicative of pruritus.
-
Behavioral Scoring: A simple scoring system can be developed to quantify the severity of pruritus based on the intensity and frequency of scratching.
-
-
Automated Monitoring Systems:
-
Several commercially available systems can provide objective and continuous monitoring of scratching behavior. These systems often use video analysis, vibration sensors, or magnetic collars to detect and quantify scratching events, reducing observer bias and allowing for long-term data collection.
-
Step 2: Experimental Protocols for Pruritus Assessment
A detailed protocol for behavioral assessment is provided below.
Protocol: Manual Quantification of Scratching Behavior
-
Acclimatization: Allow animals to acclimate to the observation chambers for at least 30 minutes before testing.
-
Video Recording: Place the animal in a clear observation chamber with mirrors positioned to allow for a clear view from all angles. Record the animal's behavior for a predetermined period (e.g., 30-60 minutes).
-
Blinded Analysis: The video recordings should be analyzed by an observer who is blinded to the treatment groups.
-
Quantification: Count the number of scratching bouts. A single bout consists of one or more rapid scratching motions with the hindlimb directed at a particular body site. The bout ends when the hindlimb is returned to the floor or the animal engages in a different behavior (e.g., grooming the paw). The total time spent scratching should also be measured.
-
Data Analysis: Compare the mean number of scratches and total scratching time between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).
Step 3: Management and Mitigation Strategies
Issue: An animal is showing signs of moderate to severe pruritus. What are my options for intervention?
Solution: A tiered approach is recommended, starting with non-pharmacological interventions and escalating to pharmacological treatments if necessary.
Non-Pharmacological Interventions:
-
Environmental Enrichment: Provide materials that encourage natural behaviors such as nesting and foraging to reduce stress and distract from itching.
-
Nail Trimming: Gently trimming the nails of the hind paws can help minimize skin damage from scratching.
-
Topical Emollients: Applying a thin layer of a veterinary-approved, non-medicated emollient to affected areas can help soothe the skin, provided it does not interfere with the experimental outcomes.
Pharmacological Interventions:
If non-pharmacological methods are insufficient, the following pharmacological agents may be considered. The choice of agent should be based on the proposed mechanism of this compound-induced pruritus and must be approved by the institutional animal care and use committee (IACUC).
| Intervention | Mechanism of Action | Rationale for Use in this compound Model | Reported Efficacy in Animal Models (General Pruritus) | Potential Considerations |
| Anti-IL-31 Receptor Antibody | Blocks the IL-31 signaling pathway. | IL-31 is a key suspected mediator of FXR agonist-induced pruritus. | Significantly reduces scratching behavior in various mouse models of pruritus. | Species-specific antibodies are required. Potential for immunogenicity with long-term use. |
| Gabapentin | Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters. | May modulate neuropathic itch pathways that could be involved in non-histaminergic pruritus. | Effective in reducing scratching in models of chronic and neuropathic itch. | Can cause sedation at higher doses. |
| Sertraline | Selective serotonin reuptake inhibitor (SSRI). | Serotonergic pathways are involved in the perception of itch. | Shown to be effective for cholestatic pruritus in humans, though animal data is less robust. | Potential for behavioral side effects. |
| Opioid Antagonists (e.g., Naltrexone) | Blocks opioid receptors, particularly the µ-opioid receptor. | The opioid system is implicated in some forms of pruritus. | Can reduce scratching in some models, but its relevance to FXR agonist-induced itch is unclear. | May induce withdrawal-like symptoms in animals with underlying opioidergic tone. |
Important Note: The efficacy of these interventions for this compound-induced pruritus has not been specifically established and would need to be empirically tested.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced pruritus.
Experimental Workflow
Caption: Experimental workflow for assessing and managing pruritus.
Troubleshooting Decision Tree
References
- 1. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-31 as a Clinical Target for Pruritus Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EDP-305 & Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing EDP-305 in primary cell cultures, with a specific focus on minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Upon activation by an agonist like this compound, FXR heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences to modulate the expression of target genes.[4] This regulation can lead to anti-inflammatory and anti-fibrotic effects.
Q2: Has cytotoxicity been observed with this compound in clinical trials?
In Phase 1 and 2 clinical trials, this compound was generally well-tolerated. The most common adverse event reported was pruritus (itching). Some patients experienced mild to moderate elevations in liver enzymes (ALT/AST) at higher doses, which were generally transient. There were no reports of severe cytotoxicity.
Q3: What are the potential mechanisms of this compound induced cytotoxicity in primary cells?
While specific data on this compound cytotoxicity in primary cell cultures is limited, high concentrations of any compound can induce cellular stress. Potential mechanisms for drug-induced cytotoxicity in primary cells include apoptosis (programmed cell death) and necrosis. Activation of FXR has been shown to induce apoptosis in some cancer cell lines, suggesting a potential, concentration-dependent mechanism for cytotoxicity.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This guide provides a systematic approach to troubleshoot and minimize cytotoxicity when using this compound in your primary cell culture experiments.
Initial Assessment
Before extensive troubleshooting, it's crucial to confirm the basics of your experimental setup. This includes verifying the final concentration of this compound and the solvent (e.g., DMSO), as well as ensuring the initial health and viability of your primary cells.
Troubleshooting Steps
If you observe unexpected cytotoxicity, follow these steps to mitigate the effects:
1. Optimize Concentration and Exposure Time: The most direct way to reduce cytotoxicity is to lower the concentration of this compound and shorten the exposure duration.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time that elicits the desired biological effect with minimal impact on cell viability.
2. Adjust Serum Concentration: Serum proteins can bind to compounds, reducing their free concentration and bioavailability, which can in turn lower toxicity.
-
Recommendation: Experiment with different serum concentrations in your culture medium to assess its impact on this compound's effects.
3. Co-incubation with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with cytoprotective agents may rescue cells.
-
For Oxidative Stress: If you suspect oxidative stress is contributing to cytotoxicity, co-incubate with an antioxidant like N-acetylcysteine (NAC).
-
For Apoptosis: If apoptosis is a suspected mechanism, a pan-caspase inhibitor such as Z-VAD-FMK can be used to block this pathway.
4. Assess Culture Conditions: Primary cells are sensitive to their environment. Ensure optimal culture conditions.
-
Recommendation: Check the pH of your culture medium and ensure the CO2 level in your incubator is appropriate for the sodium bicarbonate concentration in your medium. Use high-quality, sterile-filtered reagents to avoid contaminants that could cause toxicity.
Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound
This protocol outlines the steps to determine the concentration of this compound that causes 50% cell death in your primary cell culture.
-
Cell Seeding: Plate primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2x concentrations.
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or LDH release assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: Investigating Oxidative Stress as a Mechanism of Cytotoxicity
This protocol helps determine if oxidative stress is involved in this compound-induced cytotoxicity.
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations with the antioxidant still present.
-
Controls: Include wells with this compound alone, the antioxidant alone, and vehicle.
-
Incubation and Analysis: Incubate for the desired time and measure cell viability. A rescue from cytotoxicity in the co-treated wells indicates the involvement of oxidative stress.
Protocol 3: Investigating Apoptosis as a Mechanism of Cytotoxicity
This protocol helps determine if apoptosis is a major contributor to this compound-induced cytotoxicity.
-
Cell Seeding: Plate primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.
-
Co-treatment: Add this compound at various concentrations with the pan-caspase inhibitor still present and incubate for the desired time.
-
Controls: Include wells with this compound alone, the inhibitor alone, and vehicle.
-
Incubation and Analysis: Assess cell viability and compare the results of the compound-only treatment to the co-treatment. A significant increase in viability in the co-treated wells suggests apoptosis is a major contributor to cytotoxicity.
Data Presentation
The following tables provide a template for organizing and presenting your experimental data.
Table 1: Dose-Response of this compound on Primary Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 95 ± 6.1 |
| 10 | 85 ± 7.3 |
| 50 | 60 ± 8.5 |
| 100 | 45 ± 9.2 |
Table 2: Effect of Cytoprotective Agents on this compound Induced Cytotoxicity
| Treatment | % Cell Viability (Mean ± SD) |
| Vehicle | 100 ± 5.0 |
| This compound (50 µM) | 62 ± 7.9 |
| This compound (50 µM) + NAC (5 mM) | 88 ± 6.4 |
| This compound (50 µM) + Z-VAD-FMK (20 µM) | 85 ± 7.1 |
Signaling Pathway
This compound and the FXR Signaling Pathway
This compound activates the Farnesoid X Receptor (FXR), a key regulator of metabolic pathways.
Caption: Activation of the FXR signaling pathway by this compound.
References
- 1. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 2. Assessment of drug-drug interaction potential with this compound, a farnesoid X receptor agonist, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
- 4. enanta.com [enanta.com]
Addressing variability in animal model response to EDP-305
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Farnesoid X Receptor (FXR) agonist, EDP-305, in preclinical animal models. This resource aims to address potential variability in experimental outcomes and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys, playing a crucial role in regulating bile acid, lipid, and glucose metabolism.[3][4] By activating FXR, this compound modulates the expression of numerous target genes involved in these pathways, leading to hepato-protective effects.[5]
Q2: In which animal models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in various rodent models of liver fibrosis and non-alcoholic steatohepatitis (NASH), including:
-
Biliary fibrosis models: BALB/c.Mdr2-/- mice and bile duct ligation (BDL) rats.
-
Metabolic/NASH models: Mice fed a methionine/choline-deficient (MCD) diet, a choline-deficient, high-fat diet (CDAHFD), or a diet-induced NASH (DIN) model with high-fat, cholesterol, and fructose.
Q3: What are the common causes of variability in response to this compound in animal models?
A3: Variability in response to this compound can arise from several factors, including:
-
Animal Model and Strain: Different models represent distinct aspects of human liver disease. The genetic background of the animal strain can also influence metabolic pathways and drug response.
-
Disease Severity: The stage of fibrosis or NASH at the time of treatment initiation can significantly impact the observed efficacy.
-
Drug Formulation and Administration: The vehicle, route of administration (e.g., oral gavage, dietary admixture), and dosing frequency can affect drug exposure and, consequently, the biological response.
-
Dietary Composition: The specific components of the control and disease-inducing diets can interact with the mechanism of action of this compound.
-
Species-Specific Differences in FXR Pharmacology: The ligand-binding domain of FXR can vary across species, potentially altering the potency and efficacy of synthetic agonists.
Troubleshooting Guide
Issue 1: Suboptimal reduction in liver fibrosis markers.
-
Question: We are not observing the expected reduction in hepatic collagen or hydroxyproline levels in our Mdr2-/- mice treated with this compound. What could be the issue?
-
Answer:
-
Verify Dose and Administration: Ensure the correct dose is being administered. Studies have shown efficacy at doses of 10 mg/kg and 30 mg/kg per day. Confirm the homogeneity of this compound in the chow if using dietary administration.
-
Assess Disease Stage: The Mdr2-/- model exhibits progressive fibrosis. Treatment initiated at a very advanced stage of cirrhosis may show a less pronounced anti-fibrotic effect. Consider initiating treatment at an earlier, pre-established fibrosis stage.
-
Check Genetic Background: While BALB/c is a common background for Mdr2-/- mice, genetic drift within colonies can occur. Ensure your control animals are from the same genetic background and exhibit the expected disease phenotype.
-
Review Histological Analysis: Ensure that the methods for Sirius Red staining and quantification of the collagen proportional area are validated and consistent across all samples.
-
Issue 2: Inconsistent effects on serum biomarkers (e.g., ALT, AST).
-
Question: Our diet-induced NASH mice show high variability in serum ALT and AST levels after this compound treatment, with some animals not responding. Why might this be?
-
Answer:
-
Diet-Induced Variability: Dietary models of NASH can produce a heterogeneous disease phenotype. Ensure all animals consumed a comparable amount of the diet and that the diet was well-mixed. The duration of the diet prior to treatment is also critical for consistent disease induction.
-
Timing of Blood Collection: Circadian rhythms can influence serum biomarker levels. Standardize the time of day for blood sampling for all animals.
-
Underlying Health Status: Screen animals for any underlying health issues that could affect liver enzyme levels independently of NASH.
-
Consider a Different Model: If variability remains a significant issue, consider a model with a more uniform disease progression, such as a genetically determined model, although this may not fully recapitulate the metabolic aspects of NASH.
-
Issue 3: Unexpected side effects or toxicity.
-
Question: We observed weight loss and reduced food intake in our rats treated with a high dose of this compound. Is this expected?
-
Answer:
-
Dose-Related Effects: While this compound is generally well-tolerated in preclinical models, high doses of FXR agonists can sometimes lead to side effects. It is crucial to perform a dose-ranging study to identify the optimal therapeutic window for your specific model and species.
-
Comparison with Other FXR Agonists: Some studies have noted that Obeticholic Acid (OCA), another FXR agonist, can lead to weight loss in rodent models. While this compound has shown a favorable profile, species-specific sensitivities may exist.
-
Vehicle Effects: Ensure the vehicle used for drug administration is not contributing to the observed effects. Conduct a vehicle-only control group to rule out any vehicle-related toxicity.
-
Data Presentation
Table 1: Summary of this compound Efficacy in a Biliary Fibrosis Model (BALB/c.Mdr2-/- Mice)
| Parameter | Control | This compound (10 mg/kg) | This compound (30 mg/kg) | OCA (30 mg/kg) |
| Serum ALT Reduction | - | Up to 53% | Up to 53% | Up to 30% |
| Hepatic Collagen Reduction | - | Significant | Up to 39% | No significant improvement |
Data synthesized from studies by An et al. and others.
Table 2: Summary of this compound Efficacy in a Steatohepatitis Model (MCD-fed Mice)
| Parameter | Control | This compound (10 mg/kg) | This compound (30 mg/kg) | OCA (30 mg/kg) |
| Serum ALT Reduction | - | Not significant | 62% | Not significant |
| Hepatic Collagen Reduction | - | Profound | Up to 70-80% | No significant improvement |
Data synthesized from studies by An et al. and others.
Experimental Protocols
Protocol 1: Evaluation of this compound in the Methionine/Choline-Deficient (MCD) Diet-Induced Steatohepatitis Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week with standard chow and water ad libitum.
-
Disease Induction: Feed mice an MCD diet for 4-6 weeks to induce steatohepatitis and fibrosis.
-
Group Allocation: Randomly assign mice to the following groups (n=7-12 per group):
-
Vehicle control (e.g., formulated in chow).
-
This compound (10 mg/kg/day, formulated in chow).
-
This compound (30 mg/kg/day, formulated in chow).
-
Positive control (e.g., OCA, 30 mg/kg/day, formulated in chow).
-
-
Treatment: Administer the respective treatments for a duration of 4-8 weeks.
-
Endpoint Analysis:
-
Serum Analysis: Collect blood via cardiac puncture at the time of sacrifice. Measure serum ALT and AST levels.
-
Liver Histology: Harvest the liver, fix a portion in 10% neutral buffered formalin, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) for NAFLD Activity Score (NAS) and Sirius Red for fibrosis assessment.
-
Hydroxyproline Assay: Hydrolyze a frozen liver sample to measure total collagen content.
-
Visualizations
References
- 1. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Activation of FXR in Transgenic Mice Caused Perinatal Toxicity and Sensitized Mice to Cholesterol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on FXR Biology: Promising Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
Best practices for long-term storage and stability of EDP-305
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage, stability, and handling of EDP-305. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for solid this compound?
Solid this compound should be stored at -20°C.[1]
2. How should I store this compound stock solutions?
For optimal stability, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
3. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
4. Is this compound sensitive to light?
While specific data on the light sensitivity of this compound is not publicly available, it is a general best practice for all research compounds to minimize exposure to light. Therefore, it is recommended to store this compound in a dark place or in amber vials.
5. What are the known degradation pathways for this compound?
Detailed information on the specific degradation pathways of this compound is not publicly available. To ensure the integrity of the compound, it is crucial to adhere to the recommended storage and handling conditions.
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound. Quantitative stability data under various experimental conditions is not publicly available. Researchers should perform their own stability assessments for their specific experimental setups.
| Form | Storage Temperature | Maximum Storage Duration | Special Instructions |
| Solid | -20°C | Not specified | Keep in a dark, dry place. |
| Stock Solution (-80°C) | -80°C | 6 months[2] | Aliquot to avoid freeze-thaw cycles.[2] |
| Stock Solution (-20°C) | -20°C | 1 month[2] | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments involving this compound and troubleshooting guides to address common issues.
In Vitro FXR Activation Assay
Objective: To determine the potency and efficacy of this compound in activating the Farnesoid X Receptor (FXR).
Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells that are stably or transiently co-transfected with a full-length human FXR expression vector and an FXR-responsive reporter construct (e.g., luciferase reporter driven by a promoter containing FXR response elements).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for the dose-response curve.
-
Cell Treatment: Seed the transfected cells in a 96-well plate. After allowing the cells to adhere, replace the medium with a fresh medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 16-24 hours.
-
Signal Detection: After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Data Analysis: Plot the reporter activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Low or no signal | - Inefficient transfection- Inactive compound- Cell line not responsive | - Optimize transfection protocol.- Verify the integrity of the compound.- Use a positive control (e.g., a known FXR agonist like chenodeoxycholic acid).- Ensure the cell line expresses all necessary components for the reporter assay. |
| High background signal | - High basal activity of the reporter construct- Autofluorescence/autoluminescence of the compound | - Use a reporter construct with low basal activity.- Test the compound in a cell-free assay to check for direct effects on the reporter enzyme. |
| Poor dose-response curve | - Incorrect dilutions- Compound precipitation at high concentrations- Cellular toxicity | - Prepare fresh dilutions and verify concentrations.- Check the solubility of this compound in the final assay medium.- Perform a cell viability assay in parallel to assess toxicity. |
Gene Expression Analysis of FXR Target Genes
Objective: To measure the effect of this compound on the expression of FXR target genes, such as SHP (Small Heterodimer Partner) and BSEP (Bile Salt Export Pump).
Methodology:
-
Cell Culture: Culture a relevant cell line, such as the human hepatoma cell line Huh7.5.
-
Compound Treatment: Treat the cells with this compound at various concentrations for a specified period (e.g., 10-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No change in gene expression | - Inactive compound- Insufficient treatment time or concentration- Poor RNA quality | - Verify compound activity with a functional assay.- Perform a time-course and dose-response experiment.- Check RNA integrity (e.g., using a Bioanalyzer). |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- qPCR technical variability | - Ensure uniform cell seeding density.- Use calibrated pipettes and proper pipetting techniques.- Optimize qPCR conditions and use technical replicates. |
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound as an FXR agonist.
Experimental Workflow for In Vitro FXR Activation Assay
References
Identifying and mitigating confounding variables in EDP-305 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EDP-305, a farnesoid X receptor (FXR) agonist. The content is designed to help identify and mitigate common confounding variables encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective oral agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestines, and kidneys.[1][2] Its primary mechanism of action involves binding to and activating FXR, which plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[2][3] Activation of FXR by this compound initiates a signaling cascade that helps to reduce liver fat, inflammation, and fibrosis, making it a therapeutic candidate for conditions like non-alcoholic steatohepatitis (NASH).[2]
Q2: What are the most common adverse events observed with this compound that could potentially confound study results?
A2: The most frequently reported adverse event in clinical trials with this compound is pruritus (itching). Other common side effects include nausea, vomiting, diarrhea, headache, and dizziness. It is crucial to monitor and manage these symptoms as they can affect patient compliance and quality of life, potentially introducing bias into the study's outcomes.
Q3: How does this compound affect lipid profiles, and how can this be managed as a confounding variable?
A3: Similar to other FXR agonists, this compound can lead to changes in lipid profiles, including an increase in low-density lipoprotein (LDL) cholesterol and a decrease in high-density lipoprotein (HDL) cholesterol. These on-target effects can be a confounding factor when assessing the overall cardiovascular risk profile of the treatment. To mitigate this, it is essential to establish a comprehensive baseline lipid profile for each participant and monitor these levels throughout the study. Consider stratifying patients based on their baseline lipid levels and use of lipid-lowering medications.
Troubleshooting Guides: Identifying and Mitigating Confounding Variables
Patient-Related Confounding Variables
| Confounding Variable | Identification | Mitigation Strategies |
| Baseline Disease Severity | High variability in NAFLD Activity Score (NAS) and fibrosis stage at baseline. | - Strict Inclusion/Exclusion Criteria: Define narrow ranges for NAS and fibrosis stage. - Centralized Histology Reading: Employ a panel of expert pathologists to standardize the assessment of liver biopsies and reduce inter-reader variability. - Stratified Randomization: Balance the distribution of patients with different disease severities across treatment and placebo groups. |
| Comorbidities (e.g., Type 2 Diabetes, Obesity) | Presence of metabolic comorbidities that can independently influence liver health. | - Thorough Baseline Assessment: Document all comorbidities and concomitant medications. - Stratification: Randomize patients based on the presence or absence of key comorbidities. - Stable Medication Requirement: Ensure patients are on stable doses of medications for comorbidities for a specified period before and during the trial. |
| Genetic Factors | Polymorphisms in genes like PNPLA3 and TM6SF2 are known to influence NAFLD progression. | - Genetic Screening (Optional): If feasible, screen for relevant genetic variants. - Randomization: Proper randomization in large studies should help distribute these genetic variations evenly. - Subgroup Analysis: Plan for subgroup analyses to explore the impact of these genetic factors on treatment response. |
Lifestyle-Related Confounding Variables
| Confounding Variable | Identification | Mitigation Strategies |
| Diet and Exercise | Significant changes in diet or physical activity during the study can impact liver fat and inflammation. | - Standardized Counseling: Provide all participants with standardized advice on diet and exercise at the beginning and throughout the study. - Run-in Period: Implement a run-in period before randomization to help stabilize lifestyle factors. - Monitoring: Use validated questionnaires or activity trackers to monitor and document lifestyle changes. |
| Alcohol Consumption | Even modest alcohol intake can affect liver enzymes and histology. | - Strict Exclusion Criteria: Exclude individuals with significant alcohol consumption. - Regular Monitoring: Use questionnaires and biomarkers (e.g., ethyl glucuronide) to monitor for alcohol use during the study. |
Methodological Confounding Variables
| Confounding Variable | Identification | Mitigation Strategies |
| Liver Biopsy Variability | Sampling error and inter-observer variability in histological assessment. | - Standardized Biopsy Protocol: Ensure adequate biopsy specimen size and standardized processing. - Centralized Reading: A panel of expert pathologists should read all biopsies to ensure consistency in scoring. - Paired Biopsies: Compare baseline and end-of-treatment biopsies from the same liver lobe when possible. |
| Placebo Effect | Improvements in the placebo group due to increased medical attention and lifestyle awareness. | - Blinding: Maintain a double-blind study design. - Objective Endpoints: Utilize quantitative and objective endpoints (e.g., MRI-PDFF) in addition to subjective histological scores. - Standardized Care: Ensure both placebo and treatment groups receive the same level of care and monitoring. |
Quantitative Data Summary
Table 1: Efficacy of this compound in a Phase IIa Study (ARGON-1) at Week 12
| Endpoint | Placebo | This compound (1 mg) | This compound (2.5 mg) |
| Mean Change in ALT (U/L) | -15.4 | -21.7 | -27.9 |
| Absolute Liver Fat Reduction (%) | -2.4 | -3.3 | -7.1** |
| p = 0.049 vs. placebo; *p = 0.0009 vs. placebo |
Table 2: Effects of this compound in a Diet-Induced NASH Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Liver Steatosis Score | 2.8 | 1.5 | 1.2 |
| Hepatocyte Ballooning Score | 1.5 | 0.8 | 0.5 |
| NAFLD Activity Score (NAS) | 6.5 | 4.0 | 3.2** |
| p < 0.05 vs. vehicle; *p < 0.01 vs. vehicle |
Experimental Protocols
Diet-Induced NASH Mouse Model
This protocol describes the induction of NASH in mice, a common preclinical model to test the efficacy of drugs like this compound.
-
Animal Model: C57BL/6J mice are commonly used.
-
Diet: A high-fat, high-cholesterol, and high-fructose diet (e.g., 40% fat, 2% cholesterol, and 22% fructose) is provided ad libitum.
-
Induction Period: Mice are typically fed this diet for a period of 16-24 weeks to induce a NASH phenotype with fibrosis.
-
Treatment: this compound or vehicle control is administered orally, often via gavage, for a specified duration (e.g., 8-12 weeks).
-
Endpoint Analysis:
-
Histology: Livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
-
Biochemical Analysis: Serum levels of ALT, AST, cholesterol, and triglycerides are measured.
-
Gene Expression: RNA is extracted from liver tissue to analyze the expression of genes involved in fibrosis, inflammation, and lipid metabolism via qPCR.
-
Liver Histology Assessment (NASH CRN Scoring System)
This system is the standard for semi-quantitative assessment of liver histology in NASH clinical trials.
-
Biopsy Collection: A liver biopsy of adequate size (ideally >15 mm) is obtained.
-
Staining: Formalin-fixed, paraffin-embedded sections are stained with H&E and a connective tissue stain like Masson's trichrome or Sirius Red.
-
Scoring by a Trained Pathologist:
-
Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 20x field.
-
Hepatocyte Ballooning (0-2): Based on the presence and extent of swollen, rounded hepatocytes.
-
NAFLD Activity Score (NAS): The sum of the scores for steatosis, lobular inflammation, and ballooning (ranging from 0-8). A score of ≥4 is often used for the diagnosis of "definite NASH".
-
Fibrosis Staging (0-4): Staged based on the location and extent of collagen deposition, from none (stage 0) to cirrhosis (stage 4).
-
MRI-Proton Density Fat Fraction (MRI-PDFF)
MRI-PDFF is a non-invasive imaging biomarker used to quantify hepatic steatosis.
-
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan.
-
Image Acquisition: A multi-echo gradient-echo MRI sequence is performed on a 1.5T or 3T scanner. The patient is instructed on breath-holding techniques to minimize motion artifacts.
-
Data Processing: Specialized software is used to process the multi-echo data and generate a PDFF map of the liver. This map provides a quantitative measure of the fat fraction in each voxel.
-
Quantification: Regions of interest (ROIs) are drawn on multiple slices of the liver on the PDFF map, avoiding large blood vessels. The mean PDFF across all ROIs is calculated to represent the average liver fat content.
Visualizations
Caption: FXR signaling pathway activated by this compound.
Caption: Logical workflow for mitigating confounding variables.
Caption: Experimental workflow for preclinical this compound studies.
References
Interpreting unexpected results in EDP-305 gene expression studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Farnesoid X Receptor (FXR) agonist, EDP-305. Here, you will find information to help you interpret unexpected results in your gene expression studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect gene expression?
A1: this compound is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various metabolic pathways.
Key pathways regulated by this compound include:
-
Bile Acid Metabolism: Upregulation of the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19), which in turn suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][4]
-
Lipid Metabolism: Regulation of genes involved in lipid homeostasis, such as sterol regulatory element-binding protein 1c (SREBP-1c), leading to decreased triglyceride levels.[3]
-
Inflammation and Fibrosis: Downregulation of pro-inflammatory and pro-fibrotic genes, such as α-smooth muscle actin (α-SMA), collagen type 1 α2 (COL1A2), and tissue inhibitor of metalloproteinase 1 (TIMP1).
Q2: What are the expected changes in gene expression following this compound treatment?
A2: Based on preclinical in vitro and in vivo studies, this compound is expected to induce a characteristic gene expression signature. The following table summarizes the anticipated direction of change for key FXR target genes.
| Pathway | Gene | Expected Regulation |
| Bile Acid Metabolism | SHP, FGF19, BSEP, OSTα | Upregulation |
| CYP7A1 | Downregulation | |
| Lipid Metabolism | LDLR, PCSK9 | Upregulation |
| SREBP-1c, SCD1, APOC3 | Downregulation | |
| Inflammation | NF-κB, TNFα, IL1β, CCL2 | Downregulation |
| Fibrosis | α-SMA, COL1A2, COL3A1, TIMP1 | Downregulation |
Q3: Are there any known off-target effects of this compound?
A3: this compound is designed as a highly selective FXR agonist. Preclinical studies have shown it to have minimal cross-reactivity with other nuclear receptors, including the G-protein coupled bile acid receptor 1 (TGR5). However, as with any small molecule, off-target effects cannot be entirely ruled out, especially at high concentrations. If you suspect off-target effects, it is crucial to include appropriate controls in your experiments.
Q4: What are the common adverse events associated with this compound in clinical trials?
A4: The most frequently reported adverse event in clinical trials with this compound is pruritus (itching). Other reported side effects include nausea, vomiting, diarrhea, headache, and dizziness. These effects are generally dose-dependent.
Troubleshooting Unexpected Gene Expression Results
Scenario 1: No significant change in the expression of known FXR target genes (e.g., SHP, FGF19).
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type or animal model. The EC50 of this compound is in the nanomolar range. |
| Poor Compound Stability or Activity | Ensure proper storage of this compound according to the manufacturer's instructions. Test the activity of your this compound stock in a well-characterized positive control cell line. |
| Low FXR Expression in the Experimental System | Verify the expression level of FXR in your cells or tissue of interest using qPCR or western blotting. |
| Incorrect Timing of Sample Collection | Conduct a time-course experiment to identify the peak time for target gene expression changes. Transcriptional responses can be transient. |
| Experimental/Technical Error | Review your experimental protocol for potential errors in reagent preparation, RNA isolation, reverse transcription, or qPCR setup. |
Scenario 2: Contradictory regulation of a known FXR target gene (e.g., upregulation of CYP7A1).
| Potential Cause | Troubleshooting Steps |
| Cellular Context and Crosstalk | FXR signaling can be influenced by other pathways that may be active in your specific experimental model. Consider the metabolic state of your cells or animals. |
| Feedback Mechanisms | Prolonged treatment with an FXR agonist can sometimes lead to compensatory feedback loops that alter the expected gene expression profile. |
| Alternative Splicing | Investigate if different splice variants of the target gene are being measured, which may be differentially regulated. |
| Off-Target Effects at High Concentrations | If using high concentrations of this compound, consider if off-target effects could be responsible. Perform experiments with a structurally different FXR agonist to see if the effect is consistent. |
Scenario 3: High variability in gene expression results between biological replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Ensure uniform cell seeding density, passage number, and media composition for all replicates. |
| Variable Animal Husbandry | For in vivo studies, control for age, sex, diet, and housing conditions of the animals. |
| Technical Variability in Sample Processing | Standardize your protocols for RNA extraction, quantification, and cDNA synthesis to minimize technical noise. |
| Underlying Biological Heterogeneity | If the variability persists after addressing technical issues, it may reflect true biological differences between your samples. Increase your sample size to improve statistical power. |
Experimental Protocols
RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
Cell Lysis and RNA Extraction: Lyse cells directly in the culture dish using a TRIzol-based reagent. Homogenize tissues using a bead-based homogenizer. Proceed with RNA isolation according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with validated primers for your genes of interest and at least two housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizing this compound's Mechanism of Action
To aid in understanding the expected molecular events following this compound treatment, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Caption: this compound activates FXR, leading to gene expression changes that reduce bile acid synthesis, lipid levels, and inflammation.
Caption: A standard workflow for analyzing gene expression changes in response to this compound treatment.
Caption: A logical flow for troubleshooting unexpected gene expression data in this compound studies.
References
- 1. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 2. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 3. enanta.com [enanta.com]
- 4. enanta.com [enanta.com]
Strategies to improve the translational relevance of preclinical EDP-305 studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the translational relevance of preclinical studies involving the Farnesoid X Receptor (FXR) agonist, EDP-305.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Studies
Question: We are observing lower than expected potency (EC50) of this compound in our in vitro FXR activation assay. What could be the cause?
Answer: Several factors can influence the apparent potency of this compound in cell-based assays:
-
Cell Line Choice: The expression levels of FXR and its heterodimeric partner Retinoid X Receptor (RXR) can vary significantly between cell lines (e.g., HEK293T, HepG2, Huh7). Ensure your chosen cell line has robust expression of both receptors.
-
Assay Format: The type of reporter assay used (e.g., luciferase, β-galactosidase) and the specific FXR response element in the reporter construct can impact the measured EC50.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound or otherwise interfere with FXR activation. Consider reducing the serum concentration or using a serum-free medium during the treatment period.
-
Compound Stability: Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh dilutions for each experiment.
-
Metabolism: Some cell lines may metabolize this compound at different rates. Preclinical studies indicate that CYP3A4 is the primary enzyme involved in its metabolism.[1]
Question: We are not observing the expected downstream gene expression changes (e.g., upregulation of SHP, downregulation of CYP7A1) after treating hepatocytes with this compound. What should we check?
Answer:
-
Treatment Duration and Concentration: Optimize the concentration and incubation time of this compound. Time-course experiments are recommended to capture the peak of gene expression changes.
-
RNA Quality: Ensure high-quality RNA is extracted for RT-qPCR analysis. Check the RNA integrity number (RIN) to rule out degradation.
-
Primer Efficiency: Validate the efficiency of your qPCR primers for target genes (SHP, BSEP, CYP7A1, etc.) and housekeeping genes.
-
Cell Health: High concentrations of any compound can induce cytotoxicity, which would affect gene expression. Perform a cell viability assay (e.g., MTT, LDH) to ensure the concentrations of this compound used are not toxic to the cells.
In Vivo Animal Studies
Question: We are observing significant body weight loss in our diet-induced NASH mouse model, which is not typical for human NASH. How can we mitigate this?
Answer: This is a common issue, particularly with methionine and choline-deficient (MCD) diets.[2] To improve the translational relevance:
-
Alternative Diets: Consider using a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) which has been shown to induce NASH with fibrosis without the severe weight loss associated with MCD diets.[3] Another option is a Western-style diet high in fat, fructose, and cholesterol, which more closely mimics human dietary patterns.
-
Strain Selection: The genetic background of the mouse strain can influence susceptibility to diet-induced NASH and the severity of side effects. C57BL/6J mice are commonly used and tend to be more susceptible to developing NASH phenotypes.
-
Careful Monitoring: Closely monitor the health and body weight of the animals and adjust the experimental timeline or diet composition if excessive weight loss is observed.
Question: The degree of liver fibrosis in our animal model is highly variable between individuals. How can we improve consistency?
Answer:
-
Model Selection: Some models, like the thioacetamide (TAA) induced fibrosis model in rats, can produce more consistent fibrotic responses when the protocol is strictly followed.[4][5] The Mdr2-/- mouse model also spontaneously develops biliary fibrosis, which can be more uniform than chemically induced models.
-
Standardized Procedures: Ensure all experimental procedures, including diet preparation, drug administration (e.g., oral gavage technique), and surgical procedures (e.g., bile duct ligation), are highly standardized across all animals.
-
Age and Sex Matching: Use animals of the same age and sex to reduce biological variability.
-
Sufficient Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the statistical power of the study.
Question: We are concerned about potential off-target effects of this compound in our preclinical models. What is known about its selectivity?
Answer: Preclinical data indicates that this compound is a highly selective FXR agonist with minimal cross-reactivity against other nuclear receptors, including TGR5. This is a key differentiator from other FXR agonists like obeticholic acid (OCA), which also shows TGR5 activity.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Potency of this compound and Comparators
| Compound | Assay Type | Cell Line | EC50 (nM) | Efficacy (relative to control) |
| This compound | Chimeric FXR Reporter | CHO | 8 | ~150% |
| This compound | Full-length FXR Reporter | HEK | 8 | Not Reported |
| Obeticholic Acid (OCA) | Chimeric FXR Reporter | CHO | 130 | ~150% |
| Chenodeoxycholic Acid (CDCA) | Chimeric FXR Reporter | CHO | >15,000 | Not Significant |
Data compiled from Enanta Pharmaceuticals presentations.
Table 2: In Vivo Effects of this compound on Key Biomarkers in a Diet-Induced NASH (DIN) Mouse Model
| Treatment Group (10 weeks) | Change in ALT/AST | Change in Hepatic Cholesterol | Change in Hepatic Triglycerides | Reduction in NAFLD Activity Score (NAS) |
| This compound (10 mg/kg) | Trend towards decrease | Significant reduction | Significant reduction | Significant reduction |
| This compound (30 mg/kg) | Trend towards decrease | 48% reduction | Significant reduction | Significant reduction |
| Obeticholic Acid (OCA) (30 mg/kg) | No significant effect | 31% reduction | Lesser reduction than this compound | Less effective than this compound |
| Vehicle Control | Baseline | Baseline | Baseline | Baseline |
Data adapted from a 2017 EASL presentation by Enanta Pharmaceuticals.
Table 3: Effects of this compound on Fibrosis in Preclinical Models
| Model | Treatment | Duration | Key Fibrosis Endpoints | Outcome |
| Choline-deficient, high-fat diet (CDAHFD) mouse model | This compound (10 and 30 mg/kg/day) | Not Specified | Collagen crosslinking, Type 1 collagen | Reduced fibrosis progression |
| Bile Duct Ligation (BDL) rat model | This compound (10 and 30 mg/kg/day) | Not Specified | Collagen crosslinking, Type 1 collagen | Reduced fibrosis progression |
| Thioacetamide-induced rat liver fibrosis/cirrhosis model | This compound (10 and 30 mg/kg/day) | Not Specified | Collagen proportional area, Hydroxy-proline levels, Col1A1 and Acta2 expression | Reduced fibrosis |
| Mdr2-/- mouse biliary fibrosis model | This compound (10 and 30 mg/kg/day) | 6 weeks | Collagen deposition, α-SMA positive area | Suppressed periportal bridging fibrosis |
| Methionine/choline-deficient (MCD) diet mouse model | This compound (10 and 30 mg/kg/day) | 4 weeks | Collagen deposition | Over 80% reduction in collagen deposition |
Information compiled from various preclinical study reports.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Thioacetamide (TAA)-Induced Liver Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).
-
Induction of Fibrosis:
-
Prepare a solution of TAA in sterile saline.
-
Administer TAA via intraperitoneal (i.p.) injection at a dose of 150-200 mg/kg body weight.
-
The injection frequency can vary, with common protocols using twice-weekly injections for the initial weeks, followed by a reduced frequency. A longer-term, lower-frequency protocol (e.g., once weekly for 24 weeks) can also be used to induce advanced fibrosis with lower mortality.
-
-
This compound Treatment:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound daily via oral gavage at the desired doses (e.g., 10 mg/kg, 30 mg/kg).
-
Initiate treatment after the establishment of fibrosis.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect blood and liver tissue.
-
Measure serum markers of liver injury (ALT, AST).
-
Assess liver fibrosis by:
-
Histological staining (e.g., Sirius Red for collagen).
-
Hydroxyproline assay to quantify collagen content.
-
RT-qPCR for fibrogenic gene expression (e.g., Col1a1, Acta2, Timp1).
-
-
Diet-Induced NASH (CDAHFD) Mouse Model
-
Animal Model: Male C57BL/6J mice.
-
Diet:
-
Feed the mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD). This diet typically contains 60 kcal% fat and 0.1% methionine.
-
A control group should be fed a standard chow diet.
-
-
Induction of NASH:
-
Maintain the mice on the CDAHFD for a period sufficient to induce NASH with fibrosis (e.g., 6-14 weeks).
-
-
This compound Treatment:
-
Administer this compound daily via oral gavage.
-
Treatment can be initiated either prophylactically or therapeutically after the establishment of NASH.
-
-
Endpoint Analysis:
-
Monitor body weight and food intake throughout the study.
-
At termination, collect blood and liver tissue.
-
Assess serum ALT and AST levels.
-
Analyze liver histology for steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS).
-
Stain for fibrosis (e.g., Sirius Red).
-
Measure hepatic lipid content (triglycerides, cholesterol).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound activation of FXR in hepatocytes.
Caption: General experimental workflow for preclinical this compound studies.
Caption: Strategies for improving the translational relevance of preclinical models.
References
- 1. Enanta Announces New Preclinical Data on its FXR Agonist this compound for Non-Alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver Congress™ 2017 [natap.org]
- 2. Nonalcoholic Steatohepatitis: A Search for Factual Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Model of Liver Fibrosis Induction by Thioacetamide in Rats for Regenerative Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in co-administering EDP-305 with other compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming challenges associated with the co-administration of EDP-305, a potent farnesoid X receptor (FXR) agonist, with other compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an oral agonist for the farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine.[1][2] FXR plays a critical role in regulating the synthesis and metabolism of bile acids, lipids, and glucose. By activating FXR, this compound influences the transcription of multiple target genes involved in these pathways, making it a therapeutic candidate for conditions such as non-alcoholic steatohepatitis (NASH).[1][2]
Q2: What are the main metabolic pathways for this compound?
A2: Preclinical studies have indicated that the primary enzyme responsible for the metabolism of this compound is Cytochrome P450 3A4 (CYP3A4).[3]
Q3: Are there any known drug-drug interactions with this compound?
A3: Yes. Co-administration of this compound with strong or moderate inhibitors or inducers of CYP3A4 is not recommended. Caution is also advised when co-administering this compound with substrates of CYP1A2 that have a narrow therapeutic index, as there is a potential for increased exposure of the co-administered drug. The potential for interactions with drug transporters is considered low and not clinically significant.
Q4: What are the most common adverse effects observed with this compound in clinical trials?
A4: The most frequently reported adverse event in clinical studies with this compound is pruritus (itching). Other common adverse events (≥5%) include nausea, vomiting, diarrhea, headache, and dizziness.
Q5: How can pruritus be managed in experimental or clinical settings?
A5: Management of pruritus associated with FXR agonists like this compound can involve a multi-faceted approach. In clinical settings, this may include dose reduction, interruption of treatment, or the use of medications such as bile acid sequestrants or antihistamines. For preclinical research, it is crucial to monitor for signs of itching in animal models and consider these potential effects when interpreting behavioral studies.
Troubleshooting Guide for Co-administration Experiments
| Problem | Potential Cause | Recommended Solution |
| Unexpected synergistic or antagonistic effects in in-vitro assays. | Off-target effects of one or both compounds. Interference with assay components (e.g., luciferase reporter). Altered metabolism of one compound by the other in cellular models. | 1. Run appropriate controls with each compound individually and with the vehicle. 2. Test for off-target effects on related nuclear receptors. 3. Use a secondary, orthogonal assay to confirm the findings. 4. If using liver-derived cells, consider potential metabolic interactions. |
| Precipitation of this compound or co-administered compound in cell culture media. | Poor solubility of one or both compounds at the desired concentration. Interaction between the compounds leading to reduced solubility. | 1. Determine the solubility of each compound individually in the assay medium. 2. Consider using a lower concentration or a different solvent (ensure solvent concentration is not toxic to cells). 3. Formulate compounds with solubilizing agents such as BSA or cyclodextrins, ensuring these agents do not interfere with the assay. |
| Inconsistent results in animal studies. | Pharmacokinetic interactions affecting drug exposure. Formulation issues leading to variable absorption. Animal welfare issues (e.g., severe pruritus) affecting behavior and physiology. | 1. Conduct a pilot pharmacokinetic study to assess the impact of co-administration on the plasma levels of both compounds. 2. Ensure a consistent and appropriate vehicle is used for administration. For oral gavage, consider formulations in 0.5% methylcellulose. 3. Closely monitor animals for adverse effects and document any observations. |
| Difficulty in interpreting changes in gene expression. | Complex interplay of signaling pathways affected by both compounds. Time-dependent effects on gene regulation. | 1. Perform a time-course experiment to capture early and late gene expression changes. 2. Analyze a panel of FXR target genes (e.g., SHP, BSEP, CYP7A1, FGF15/19) to get a broader picture of pathway activation. 3. Correlate gene expression changes with functional readouts (e.g., protein levels, metabolic changes). |
Data from Clinical and Preclinical Studies
Table 1: Efficacy and Safety of this compound in a Phase II Study in Patients with NASH (12 weeks)
| Outcome | Placebo | This compound (1 mg) | This compound (2.5 mg) |
| Mean Change in ALT (U/L) | -15.4 | -21.7 | -27.9 |
| Absolute Liver Fat Reduction (%) | -2.4 | -3.3 | -7.1** |
| Incidence of Pruritus (%) | 4.2 | 9.1 | 50.9 |
| Discontinuation due to Pruritus (%) | 0 | 1.8 | 20.8 |
| p = 0.049 vs. placebo | |||
| **p = 0.0009 vs. placebo |
Table 2: Comparative Efficacy of this compound and Obeticholic Acid (OCA) in a Mouse Model of Biliary Fibrosis (BALBc.Mdr2-/-)
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | OCA (30 mg/kg) |
| Serum Transaminases Reduction (%) | - | Up to 53% | Up to 53% | Up to 30% |
| Reduction in Portal Venous Pressure | - | Significant | Significant | Not significant |
| Reduction in Collagen Deposition (%) | - | Up to 39% | Up to 39% | Not significant |
Experimental Protocols
Protocol 1: In Vitro Assessment of FXR Activation using a Luciferase Reporter Assay
This protocol is designed to assess the effect of this compound co-administration with a test compound on FXR activation.
Materials:
-
HEK293T cells
-
FXR and RXR expression plasmids
-
FXR-responsive element (FXRE)-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for transfection normalization
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
This compound and test compound
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the FXR and RXR expression plasmids, the FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound, the test compound, or a combination of both. Include vehicle-only controls.
-
Prepare a dose-response curve for each compound individually and for the combination.
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compounds, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold induction over the vehicle control.
-
Analyze the data for synergistic, additive, or antagonistic effects of the co-administered compounds.
-
Protocol 2: In Vivo Drug-Drug Interaction Study in Mice
This protocol outlines a basic design for evaluating the pharmacokinetic interaction between this compound and a co-administered compound.
Materials:
-
C57BL/6 mice
-
This compound
-
Test compound
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying this compound and the test compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Divide the animals into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Test compound alone
-
Group 4: this compound and test compound co-administered
-
-
-
Drug Administration:
-
Administer the compounds or vehicle via oral gavage at the desired doses. In the co-administration group, the compounds can be administered simultaneously or with a defined time interval.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the plasma concentrations of this compound and the test compound using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters for each compound, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Compare the pharmacokinetic parameters of each compound when administered alone versus when co-administered to assess for any significant interactions.
-
Visualizations
Caption: FXR signaling pathway activation by this compound and potential points of interaction for co-administered compounds.
Caption: A logical workflow for troubleshooting unexpected results during co-administration studies with this compound.
References
- 1. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of drug-drug interaction potential with this compound, a farnesoid X receptor agonist, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Antibody Specificity for FXR Pathway Proteins in EDP-305 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of antibodies against Farnesoid X Receptor (FXR) pathway proteins, particularly in the context of experiments involving the FXR agonist, EDP-305.
Frequently Asked Questions (FAQs)
Q1: Why is rigorous antibody validation essential when studying the effects of this compound on the FXR pathway?
Q2: What are the key proteins in the FXR pathway that I should be targeting in my this compound experiments?
A2: The core proteins in the FXR signaling pathway include:
-
FXR (Farnesoid X Receptor; NR1H4): The primary nuclear receptor activated by bile acids and synthetic agonists like this compound.
-
SHP (Small Heterodimer Partner; NR0B2): A key transcriptional target of FXR that, in turn, represses the expression of other genes, including those involved in bile acid synthesis.
-
FGF19 (Fibroblast Growth Factor 19) (FGF15 in rodents): A hormone induced by FXR activation in the intestine that signals to the liver to regulate bile acid synthesis.
-
CYP7A1 (Cholesterol 7α-hydroxylase): The rate-limiting enzyme in bile acid synthesis, which is suppressed by the FXR/SHP and FXR/FGF19 pathways.
Q3: What are the recommended initial steps for validating a new antibody for an FXR pathway protein?
A3: Before using a new antibody in your experiments, it is crucial to:
-
Review the manufacturer's datasheet: Check the recommended applications, validated species, and any available validation data.
-
Perform a Western blot: This is a fundamental first step to confirm that the antibody recognizes a protein of the correct molecular weight in your specific cell or tissue lysates.
-
Use appropriate controls: Always include positive and negative controls in your validation experiments to ensure the antibody's specificity.
Troubleshooting Guides
Western Blotting
Problem: No bands or very weak signal
| Possible Cause | Troubleshooting Step |
| Insufficient antigen | Increase the amount of protein loaded onto the gel. Consider enriching for your target protein using immunoprecipitation (IP). |
| Poor antibody-antigen binding | Optimize the primary antibody concentration and incubation time. Ensure the antibody is validated for Western blotting. |
| Ineffective protein transfer | Verify successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for large or small proteins. |
| Inactive secondary antibody or substrate | Use fresh reagents and ensure they are stored correctly. |
Problem: Multiple bands or non-specific bands
| Possible Cause | Troubleshooting Step |
| Non-specific antibody binding | Increase the stringency of the washing steps. Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent). |
| Protein degradation | Prepare fresh lysates and always include protease inhibitors. |
| Post-translational modifications or splice variants | Consult protein databases like UniProt to check for known modifications or isoforms that might alter the protein's molecular weight. |
| Secondary antibody cross-reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. |
Problem: High background
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the concentration or duration of the blocking step. Try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Antibody concentration too high | Titrate the primary and secondary antibodies to find the optimal concentration that maximizes signal and minimizes background. |
| Contaminated buffers or equipment | Use fresh, filtered buffers and ensure all equipment is clean. |
Immunoprecipitation (IP)
Problem: No or low yield of target protein
| Possible Cause | Troubleshooting Step |
| Antibody not suitable for IP | Use an antibody that has been specifically validated for immunoprecipitation. Polyclonal antibodies may be more successful as they recognize multiple epitopes. |
| Inefficient antibody-bead coupling | Ensure the antibody isotype is compatible with the Protein A/G beads. |
| Antigen not present or at low levels in the lysate | Confirm the presence of the target protein in the input lysate by Western blot. |
| Antibody epitope masked | The antibody's binding site on the native protein may be inaccessible. Try a different antibody that targets a different region of the protein. |
Immunohistochemistry (IHC)
Problem: No staining
| Possible Cause | Troubleshooting Step |
| Antibody not validated for IHC | Use an antibody specifically validated for IHC on the type of tissue preparation you are using (e.g., formalin-fixed paraffin-embedded). |
| Inadequate antigen retrieval | Optimize the antigen retrieval method (heat-induced or enzymatic) and pH. |
| Incorrect antibody dilution | Perform a titration of the primary antibody to determine the optimal concentration. |
Problem: High background staining
| Possible Cause | Troubleshooting Step |
| Non-specific antibody binding | Ensure adequate blocking and consider using a more specific antibody. |
| Endogenous enzyme activity | If using an enzymatic detection method, include a quenching step for endogenous peroxidases or phosphatases. |
| Cross-reactivity of the secondary antibody | Use a secondary antibody that has been pre-adsorbed against the species of your tissue sample. |
Experimental Protocols
Protocol 1: Western Blotting for FXR
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against FXR (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
Protocol 2: Immunoprecipitation (IP) of FXR
-
Lysate Preparation: Prepare a non-denaturing cell lysate using an IP-specific lysis buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary anti-FXR antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting as described in Protocol 1.
Visualizing Experimental Workflows and Signaling Pathways
Caption: FXR signaling pathway activated by this compound.
Caption: Workflow for validating antibody specificity.
References
- 1. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 2. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
- 3. Antibody Validation Strategy for Nuclear Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Antibody Validation Strategy for Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects in in vivo studies with EDP-305
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively controlling for vehicle effects in in vivo studies involving EDP-305.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective, orally administered agonist for the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor that acts as a primary regulator of bile acid, lipid, and glucose metabolism.[3] By activating FXR, this compound influences multiple pathways relevant to the progression of Non-alcoholic Steatohepatitis (NASH), including those involved in inflammation, fibrosis, and lipid metabolism.[1][4] Preclinical studies have shown that this compound can reduce liver steatosis, hepatocyte ballooning, inflammation, and fibrosis in various animal models.
Q2: Why is a vehicle control group essential in in vivo studies with this compound?
A2: A vehicle control group is critical for scientifically valid results. This group receives the same formulation (the vehicle) as the active treatment group, but without this compound. This allows researchers to:
-
Isolate the Drug's Effect: Attribute any observed physiological or pathological changes directly to this compound, rather than the solvent or suspending agent used for its delivery.
-
Assess Vehicle-Induced Effects: The vehicle itself can have biological effects, including stress from the administration procedure (e.g., oral gavage), local irritation, or systemic toxicity.
-
Provide a Proper Baseline: The vehicle control group serves as the most accurate baseline for statistical comparison, as it accounts for all experimental variables except for the active compound.
Q3: What are appropriate vehicles for oral administration of this compound?
A3: this compound is a small molecule that, like many oral drug candidates, may have poor solubility in water. While specific formulations are often proprietary, published preclinical studies have used aqueous solutions of methylcellulose for oral gavage of this compound. Common vehicles for administering poorly soluble compounds to rodents via oral gavage include:
-
Aqueous Suspensions:
-
0.5% - 1% Methylcellulose (MC) in water.
-
0.5% - 1% Carboxymethylcellulose (CMC) in water or saline.
-
-
Oil-Based Solutions: For highly lipophilic compounds, vehicles like corn oil, sesame oil, or olive oil can be used.
-
Co-solvent Systems: Mixtures such as Polyethylene Glycol (PEG), Tween-80, and saline are also common. A widely used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
It is imperative for researchers to conduct a preliminary tolerability study to ensure the chosen vehicle is inert and well-tolerated by the specific animal model and strain under the planned study duration and dosing frequency.
Q4: What key parameters should be monitored in the vehicle control group?
A4: The vehicle control group should be monitored with the same rigor as the treatment groups. Key parameters include:
-
General Health: Body weight, food and water consumption, clinical signs of distress (e.g., changes in posture, activity, grooming).
-
Disease-Specific Endpoints: In a NASH model, this includes baseline and endpoint measurements of liver enzymes (ALT, AST), plasma lipids, and liver histology.
-
Target Engagement: While not expected, assessing the expression of key FXR target genes (e.g., SHP, FGF15) can confirm the vehicle is not inadvertently activating the pathway.
Troubleshooting Guide
| Problem / Observation | Potential Causes | Recommended Actions & Solutions |
| Unexpected toxicity (e.g., weight loss, lethargy, diarrhea) in the vehicle control group. | 1. The vehicle itself has inherent toxicity at the administered volume or frequency.2. The oral gavage procedure is causing excessive stress or injury.3. Contamination of the vehicle. | 1. Run a Vehicle Tolerability Study: Dose a small cohort of animals with the vehicle alone for the planned study duration. Monitor for adverse effects. Consider alternative, well-tolerated vehicles if necessary.2. Refine Gavage Technique: Ensure personnel are properly trained in oral gavage to minimize stress and prevent esophageal injury. Use appropriate gavage needle size and handle animals gently.3. Ensure Vehicle Purity: Prepare the vehicle fresh under sterile conditions. Use pharmaceutical-grade components. |
| High variability in readouts (e.g., liver enzymes, histology scores) within the vehicle control group. | 1. Inconsistent vehicle preparation (e.g., improper suspension).2. Variability in the animal model's disease progression.3. Inconsistent dosing technique (volume, timing). | 1. Standardize Vehicle Preparation: If using a suspension, ensure it is homogenized (e.g., via sonication or vortexing) before each dose is drawn to ensure uniform concentration.2. Increase Group Size: A larger 'n' can help overcome inherent biological variability. Ensure animals are properly randomized into groups at baseline.3. Standardize Procedures: Ensure all animals are dosed at the same time of day by trained personnel. Use precise, calibrated equipment. |
| The vehicle appears to alter the disease phenotype (e.g., worsens or improves NASH scores) compared to a naive/untreated group. | 1. Certain vehicles, like oils, can have metabolic effects, altering lipid profiles or inflammation.2. Chronic stress from daily gavage can impact metabolic and inflammatory pathways. | 1. Include a "Naive" Control Group: If feasible, include a group of animals that receives the disease-inducing diet but undergoes no gavage procedure. This helps differentiate the effect of the vehicle/procedure from the disease itself.2. Choose a More Inert Vehicle: Consider switching from an oil-based vehicle to an aqueous suspension like methylcellulose, which generally has fewer biological effects.3. Acknowledge and Discuss: If the vehicle effect is unavoidable, it must be clearly acknowledged in the data interpretation and discussion. The primary comparison remains this compound vs. vehicle control. |
| This compound shows no significant effect compared to the vehicle control group. | 1. The vehicle is masking the therapeutic effect (e.g., by improving the phenotype at baseline).2. Poor formulation of this compound in the vehicle, leading to inadequate bioavailability.3. The chosen dose of this compound is suboptimal. | 1. Review Vehicle Effects: As above, assess if the vehicle is improving disease scores, thereby reducing the therapeutic window for this compound.2. Check Formulation and Stability: Confirm that this compound is stable and properly suspended/dissolved in the vehicle for the duration of dosing. Perform a pharmacokinetic (PK) study to ensure adequate drug exposure.3. Confirm Target Engagement: Measure the expression of FXR target genes (e.g., SHP, FGF15) in the liver or intestine of this compound-treated animals vs. vehicle controls. A lack of target gene modulation suggests a formulation or dosing issue. |
Experimental Protocols & Data
Sample Protocol: Efficacy of this compound in a Diet-Induced NASH Mouse Model
This protocol is a generalized example based on published methodologies.
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet and Disease Induction:
-
Acclimatize animals for 1 week on a standard chow diet.
-
Switch to a NASH-inducing diet, such as a high-fat (e.g., 40-60% kcal), high-cholesterol (e.g., 1-2%), and high-fructose diet or fructose in drinking water.
-
Maintain animals on the diet for a sufficient duration to establish the desired disease phenotype (e.g., 12-16 weeks for steatohepatitis with fibrosis).
-
-
Group Allocation (Example):
-
Group 1: Vehicle Control (n=10-12): NASH diet + Vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Group 2: this compound Low Dose (n=10-12): NASH diet + this compound at 10 mg/kg.
-
Group 3: this compound High Dose (n=10-12): NASH diet + this compound at 30 mg/kg.
-
-
Vehicle and Drug Preparation:
-
Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Mix thoroughly until a homogenous, viscous solution is formed.
-
This compound Formulation: Calculate the required amount of this compound based on the mean body weight of the group and the desired dose. Suspend the powdered this compound in the prepared vehicle to achieve the final concentration (e.g., 1 mg/mL for a 10 mg/kg dose administered at 10 mL/kg). Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
Administer the vehicle or this compound formulation once daily via oral gavage.
-
The volume is typically 5-10 mL/kg.
-
Continue dosing for the planned treatment period (e.g., 8-12 weeks).
-
-
Endpoint Analysis:
-
Blood Collection: Collect blood for analysis of serum ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Harvest the liver, weigh it, and fix portions in 10% neutral buffered formalin for paraffin embedding. Stain sections with Hematoxylin & Eosin (H&E) for NAFLD Activity Score (NAS) and Sirius Red for fibrosis assessment.
-
Gene Expression: Snap-freeze liver and/or ileum tissue in liquid nitrogen for subsequent RNA extraction and qPCR analysis of FXR target genes (e.g., SHP, BSEP, FGF15) and markers of inflammation and fibrosis (e.g., MCP-1, α-SMA, Col1a1).
-
Summary of this compound Preclinical Efficacy Data
| Animal Model | Doses Tested (mg/kg/day) | Key Findings | Reference |
| Diet-Induced NASH (DIN) Mouse | 10 and 30 | Significantly reduced liver lipids (cholesterol, triglycerides), hepatocyte ballooning, and total NAFLD Activity Score (NAS). | |
| STAM™ Mouse (S_T_Z-High Fat Diet)_ | 10 and 30 | Significantly decreased hepatocyte ballooning and lowered the NAFLD Activity Score (NAS). | |
| Unilateral Ureteral Obstruction (UUO) Mouse | 10 and 30 | Dose-dependently reduced macrophage infiltration, interstitial fibrosis, and kidney hydroxyproline levels. | |
| C57BL/6 Mouse (Target Engagement) | N/A (Dose-ranging) | Dose-dependently increased expression of FXR target genes SHP and FGF15 in the ileum. |
Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action for this compound. As an FXR agonist, it binds to the Farnesoid X Receptor, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to DNA response elements to regulate the transcription of target genes, leading to beneficial effects on metabolism, inflammation, and fibrosis.
Caption: Simplified signaling pathway of this compound via FXR activation.
Experimental Workflow for Vehicle Control
This workflow outlines the key stages of an in vivo study, emphasizing the parallel processing of vehicle and treatment groups.
Caption: Standard experimental workflow for in vivo efficacy studies.
Troubleshooting Logic for Vehicle Control Issues
This diagram provides a logical flow to diagnose and address common issues encountered with vehicle control groups during in vivo experiments.
Caption: Decision tree for troubleshooting vehicle control issues.
References
- 1. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepg.com]
- 2. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The farnesoid X receptor agonist this compound reduces interstitial renal fibrosis in a mouse model of unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing potential batch-to-batch variability of EDP-305
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variability of EDP-305. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Troubleshooting Guides
This section provides step-by-step guidance for troubleshooting common issues that may be attributed to batch-to-batch variability of this compound.
Issue 1: Inconsistent Farnesoid X Receptor (FXR) Activation
You observe a significant difference in the EC₅₀ value or maximal efficacy of this compound in your FXR activation assay compared to previous batches or expected values.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent FXR activation.
Experimental Protocol: FXR Reporter Gene Assay
-
Cell Culture: Culture HEK293T or a similar cell line suitable for transfection. Ensure cells are healthy and within a consistent passage number range.
-
Transfection: Co-transfect cells with an FXR expression plasmid and a reporter plasmid containing an FXR response element (FXRE) driving a luciferase gene. A constitutively active Renilla luciferase plasmid should also be co-transfected for normalization.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound from different batches. Include a vehicle control (e.g., DMSO) and a known FXR agonist as a positive control.
-
Luciferase Assay: After 16-24 hours of incubation, measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ and maximal efficacy.
Issue 2: Variability in Downstream Gene Expression
You observe inconsistent induction or repression of known FXR target genes (e.g., SHP, BSEP, CYP7A1) in response to this compound across different experimental runs or batches.
Troubleshooting Steps:
-
Confirm Compound Potency: First, rule out any issues with the compound's activity by performing an FXR activation assay as described above.
-
Cellular System Consistency:
-
Cell Line Authentication: Ensure your cell line (e.g., HepG2, Huh7.5) has been authenticated and is free from contamination.
-
Cell Density and Plating: Maintain consistent cell seeding densities as confluency can affect gene expression.
-
Serum and Media: Use the same batch of serum and media for all experiments, as variations in components can influence cellular responses.
-
-
RNA Extraction and qPCR:
-
RNA Quality: Assess RNA integrity (RIN > 8) using a bioanalyzer.
-
Primer/Probe Efficiency: Validate the efficiency of your qPCR primers or probes for the target genes and housekeeping genes.
-
Reference Gene Stability: Ensure the housekeeping gene(s) used for normalization are stably expressed across all treatment conditions.
-
-
Time-Course and Dose-Response: Perform a time-course experiment to ensure you are capturing the peak of gene expression changes. A full dose-response analysis can reveal shifts in potency.
Experimental Protocol: Quantitative Real-Time PCR (qPCR) for FXR Target Genes
-
Cell Treatment: Plate hepatocytes (e.g., HepG2) and treat with various concentrations of this compound from different batches for a predetermined time (e.g., 24 hours).
-
RNA Isolation: Isolate total RNA using a column-based kit or other standardized method.
-
cDNA Synthesis: Synthesize cDNA from a consistent amount of RNA for all samples.
-
qPCR: Perform qPCR using validated primers for target genes (e.g., SHP, ABCB11/BSEP, CYP7A1) and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. Upon binding to this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the regulation of their transcription. This pathway plays a critical role in bile acid, lipid, and glucose metabolism.
This compound Signaling Pathway:
Caption: Simplified signaling pathway of this compound as an FXR agonist.
Q2: What are the key FXR target genes I should monitor to assess this compound activity?
A2: Key FXR target genes for monitoring this compound activity include:
-
Small Heterodimer Partner (SHP): An important induced target that mediates some of the repressive effects of FXR.
-
Bile Salt Export Pump (BSEP or ABCB11): A transporter involved in bile acid efflux, which is typically upregulated by FXR activation.
-
Cholesterol 7α-hydroxylase (CYP7A1): The rate-limiting enzyme in bile acid synthesis, which is repressed by FXR activation, often via SHP.
Q3: How should I properly store and handle this compound to minimize variability?
A3: To ensure the integrity and stability of this compound, follow these guidelines:
-
Storage of Solid Compound: Store the lyophilized powder at -20°C or -80°C in a desiccated environment, protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid storing dilute solutions for extended periods.
-
Solubility: Ensure the compound is fully dissolved in the stock solution and does not precipitate when diluted into aqueous assay media.
Q4: What is an acceptable level of batch-to-batch variability for in vitro pharmacology assays?
A4: While there is no universal standard, a common goal in drug discovery is to maintain the EC₅₀ value of a reference compound within a 2- to 3-fold range between assays. Variability greater than this may indicate an issue with the compound batch or the assay itself.
Hypothetical Example of Batch-to-Batch Comparison in an FXR Activation Assay:
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| EC₅₀ (nM) | 8.2 | 9.5 | 15.1 | Within 2-fold of historical average (e.g., 9.0 nM ± 4.5 nM) |
| Maximal Efficacy (%) | 100 | 98 | 95 | >90% of reference batch |
| Purity (HPLC, %) | 99.5 | 99.2 | 98.9 | >98% |
Q5: What could cause a complete loss of this compound activity?
A5: A complete loss of activity is a significant issue that could be due to:
-
Incorrect Compound: Verify the identity of the compound.
-
Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles).
-
Insolubility: The compound may not be soluble in the assay medium.
-
Assay Failure: A critical component of your assay may have failed (e.g., non-viable cells, inactive reporter enzyme, incorrect reagents). Always include a positive control to validate the assay performance.
Validation & Comparative
A Head-to-Head Battle in NASH Treatment: Comparing the Efficacy of EDP-305 and Obeticholic Acid in Preclinical Models
For researchers and drug development professionals navigating the landscape of non-alcoholic steatohepatitis (NASH) therapeutics, the farnesoid X receptor (FXR) has emerged as a promising target. Two key players in this arena, EDP-305 and obeticholic acid (OCA), both FXR agonists, have shown potential in preclinical and clinical settings. This guide provides an objective comparison of their efficacy in various NASH models, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed research and development decisions.
Executive Summary
Both this compound and obeticholic acid are potent FXR agonists that have demonstrated the ability to improve key histological features of NASH in animal models. Preclinical studies directly comparing the two suggest that this compound may offer a more potent anti-fibrotic and anti-inflammatory effect at lower doses compared to obeticholic acid in certain models. Obeticholic acid, having progressed further in clinical trials, provides a more extensive human dataset, with demonstrated efficacy in improving fibrosis in a subset of patients with NASH. However, its development has been hampered by concerns over side effects, notably pruritus and adverse lipid profiles. This compound, while earlier in its clinical journey and with its monotherapy development for NASH discontinued, has shown promising preclinical efficacy and may hold potential as part of combination therapies.
Mechanism of Action: Targeting the Farnesoid X Receptor (FXR)
Both this compound and obeticholic acid exert their therapeutic effects by activating the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways.[3]
Activation of FXR by agonists like this compound and OCA initiates a cascade of downstream signaling events that contribute to the amelioration of NASH pathology. This includes the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis, and cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Furthermore, FXR activation in the intestine stimulates the release of fibroblast growth factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis and reduce hepatic fat.[3]
Preclinical Efficacy: A Comparative Analysis
Direct head-to-head comparisons of this compound and obeticholic acid have been conducted in several well-established mouse models of NASH and liver fibrosis. These studies provide valuable insights into the relative potency and efficacy of these two FXR agonists.
STAM™ Mouse Model
The STAM™ model is a widely used model of NASH that progresses from steatosis to fibrosis and hepatocellular carcinoma. In a comparative study, both this compound and OCA were evaluated for their effects on the NAFLD Activity Score (NAS).
| Treatment Group | Dose (mg/kg/day) | Hepatocyte Ballooning Score | NAFLD Activity Score (NAS) |
| Control | - | 1.9 | 5.3 |
| Obeticholic Acid | 10 | 1.1 | 4.3 |
| This compound | 3 | 1.1 | 3.7 |
| This compound | 10 | 0.7 | 3.4** |
| *p < 0.05 vs Control, *p < 0.01 vs Control | |||
| Data adapted from a presentation by Enanta Pharmaceuticals. |
As shown in the table, this compound demonstrated a dose-dependent reduction in both hepatocyte ballooning and the overall NAS, with the 10 mg/kg dose showing a statistically significant improvement over the control. Notably, this compound at a lower dose of 3 mg/kg achieved a similar reduction in hepatocyte ballooning as 10 mg/kg of OCA.
Mdr2-/- Mouse Model of Biliary Fibrosis
The Mdr2-/- mouse model is characterized by progressive biliary fibrosis. In a direct comparison, this compound showed superior anti-fibrotic effects compared to OCA.
| Treatment Group | Dose (mg/kg/day) | Serum ALT (% reduction vs control) | Hepatic Collagen (% reduction vs control) |
| Obeticholic Acid | 30 | ~30% | No significant improvement |
| This compound | 10 | ~30% | ~39% |
| This compound | 30 | ~53% | Not Reported |
| Data adapted from a 2017 preclinical data presentation by Enanta Pharmaceuticals. |
In this model, while both drugs at 30 mg/kg (OCA) and 10 mg/kg (this compound) reduced serum ALT levels by approximately 30%, only this compound demonstrated a significant reduction in hepatic collagen content.[4]
Methionine and Choline Deficient (MCD) Diet Model
The MCD diet model induces steatohepatitis and fibrosis. A comparative study in this model further highlighted the potent anti-fibrotic activity of this compound.
| Treatment Group | Dose (mg/kg/day) | Serum ALT (% reduction vs control) | Hepatic Collagen (% reduction vs control) |
| Obeticholic Acid | 30 | Trend towards lower levels (not significant) | No appreciable effect |
| This compound | 10 | Trend towards lower levels (not significant) | ~70% |
| This compound | 30 | ~62% | Not Reported |
| Data adapted from a 2017 preclinical data presentation by Enanta Pharmaceuticals. |
In the MCD model, this compound at both 10 and 30 mg/kg doses profoundly inhibited liver fibrosis, with the 10 mg/kg dose leading to an approximate 70% reduction in hepatic collagen. In contrast, OCA at 30 mg/kg did not show a significant effect on fibrosis in this model.
Clinical Trial Insights
While preclinical data provides a valuable comparative baseline, clinical trial results are crucial for understanding the therapeutic potential in humans.
Obeticholic Acid: The REGENERATE Trial
The Phase 3 REGENERATE trial was a large, long-term study evaluating the efficacy and safety of obeticholic acid in patients with NASH and stage 2 or 3 fibrosis.
| Endpoint | Placebo | Obeticholic Acid (10 mg) | Obeticholic Acid (25 mg) |
| Fibrosis improvement by ≥1 stage with no worsening of NASH | 12% | 18% | 23% |
| NASH resolution with no worsening of fibrosis | Similar across groups | Similar across groups | Similar across groups |
| Data from the 18-month interim analysis of the REGENERATE trial. |
The trial met its primary endpoint, with a significantly higher percentage of patients in the 25 mg OCA group achieving at least a one-stage improvement in liver fibrosis without worsening of NASH compared to placebo. However, the trial was prematurely discontinued, and OCA has not received FDA approval for NASH due to concerns about its risk-benefit profile, including a high incidence of pruritus and unfavorable changes in lipid profiles.
This compound: The ARGON-1 Trial
The ARGON-1 trial was a Phase 2a study that evaluated the safety, tolerability, and efficacy of this compound in patients with NASH.
| Endpoint (at 12 weeks) | Placebo | This compound (1 mg) | This compound (2.5 mg) |
| Mean ALT Reduction (U/L) | -15.4 | -21.7 | -27.9 (p=0.049 vs placebo) |
| Mean Liver Fat Reduction (MRI-PDFF) | -2.4% | -3.3% | -7.1% (p<0.001 vs placebo) |
| Data from the ARGON-1 trial. |
The ARGON-1 trial demonstrated that this compound at a dose of 2.5 mg significantly reduced ALT levels and liver fat content compared to placebo after 12 weeks. However, the development of this compound as a monotherapy for NASH was discontinued by Enanta Pharmaceuticals, with the company suggesting its potential in combination therapies.
Experimental Protocols
Preclinical Models
-
STAM™ Mouse Model: Male C57BL/6J mice are injected with streptozotocin (STZ) at 2 days of age to induce a diabetic phenotype. From 4 weeks of age, they are fed a high-fat diet to promote the development of NASH. Drug treatment typically commences after the establishment of NASH features.
-
Mdr2-/- Mouse Model: These mice have a genetic deletion of the Mdr2 (Abcb4) gene, leading to impaired phospholipid secretion into bile and subsequent chronic cholestatic liver injury and fibrosis. Drug efficacy is assessed by administering the compounds for a specified period and evaluating changes in liver histology and fibrosis markers.
-
Methionine and Choline Deficient (MCD) Diet Model: Mice are fed a diet lacking methionine and choline, which disrupts hepatic lipid metabolism and induces oxidative stress, leading to steatohepatitis and fibrosis. This is a rapid model for inducing NASH-like pathology.
Clinical Trials
-
REGENERATE Trial (Obeticholic Acid): This was a Phase 3, randomized, double-blind, placebo-controlled study in patients with biopsy-confirmed NASH and fibrosis stage F2 or F3. Patients were randomized to receive placebo, 10 mg of OCA, or 25 mg of OCA daily. The primary endpoint at 18 months was either an improvement in fibrosis by at least one stage with no worsening of NASH, or NASH resolution with no worsening of fibrosis.
-
ARGON-1 Trial (this compound): This was a Phase 2a, randomized, double-blind, placebo-controlled study in patients with a diagnosis of NASH, either biopsy-proven or based on clinical criteria. Participants were randomized to receive placebo, 1 mg of this compound, or 2.5 mg of this compound daily for 12 weeks. The primary endpoints were the change in ALT levels and safety and tolerability. A key secondary endpoint was the change in liver fat content as measured by MRI-PDFF.
Conclusion
The comparative analysis of this compound and obeticholic acid in preclinical NASH models suggests that this compound may possess greater anti-fibrotic potency. However, obeticholic acid has a more extensive clinical dataset demonstrating a statistically significant, albeit modest, effect on fibrosis regression in a large patient population. The discontinuation of this compound as a monotherapy for NASH highlights the challenges in developing single-agent therapies for this complex disease. The future of NASH treatment will likely involve combination therapies that target multiple pathogenic pathways. The insights gained from the preclinical and clinical evaluation of both this compound and obeticholic acid will be invaluable in guiding the development of these next-generation therapies. Researchers and drug developers should carefully consider the specific strengths and weaknesses of each compound and the models in which they were tested when designing future studies and therapeutic strategies.
References
A Head-to-Head Comparison of EDP-305 and Other FXR Agonists in the Attenuation of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation has been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH). This guide provides a detailed, data-driven comparison of EDP-305, a novel non-steroidal FXR agonist, with other prominent FXR agonists—Obeticholic Acid (OCA), Cilofexor, and Tropifexor—focusing on their efficacy in preclinical models of liver fibrosis.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR activation plays a pivotal role in regulating the expression of genes involved in various metabolic pathways. The binding of an FXR agonist to the receptor initiates a signaling cascade that ultimately leads to the amelioration of liver injury and fibrosis.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies evaluating the anti-fibrotic efficacy of this compound, Obeticholic Acid (OCA), Cilofexor, and Tropifexor in various animal models of liver fibrosis.
Table 1: Efficacy in Biliary Fibrosis Model (Mdr2-/- Mice)
| Compound | Dose | Reduction in Collagen Deposition | Reduction in Hepatic Hydroxyproline | Reduction in Serum ALT | Reference |
| This compound | 10 mg/kg/day | Significant attenuation | Not specified | 30% | [1] |
| 30 mg/kg/day | Up to 39% | Not specified | 53% | [1][2] | |
| OCA | 30 mg/kg/day | No improvement | No improvement | Up to 30% | [2][3] |
Table 2: Efficacy in Metabolic Liver Disease Model (MCD-fed Mice)
| Compound | Dose | Reduction in Collagen Deposition | Reduction in Hepatic Hydroxyproline | Reduction in Serum ALT | Reference |
| This compound | 10 mg/kg/day | Up to 70% | Not specified | Not significant | |
| 30 mg/kg/day | >80% | Not specified | 62% | ||
| OCA | 30 mg/kg/day | No appreciable effect | No appreciable effect | Not significant |
Table 3: Efficacy in Toxin-Induced Fibrosis/Cirrhosis Model (Thioacetamide-treated Rats)
| Compound | Dose | Reduction in Fibrosis (Sirius Red) | Reduction in Hepatic Hydroxyproline | Reduction in Serum AST | Reference |
| This compound | 10 mg/kg/day | 50% | Not specified | Significant reduction | |
| 30 mg/kg/day | 55% | Not specified | Significant reduction |
Table 4: Efficacy of Other Non-Steroidal FXR Agonists in Rodent Models of NASH
| Compound | Model | Dose | Reduction in Fibrosis Area (Picro-Sirius Red) | Reduction in Hepatic Hydroxyproline | Reference |
| Cilofexor | Rat NASH Model (CDHFD/NaNO2) | 10 mg/kg | 41% | Not specified | |
| 30 mg/kg | 69% | 41% | |||
| Tropifexor | Mouse NASH Model (STAM™) | 0.1 mg/kg | Significant dose-dependent reduction | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Animal Models of Liver Fibrosis
A standardized workflow is crucial for inducing and evaluating liver fibrosis in animal models to test the efficacy of FXR agonists.
1. Biliary Fibrosis Model (BALB/c.Mdr2-/- Mice)
-
Animals: Male BALB/c.Mdr2-/- mice, which spontaneously develop progressive biliary fibrosis.
-
Fibrosis Induction: Genetic knockout of the Mdr2 (Abcb4) gene leads to impaired phospholipid secretion into bile, causing cholestatic liver injury and subsequent fibrosis.
-
Treatment Protocol: this compound (10 and 30 mg/kg/day) or OCA (30 mg/kg/day) was administered via oral gavage for 8 weeks, starting at 4 weeks of age when liver fibrosis is already established.
-
Endpoint Analysis:
-
Histology: Liver sections were stained with Sirius Red to quantify collagen deposition.
-
Serum Biochemistry: Serum levels of alanine aminotransferase (ALT) were measured to assess liver injury.
-
2. Metabolic Liver Disease Model (Methionine-Choline Deficient - MCD - Diet)
-
Animals: Male C57BL/6J mice.
-
Fibrosis Induction: Mice were fed an MCD diet for 4-8 weeks to induce steatohepatitis and fibrosis.
-
Treatment Protocol: this compound (10 and 30 mg/kg/day) or OCA (30 mg/kg/day) was administered by oral gavage for the final 4 weeks of the MCD diet regimen.
-
Endpoint Analysis:
-
Histology: Liver sections were stained with Sirius Red to visualize and quantify "chicken-wire" fibrosis.
-
Serum Biochemistry: Serum ALT levels were measured.
-
3. Toxin-Induced Liver Fibrosis/Cirrhosis Model (Thioacetamide - TAA - in Rats)
-
Animals: Male Sprague-Dawley rats.
-
Fibrosis Induction: Liver fibrosis was induced by intraperitoneal injections of TAA (200 mg/kg) three times per week for 8 weeks.
-
Treatment Protocol: this compound (10 and 30 mg/kg/day) was administered orally and concurrently with TAA from week 4 to week 8 (therapeutic intervention).
-
Endpoint Analysis:
-
Histology: Liver sections were stained with Sirius Red to determine the percentage of fibrotic tissue.
-
Serum Biochemistry: Serum aspartate aminotransferase (AST) levels were measured.
-
Quantitative Analysis of Liver Fibrosis
1. Sirius Red Staining for Collagen Quantification
-
Principle: Sirius Red is a strong anionic dye that, under acidic conditions, binds specifically to the basic amino acid residues of collagen fibers. When viewed under polarized light, thicker collagen fibers appear bright yellow or orange, while thinner fibers appear green.
-
Protocol:
-
Deparaffinize and rehydrate 5 µm thick liver sections.
-
Stain with 0.1% Sirius Red in saturated picric acid for 1 hour.
-
Wash with acidified water.
-
Dehydrate in ascending grades of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
The stained area is quantified using digital image analysis software to calculate the collagen proportionate area (CPA).
-
2. Hydroxyproline Assay for Total Collagen Content
-
Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Its quantification in liver tissue hydrolysates provides an accurate measure of total collagen content.
-
Protocol:
-
A known weight of liver tissue (approximately 50-100 mg) is hydrolyzed in 6N HCl at 110-120°C for 18-24 hours.
-
The hydrolysate is neutralized.
-
The free hydroxyproline is oxidized with Chloramine-T.
-
The oxidation product is reacted with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to form a chromophore.
-
The absorbance is measured at 550-560 nm and the hydroxyproline concentration is determined by comparison to a standard curve.
-
Conclusion
The preclinical data presented in this guide highlight the potential of FXR agonists as a therapeutic strategy for liver fibrosis. This compound has demonstrated robust anti-fibrotic efficacy in multiple preclinical models, appearing more potent than the first-generation FXR agonist, Obeticholic Acid, particularly in reducing established fibrosis. Other non-steroidal FXR agonists like Cilofexor and Tropifexor also show promising anti-fibrotic effects in models of NASH. While direct head-to-head comparisons across all these newer agents are limited, the collective evidence strongly supports the continued investigation of FXR agonists for the treatment of fibrotic liver diseases. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing and interpreting studies in this field.
References
Side effect profile of EDP-305 versus other non-bile acid FXR agonists
A Comparative Analysis of the Side Effect Profiles of EDP-305 and Other Non-Bile Acid Farnesoid X Receptor (FXR) Agonists
Introduction
Farnesoid X receptor (FXR) agonists are a promising class of therapeutic agents for various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] They play a crucial role in regulating bile acid, lipid, and glucose metabolism.[3][4] While bile acid-derived FXR agonists like obeticholic acid (OCA) have demonstrated efficacy, their use can be limited by side effects such as pruritus and unfavorable changes in lipid profiles.[5] This has led to the development of non-bile acid FXR agonists, including this compound, with the aim of improving the therapeutic window and side effect profile. This guide provides a comparative overview of the side effect profile of this compound versus other non-bile acid FXR agonists, supported by available clinical trial data and experimental insights.
Farnesoid X Receptor (FXR) Agonist Signaling Pathway
FXR is a nuclear receptor primarily expressed in the liver and intestines. Upon activation by an agonist, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, regulating the transcription of target genes involved in various metabolic pathways.
Comparative Side Effect Profiles
The most commonly reported side effects for FXR agonists are pruritus (itching) and alterations in lipid profiles. The following tables summarize the available data for this compound and other non-bile acid FXR agonists from clinical trials.
Pruritus
Pruritus is considered a class effect of FXR agonists. The incidence and severity can vary between different agents and dosages.
| Drug | Study | Indication | Dose | Incidence of Pruritus | Discontinuation due to Pruritus |
| This compound | ARGON-1 (Phase 2a) | NASH | 1 mg | 9.1% | 1.8% |
| 2.5 mg | 50.9% | 20.8% | |||
| Placebo | 4.2% | 0% | |||
| This compound | INTREPID (Phase 2) | PBC | 1 mg | Not specified, but lower than 2.5mg | ~3% |
| 2.5 mg | Not specified, but higher than 1mg | ~18% | |||
| Cilofexor | Phase 2 | NASH | Not specified | Dose-dependently increased IL-31, a biomarker for pruritus | Not specified |
| Tropifexor | Phase 2 | NASH | Not specified | Most commonly reported adverse event | Not specified |
| Nidufexor | Phase 2 | NASH | Not specified | Reported as a side effect | Not specified |
Lipid Profile Changes
Changes in lipid profiles, particularly increases in low-density lipoprotein (LDL) cholesterol and decreases in high-density lipoprotein (HDL) cholesterol, have been observed with some FXR agonists.
| Drug | Study | Indication | Key Findings on Lipid Profile |
| This compound | INTREPID (Phase 2) | PBC | No apparent effect on lipids, including cholesterol, LDL, HDL, and triglycerides. |
| Obeticholic Acid (Bile-acid) | Multiple | NASH, PBC | Associated with increases in LDL cholesterol and decreases in HDL cholesterol. |
| Cilofexor | Not Specified | NASH | Modest increases in LDL cholesterol reported. |
Experimental Protocols
Assessment of Pruritus in Clinical Trials
The evaluation of pruritus in clinical studies typically involves patient-reported outcomes and physician assessments.
-
Patient Questionnaires: Standardized questionnaires, such as the Visual Analog Scale (VAS) for pruritus and the 5-D Itch Scale, are used to quantify the severity and impact of itching from the patient's perspective.
-
Adverse Event Reporting: All instances of pruritus are recorded as adverse events (AEs) during the trial. The severity is graded (e.g., mild, moderate, severe) by the investigator based on established criteria.
-
Biomarker Analysis: Blood samples may be collected to measure potential biomarkers associated with pruritus, such as interleukin-31 (IL-31) and bile acids.
Assessment of Lipid Profile Changes
Monitoring of the lipid profile is a standard safety assessment in clinical trials for metabolic drugs.
-
Fasting Blood Samples: Blood samples are collected from patients after an overnight fast at baseline and at specified time points throughout the study.
-
Lipid Panel Analysis: The samples are analyzed in a central laboratory to measure levels of:
-
Total Cholesterol
-
Low-Density Lipoprotein (LDL) Cholesterol
-
High-Density Lipoprotein (HDL) Cholesterol
-
Triglycerides
-
-
Standardized Assays: Validated and standardized assays are used to ensure the accuracy and consistency of the measurements.
Mechanistic Insights into Pruritus
The exact mechanism of FXR agonist-induced pruritus is not fully understood but is an area of active research. One proposed pathway involves the upregulation of interleukin-31 (IL-31), a cytokine known to be involved in itching. Activation of FXR in hepatocytes may lead to increased expression and secretion of IL-31, which can then act on sensory neurons to induce the sensation of itch.
Discussion and Conclusion
This compound, a non-bile acid FXR agonist, demonstrates a side effect profile that is generally consistent with its drug class, with pruritus being the most notable adverse event. The incidence and severity of pruritus with this compound appear to be dose-dependent, with a 1 mg dose showing a much better tolerability profile compared to the 2.5 mg dose. This suggests that there may be a therapeutic window where efficacy can be achieved with manageable side effects.
An important differentiating factor for this compound appears to be its neutral effect on lipid profiles, as observed in the INTREPID study for PBC. This is a potential advantage over some other FXR agonists, like the bile-acid derivative obeticholic acid, which has been associated with dyslipidemia.
While pruritus is a common challenge for FXR agonists, ongoing research into the underlying mechanisms may lead to strategies to mitigate this side effect. The development of next-generation FXR agonists with improved selectivity and potency continues to be an important goal in the field.
Ultimately, the development of this compound was halted for NASH, with the company citing the belief that a combination approach would be optimal for treating the disease. However, the data gathered from its clinical trials provide valuable insights into the side effect profile of this non-bile acid FXR agonist and contribute to the broader understanding of this class of drugs.
References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 3. surf.rutgers.edu [surf.rutgers.edu]
- 4. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 5. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
EDP-305: An Investigational FXR Agonist Demonstrates Potent Anti-Fibrotic Effects in Preclinical Liver Fibrosis Models
For Immediate Release
Watertown, MA – The investigational farnesoid X receptor (FXR) agonist, EDP-305, has shown significant anti-fibrotic efficacy in preclinical models of liver fibrosis. While direct studies in the widely-used carbon tetrachloride (CCl4) induced liver fibrosis model are not yet available, data from biliary and metabolic mouse models of liver fibrosis provide compelling evidence of its potential as a therapeutic agent. In comparative studies, this compound has demonstrated a favorable profile over the first-in-class FXR agonist, obeticholic acid (OCA).
Comparative Efficacy of this compound and Obeticholic Acid
This compound, a novel, potent, and selective non-bile acid FXR agonist, has been evaluated in the multidrug resistance protein 2 knockout (Mdr2-/-) mouse model of biliary fibrosis and a methionine/choline-deficient (MCD) diet-induced model of steatohepatitis. In these studies, this compound demonstrated robust anti-fibrotic and anti-inflammatory effects.
Obeticholic acid (OCA), an approved FXR agonist for primary biliary cholangitis (PBC), has been studied in a carbon tetrachloride (CCl4)-induced model of liver fibrosis, a model that mimics toxin-induced liver injury. While direct comparison is limited by the different fibrosis models, the available data on OCA in the CCl4 and a similar thioacetamide (TAA) model provide a benchmark for evaluating the potential of next-generation FXR agonists like this compound.
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies of this compound and OCA in various liver fibrosis models.
Table 1: Anti-Fibrotic Effects of this compound in Murine Liver Fibrosis Models
| Model | Compound | Dose | Key Findings |
| Mdr2-/- (Biliary Fibrosis) | This compound | 10 mg/kg/day | - Up to 39% decrease in collagen deposition. |
| 30 mg/kg/day | - Reduced serum transaminases by up to 53%. | ||
| Obeticholic Acid (OCA) | 30 mg/kg/day | - Reduced serum transaminases by up to 30%, but did not improve fibrosis. | |
| MCD Diet (Steatohepatitis) | This compound | 10 mg/kg/day | - Over 80% reduction in collagen deposition. |
| 30 mg/kg/day | - Reduced serum ALT by 62%. | ||
| Obeticholic Acid (OCA) | 30 mg/kg/day | - Did not have an appreciable effect on hepatic hydroxyproline levels. |
Table 2: Anti-Fibrotic Effects of Obeticholic Acid (OCA) in Rodent Liver Fibrosis Models
| Model | Compound | Dose | Key Findings |
| CCl4-induced (Toxic Injury) - Mouse | Obeticholic Acid (OCA) | 5 mg/kg/day | - "Dramatic protection of liver fibrosis".[1] - Inhibited α-SMA expression.[1] |
| TAA-induced (Toxic Injury) - Rat | Obeticholic Acid (OCA) | Not Specified | - Decreased fibrosis by 39.2% in the therapeutic model. - Significantly decreased hepatic hydroxyproline content.[2][3] - Clearly decreased hepatic protein levels of α-SMA.[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the CCl4-induced liver fibrosis model and the models used to evaluate this compound.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This widely used model recapitulates key aspects of toxic liver injury leading to fibrosis.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Fibrosis: Carbon tetrachloride (CCl4) is administered via intraperitoneal injection, often twice weekly, for a period of 4 to 8 weeks to induce progressive fibrosis and cirrhosis. CCl4 is typically diluted in a vehicle such as corn oil or olive oil.
-
Treatment: The test compound (e.g., an FXR agonist) or vehicle is administered, often daily, starting either before or after the initiation of CCl4 treatment to evaluate prophylactic or therapeutic effects, respectively.
-
Assessment of Fibrosis: At the end of the study period, animals are euthanized, and liver tissue is collected for analysis. Key endpoints include:
-
Histological analysis: Staining with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Biochemical analysis: Measurement of hepatic hydroxyproline content, a quantitative marker of collagen.
-
Gene and protein expression analysis: Quantification of markers of hepatic stellate cell (HSC) activation (e.g., α-smooth muscle actin, α-SMA) and extracellular matrix components (e.g., collagen type I).
-
Serum markers of liver injury: Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Signaling Pathways and Experimental Workflow
The anti-fibrotic effects of FXR agonists like this compound are mediated through the activation of the farnesoid X receptor, a nuclear receptor highly expressed in the liver and intestine.
FXR Signaling Pathway in Hepatic Stellate Cells
Activation of FXR in hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, leads to a reduction in fibrogenesis. The binding of an FXR agonist to the receptor initiates a signaling cascade that results in the downregulation of pro-fibrotic genes.
Caption: FXR agonist activation of the FXR/RXR heterodimer represses pro-fibrotic gene expression.
Experimental Workflow for Preclinical Evaluation
The evaluation of an anti-fibrotic compound in a preclinical model such as the CCl4 model follows a structured workflow.
Caption: A typical experimental workflow for evaluating an anti-fibrotic agent in vivo.
Conclusion
The preclinical data available for this compound in challenging models of liver fibrosis are promising, suggesting a potent anti-fibrotic effect that appears superior to the first-in-class FXR agonist, OCA. While the absence of data in the CCl4 model makes a direct comparison difficult, the consistent and robust efficacy of this compound across different etiologies of liver disease underscores its potential as a future therapeutic for patients with liver fibrosis. Further studies are warranted to confirm these findings in additional models and ultimately in clinical trials.
References
- 1. Obeticholic acid prevents carbon tetrachloride-induced liver fibrosis through interaction between farnesoid X receptor and Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FXR agonist obeticholic acid reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
EDP-305: A Comparative Analysis of its Effects on Diverse Liver Cell Populations
A deep dive into the cellular mechanisms of the farnesoid X receptor (FXR) agonist, EDP-305, reveals distinct effects on hepatocytes, hepatic stellate cells, and macrophages. This comparison guide synthesizes preclinical data to illuminate the compound's potential in non-alcoholic steatohepatitis (NASH) by examining its cell-specific activities against other FXR agonists like obeticholic acid (OCA).
This compound is a potent and selective non-bile acid agonist for the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Its therapeutic potential for chronic liver diseases such as NASH is being actively investigated.[5] Preclinical studies have demonstrated that this compound modulates multiple pathways relevant to the progression of NASH, including exhibiting anti-inflammatory and anti-fibrotic properties. This guide provides a comparative analysis of this compound's effects on different liver cell types, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound and Obeticholic Acid (OCA)
This compound has been shown to be a more potent FXR agonist than obeticholic acid (OCA). In a full-length FXR reporter assay using HEK cells, this compound demonstrated an EC50 value of 8 nM, which is 16-fold more potent than OCA's EC50 of 130 nM. Furthermore, this compound is highly selective for FXR with minimal activity against the TGR5 receptor, a characteristic that distinguishes it from the dual FXR/TGR5 agonist activity of OCA.
Table 1: In Vitro Potency and Target Gene Regulation
| Parameter | This compound | Obeticholic Acid (OCA) | Cell Line |
| FXR Potency (EC50) | 8 nM | 130 nM | HEK cells |
| SHP mRNA Induction (at 12 nM) | 5-fold | Minimal | Huh7.5 hepatocytes |
| BSEP mRNA Induction (at 12 nM) | 18-fold | Minimal | Huh7.5 hepatocytes |
| CYP7A1 mRNA Repression (at 12 nM) | ~95% reduction | ~60% reduction | Huh7.5 hepatocytes |
Data sourced from Enanta Pharmaceuticals presentations and publications.
Effects on Specific Liver Cell Types
The liver is a complex organ composed of various cell types, each playing a distinct role in both normal physiology and disease pathogenesis. Understanding the cell-specific effects of this compound is crucial to elucidating its therapeutic mechanism.
Hepatocytes: The Primary Target
As the main parenchymal cells of the liver, hepatocytes are the primary target for FXR agonists. This compound directly activates FXR in hepatocytes, leading to the regulation of genes involved in bile acid synthesis and transport, as well as lipid and glucose metabolism. In human Huh7.5 hepatocyte cell lines, this compound demonstrated a dose-dependent increase in the expression of key FXR target genes, Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), and a reduction in Cholesterol 7 alpha-hydroxylase (CYP7A1) mRNA levels. Furthermore, studies in primary human hepatocytes confirmed these findings, showing this compound-induced mRNA expression of FGF19 and SHP. In addition to its effects on bile acid homeostasis, this compound has been shown to have favorable effects on lipid metabolism in hepatocytes, including enhanced LDL-cholesterol uptake and decreased triglyceride accumulation.
Hepatic Stellate Cells (HSCs): Key Mediators of Fibrosis
Hepatic stellate cells are the primary cell type responsible for the deposition of extracellular matrix during liver fibrosis. While one study suggests that this compound does not directly activate FXR in hepatic stellate cells due to insignificant mRNA expression of FXR-related genes in these cells compared to hepatocytes, other research indicates that this compound exhibits anti-fibrotic effects by indirectly modulating HSC activation. In vitro studies on primary murine hepatic stellate cells demonstrated that this compound dose-dependently suppressed cell proliferation and the expression of fibrogenic genes such as COL1A1, TGFβ1, and TIMP-1. Furthermore, in human hepatic stellate cell lines, this compound treatment led to a significant decrease in the expression of α-smooth muscle actin (α-SMA), collagen type 1 α2 (COL1A2), collagen type 3 α1 (COL3A1), and metallopeptidase inhibitors 1 and 2 (TIMP1 and TIMP2). This suggests that while direct activation may be minimal, the overall effect of this compound in the liver microenvironment leads to a reduction in HSC activation and fibrogenesis.
Macrophages: Modulators of Inflammation
Liver macrophages, including resident Kupffer cells and infiltrating monocyte-derived macrophages, play a critical role in the inflammatory processes that drive NASH. This compound has demonstrated anti-inflammatory gene signatures in human macrophage cell lines. This is consistent with the known role of FXR in modulating inflammatory responses in the liver.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Figure 1: Simplified FXR signaling pathway in hepatocytes upon activation by this compound.
Figure 2: General experimental workflow for preclinical evaluation of this compound.
Experimental Protocols
In Vitro FXR Reporter Assay
-
Objective: To determine the potency (EC50) of this compound and OCA in activating the farnesoid X receptor.
-
Cell Line: Human Embryonic Kidney (HEK) cells or Chinese Hamster Ovary (CHO) cells.
-
Method:
-
Cells are transiently co-transfected with a full-length human FXR expression vector and a luciferase reporter plasmid containing FXR response elements (FXREs).
-
Transfected cells are seeded into 96-well plates and allowed to adhere.
-
Cells are then treated with increasing concentrations of this compound, OCA, or a vehicle control for 18-24 hours.
-
Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Gene Expression Analysis in Huh7.5 Cells
-
Objective: To assess the effect of this compound and OCA on the expression of FXR target genes.
-
Cell Line: Human Huh7.5 hepatocyte cell line.
-
Method:
-
Huh7.5 cells are seeded in 6-well plates and grown to sub-confluency.
-
Cells are treated with a fixed concentration (e.g., 12 nM) of this compound, OCA, or a vehicle control for a specified period (e.g., 24 hours).
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
RNA is reverse-transcribed into cDNA.
-
Quantitative real-time PCR (qRT-PCR) is performed using specific primers for SHP, BSEP, CYP7A1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative fold change in gene expression is calculated using the ΔΔCt method.
-
In Vivo Murine Model of NASH (Methionine/Choline-Deficient - MCD - Diet)
-
Objective: To evaluate the anti-fibrotic and anti-steatotic effects of this compound in a preclinical model of NASH.
-
Animal Model: C57BL/6 mice.
-
Method:
-
Mice are fed a methionine/choline-deficient (MCD) diet to induce steatohepatitis and fibrosis.
-
After a pre-determined period to establish liver injury (e.g., 4 weeks), mice are randomized into treatment groups.
-
Treatment groups receive daily oral gavage of this compound (e.g., 10 or 30 mg/kg), OCA (e.g., 30 mg/kg), or a vehicle control for a specified duration (e.g., 4-8 weeks).
-
Throughout the study, serum levels of liver injury markers (ALT, AST) can be monitored.
-
At the end of the treatment period, mice are euthanized, and liver tissue is collected.
-
Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and with Sirius Red for visualization and quantification of collagen deposition (fibrosis).
-
A portion of the liver tissue can be used for gene expression analysis of fibrotic and inflammatory markers.
-
References
- 1. enanta.com [enanta.com]
- 2. Characterization of this compound, a Highly Potent and Selective Farnesoid X Receptor Agonist, for the Treatment of Non-alcoholic Steatohepatitis, International Journal of Gastroenterology, Science Publishing Group [sciencepublishinggroup.com]
- 3. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
- 4. enanta.com [enanta.com]
- 5. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of EDP-305: A Potent and Selective FXR Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the farnesoid X receptor (FXR) agonist, EDP-305, detailing its potency and efficacy across different species. The information is supported by experimental data to aid in the evaluation of this compound for therapeutic development.
Farnesoid X Receptor (FXR) Signaling Pathway
The farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, where it plays a critical role in regulating bile acid, lipid, and glucose metabolism. This compound is a novel, non-bile acid agonist of FXR. Upon activation by an agonist like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
Key downstream effects of FXR activation include the induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. FXR activation also upregulates the expression of the bile salt export pump (BSEP), promoting the efflux of bile acids from hepatocytes.
Cross-Species Potency of this compound In Vitro
The potency of this compound has been evaluated in vitro using cell-based reporter assays. These assays measure the concentration of the compound required to elicit a half-maximal response (EC50) of the FXR receptor.
| Species | Cell Line | Assay Type | This compound EC50 (nM) | Obeticholic Acid (OCA) EC50 (nM) | Potency Fold Difference (OCA/EDP-305) | Reference |
| Human | HEK293 | Full-length FXR Luciferase Reporter | 8 | 130 | 16 | [1] |
| Human | CHO | Chimeric FXR Reporter | - | - | - | [1] |
Data for other species (e.g., monkey, dog, rat) from comparable in vitro assays were not publicly available at the time of this guide's compilation.
Cross-Species Efficacy of this compound In Vivo
The in vivo efficacy of this compound has been demonstrated in various preclinical models of liver disease and in human clinical trials.
Preclinical Efficacy in Rodent Models
| Species | Model | Treatment | Key Efficacy Endpoints | Results | Reference |
| Mouse | BALBc.Mdr2-/- (Biliary Fibrosis) | This compound (10 and 30 mg/kg/day) | Reduction in serum transaminases, Decrease in collagen deposition | Up to 53% reduction in serum transaminases. Up to 39% decrease in collagen deposition.[2][3][4] | |
| Mouse | Methionine/Choline-Deficient (MCD) Diet (NASH) | This compound (10 and 30 mg/kg/day) | Reduction in serum ALT, Inhibition of perisinusoidal fibrosis | 62% reduction in serum ALT. Over 80% reduction in collagen deposition. | |
| Rat | Thioacetamide-induced Liver Fibrosis | This compound | Anti-fibrotic efficacy | This compound demonstrates efficacy in this rat model. |
Clinical Efficacy in Humans
| Indication | Study Phase | Treatment | Key Efficacy Endpoints | Results | Reference |
| Nonalcoholic Steatohepatitis (NASH) | Phase II | This compound (1 mg and 2.5 mg/day) for 12 weeks | Change in Alanine Aminotransferase (ALT), Change in liver fat content | Significant reduction in ALT at 2.5 mg dose. Significant reduction in liver fat content at 2.5 mg dose. | |
| Primary Biliary Cholangitis (PBC) | Phase II | This compound (1 mg and 2.5 mg/day) for 12 weeks | Alkaline Phosphatase (ALP) response | Statistically significant absolute changes from baseline in ALP at both doses compared to placebo. |
Experimental Protocols
In Vitro FXR Activation Assay (Luciferase Reporter Gene Assay)
This protocol describes a common method for assessing the potency of FXR agonists.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates.
-
The following day, cells are transiently co-transfected with a full-length human FXR expression vector and a luciferase reporter plasmid containing FXR response elements. A constitutively expressed Renilla luciferase vector is often co-transfected for normalization of transfection efficiency. Transfection is typically performed using a lipid-based transfection reagent.
2. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound, a reference agonist (e.g., obeticholic acid), or vehicle control (e.g., DMSO).
-
Cells are incubated with the compounds for 18-24 hours.
3. Luciferase Activity Measurement:
-
After incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The firefly luciferase signal (FXR-driven) is normalized to the Renilla luciferase signal.
4. Data Analysis:
-
The normalized luciferase activity is plotted against the compound concentration.
-
The EC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software.
In Vivo Murine Model of Liver Fibrosis (BALBc.Mdr2-/-)
This model is used to evaluate the anti-fibrotic efficacy of compounds.
1. Animal Model:
-
Male BALBc.Mdr2-/- mice, which spontaneously develop progressive biliary fibrosis, are used.
-
Mice are housed under standard conditions with ad libitum access to food and water.
2. Compound Administration:
-
At an age when liver fibrosis is established (e.g., 6 weeks), mice are randomized into treatment and vehicle control groups.
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily by oral gavage at specified doses (e.g., 10 and 30 mg/kg/day) for a defined period (e.g., 6 weeks). The control group receives the vehicle alone.
3. Efficacy Assessment:
-
At the end of the treatment period, mice are euthanized, and blood and liver tissue are collected.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
-
Histological Analysis of Fibrosis:
-
Liver tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Sirius Red to visualize collagen fibers.
-
The percentage of the Sirius Red-positive area is quantified using image analysis software to determine the extent of fibrosis.
-
-
Hydroxyproline Assay:
-
A portion of the liver tissue is hydrolyzed to release amino acids.
-
The hydroxyproline content, a major component of collagen, is measured colorimetrically as an indicator of total collagen content.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an FXR agonist like this compound.
References
Replicating In Vivo Efficacy of EDP-305: A Comparative Guide
For researchers and drug development professionals investigating therapies for non-alcoholic steatohepatitis (NASH), this guide provides a comparative overview of the preclinical in vivo efficacy of EDP-305, a selective farnesoid X receptor (FXR) agonist. This document summarizes key efficacy data, details experimental methodologies from published studies to aid in their replication, and visualizes the underlying signaling pathway and experimental workflows.
Comparative Efficacy of this compound
This compound has demonstrated significant efficacy in various preclinical mouse models of NASH and liver fibrosis, often in direct comparison to obeticholic acid (OCA), another FXR agonist. The data presented below is a synthesis of findings from studies utilizing diet-induced and genetic mouse models of NASH.
Quantitative Efficacy Data
The following tables summarize the key quantitative outcomes from preclinical studies comparing this compound to a vehicle control and OCA.
Table 1: Effects of this compound and OCA in a Diet-Induced NASH Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | OCA (30 mg/kg) |
| ALT (U/L) | Baseline | Trend towards lower levels | Significant reduction | No significant effect |
| AST (U/L) | Baseline | Trend towards lower levels | Significant reduction | No significant effect |
| Hepatic Cholesterol | Baseline | Significantly reduced | 48% reduction | 31% reduction |
| Hepatic Triglycerides | Baseline | Significantly reduced | Significantly reduced | Reduced to a lesser extent |
| Hepatic Fatty Acids | Baseline | Significantly reduced | Significantly reduced | Reduced to a lesser extent |
| Liver Steatosis Score | Baseline | Significantly decreased (p<0.01) | Significantly decreased (p<0.01) | No significant effect |
| Hepatocyte Ballooning Score | Baseline | Significantly lowered | Significantly lowered | No improvement |
| NAFLD Activity Score (NAS) | Baseline | Significantly reduced | Significantly reduced | Not specified |
Table 2: Effects of this compound and OCA in Genetically Predisposed Mouse Models of Liver Fibrosis (Mdr2-/- and MCD-fed)
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | OCA (30 mg/kg) |
| Serum ALT Reduction (Mdr2-/-) | - | Up to 53% | Up to 53% | Up to 30% |
| Collagen Deposition Reduction (Mdr2-/-) | - | Up to 39% | Up to 39% | No improvement |
| Serum ALT Reduction (MCD-fed) | - | Not significant | 62% | Up to 30% |
| Collagen Deposition Reduction (MCD-fed) | - | Profoundly inhibited | Over 80% reduction | No improvement |
Experimental Protocols
Detailed methodologies are crucial for the replication of these in vivo studies. The following protocols are based on information from published preclinical research on this compound.
Diet-Induced Murine Model of NASH
This model aims to replicate the metabolic and histological features of human NASH.
-
Animal Model: Male C57BL/6J mice.
-
Diet: A high-fat, high-cholesterol diet supplemented with fructose in the drinking water (e.g., 45% kcal from fat, 1% cholesterol, and 10% fructose solution) is used to induce NASH. The diet is administered for a period of 6 to 16 weeks to establish steatohepatitis.
-
Treatment Administration:
-
This compound is administered orally at doses of 10 or 30 mg/kg, once daily.
-
Obeticholic acid (OCA) is administered orally at a dose of 30 mg/kg, once daily.
-
A vehicle control group receives the corresponding vehicle solution.
-
Treatment duration is typically for the last 10 weeks of the diet administration period.
-
-
Endpoint Analysis:
-
Serum Analysis: Blood is collected for the measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.
-
Liver Histology: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for the assessment of steatosis, inflammation, and hepatocyte ballooning, and with Sirius Red for the evaluation of fibrosis. The NAFLD Activity Score (NAS) is calculated based on the histological evaluation.
-
Liver Lipid Analysis: A portion of the liver is frozen for the quantification of hepatic cholesterol, triglycerides, and fatty acids.
-
Mdr2-/- Mouse Model of Biliary Fibrosis
This genetic model develops spontaneous biliary fibrosis.
-
Animal Model: Male BALB/c.Mdr2-/- mice.
-
Treatment Administration:
-
This compound is administered orally at doses of 10 or 30 mg/kg/day.
-
OCA is administered orally at a dose of 30 mg/kg/day.
-
Treatment is initiated in mice with pre-established fibrosis.
-
-
Endpoint Analysis:
-
Serum Analysis: Measurement of serum transaminases (ALT, AST).
-
Fibrosis Assessment: Quantification of collagen deposition in the liver through histological analysis of Sirius Red stained sections and measurement of hepatic hydroxyproline content.
-
Methionine/Choline-Deficient (MCD) Diet-Induced Steatohepatitis Model
This model rapidly induces steatohepatitis and fibrosis.
-
Animal Model: Male C57BL/6J mice.
-
Diet: A diet deficient in methionine and choline is provided to the mice.
-
Treatment Administration:
-
This compound is administered orally at doses of 10 and 30 mg/kg/day.
-
OCA is administered orally at a dose of 30 mg/kg/day.
-
-
Endpoint Analysis:
-
Serum Analysis: Measurement of serum ALT levels.
-
Fibrosis Assessment: Histological analysis of "chicken wire" fibrosis and quantification of collagen deposition.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding.
Farnesoid X Receptor (FXR) Signaling Pathway
This compound is a farnesoid X receptor (FXR) agonist.[1] FXR is a nuclear receptor that plays a critical role in regulating the synthesis and metabolism of bile acids, lipids, and glucose.[1] Activation of FXR by an agonist like this compound initiates a signaling cascade that leads to the transcription of target genes involved in these metabolic processes. This ultimately results in reduced liver fat, inflammation, and fibrosis.
References
Preclinical Profile of EDP-305: A Comparative Meta-Analysis
A deep dive into the preclinical data of EDP-305, a novel Farnesoid X Receptor (FXR) agonist, reveals a promising therapeutic candidate for non-alcoholic steatohepatitis (NASH) and other fibrotic liver diseases. This guide provides a comprehensive comparison of this compound with other FXR agonists, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
This compound is a potent and highly selective non-bile acid FXR agonist that has demonstrated significant efficacy in reducing liver fibrosis, inflammation, and steatosis across a range of preclinical models. Unlike natural bile acids, this compound is designed for increased binding affinity to the FXR receptor and lacks the carboxylic acid group that can lead to the formation of taurine and glycine conjugates. This unique profile translates to a robust therapeutic effect, often superior to the first-in-class FXR agonist, obeticholic acid (OCA).
Comparative Efficacy of this compound and Obeticholic Acid (OCA)
Preclinical studies have consistently highlighted the potent anti-fibrotic and hepatoprotective effects of this compound, frequently in direct comparison with OCA.
Anti-fibrotic Effects
In multiple murine models of liver fibrosis, this compound has shown a superior ability to reduce collagen deposition and suppress the progression of fibrosis compared to OCA. For instance, in a methionine/choline-deficient (MCD) diet-induced model of steatohepatitis, this compound treatment led to a profound, dose-dependent reduction in perisinusoidal fibrosis, with an over 80% decrease in collagen deposition. In the same model, OCA did not significantly improve fibrosis. Similarly, in the BALBc.Mdr2-/- mouse model of biliary fibrosis, this compound significantly suppressed periportal bridging fibrosis, reducing collagen deposition by up to 39%, whereas OCA showed no significant effect on fibrosis in this model.
Effects on Liver Injury and Steatosis
This compound has demonstrated significant efficacy in reducing markers of liver injury and improving steatosis. In a diet-induced NASH (DIN) mouse model, this compound treatment resulted in a significant reduction in liver lipids, including hepatic cholesterol, triglycerides, and fatty acids. Notably, at a dose of 30 mg/kg, this compound decreased liver cholesterol by 48%, compared to a 31% reduction with the same dose of OCA. Furthermore, this compound significantly lowered hepatocyte ballooning scores and the overall NAFLD Activity Score (NAS), while OCA showed no improvement in hepatocyte ballooning in this model.
Tabulated Summary of Preclinical Efficacy Data
Table 1: Comparison of this compound and OCA in a Diet-Induced NASH (DIN) Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | OCA (30 mg/kg) |
| Hepatic Cholesterol Reduction | - | Significant Reduction | 48% ↓ | 31% ↓ |
| Hepatic Triglyceride Reduction | - | Significant Reduction | 61.1% ↓ | Less than this compound |
| Hepatic Fatty Acid Reduction | - | Significant Reduction | 52.5% ↓ | Less than this compound |
| Liver Steatosis | - | Significantly Decreased (p<0.01) | Significantly Decreased (p<0.01) | No Significant Effect |
| Hepatocyte Ballooning Score | - | Significantly Lowered | Significantly Lowered | No Improvement |
| Total NAFLD Activity Score (NAS) | - | Significantly Reduced | Significantly Reduced | No Significant Effect |
Table 2: Comparison of this compound and OCA in Biliary and Metabolic Fibrosis Mouse Models
| Model | Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | OCA (30 mg/kg) |
| BALBc.Mdr2-/- (Biliary Fibrosis) | Serum Transaminase Reduction | - | Up to 53% ↓ | Up to 53% ↓ | Up to 30% ↓ |
| Collagen Deposition Reduction | - | Significant Reduction | Up to 39% ↓ | No Improvement | |
| MCD-fed (Metabolic Fibrosis) | Serum ALT Reduction | - | Significant Reduction | 62% ↓ | Up to 30% ↓ |
| Collagen Deposition Reduction | - | Significant Reduction | Over 80% ↓ | No Improvement |
Mechanism of Action: FXR Signaling Pathway
This compound exerts its therapeutic effects by selectively activating the Farnesoid X Receptor, a nuclear receptor primarily expressed in the liver and intestine. Activation of FXR by this compound initiates a cascade of transcriptional regulation of genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation, ultimately leading to the observed anti-fibrotic and hepatoprotective effects.
Caption: FXR signaling pathway activated by this compound.
Experimental Protocols
The preclinical efficacy of this compound has been evaluated in several well-characterized animal models of NASH and liver fibrosis. The following are detailed methodologies for key experiments cited in this guide.
Diet-Induced NASH (DIN) Mouse Model
-
Animal Model: C57Bl/6 mice.
-
Induction of NASH: Mice were fed a high-fat/high-cholesterol diet supplemented with 10% fructose in their drinking water.
-
Treatment: Treatments were administered between 6 weeks (steatohepatitis with incipient ballooning) and 16 weeks (advanced steatohepatitis with advanced ballooning) of the diet.
-
Treatment Groups (n=10/group):
-
Vehicle control
-
This compound (10 mg/kg, oral gavage, daily)
-
This compound (30 mg/kg, oral gavage, daily)
-
Obeticholic Acid (30 mg/kg, oral gavage, daily)
-
-
Endpoints:
-
Serum chemistry (ALT, AST)
-
Histological evaluation of liver injury, steatosis, and ballooning (NAFLD Activity Score)
-
Hepatic lipid analysis (cholesterol, triglycerides, fatty acids)
-
Gene expression analysis of inflammatory and fibrotic markers (e.g., MCP-1, TGF-β, TIMP-1, α-SMA)
-
BALBc.Mdr2-/- Mouse Model of Biliary Fibrosis
-
Animal Model: BALBc.Mdr2-/- mice, which spontaneously develop progressive biliary fibrosis.
-
Treatment Initiation: Treatment was initiated at 6 weeks of age, a stage where advanced liver fibrosis is already established.
-
Treatment Duration: 6 weeks.
-
Treatment Groups (n=9-12/group):
-
Vehicle control
-
This compound (10 mg/kg/day)
-
This compound (30 mg/kg/day)
-
Obeticholic Acid (30 mg/kg/day)
-
-
Endpoints:
-
Serum transaminases (ALT, AST), alkaline phosphatase (ALKP), total bilirubin, and bile acids.
-
Portal pressure measurement.
-
Histological assessment of liver fibrosis (collagen deposition).
-
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical studies.
Other Alternative FXR Agonists
While Obeticholic Acid is the most frequently used comparator in preclinical studies of this compound, the field of FXR agonists is expanding. Several other non-bile acid FXR agonists are in various stages of preclinical and clinical development, including tropifexor (LJN452), cilofexor (GS-9674), and nidufexor (LMB763). These compounds, like this compound, aim to provide the therapeutic benefits of FXR activation with improved safety and tolerability profiles compared to first-generation agonists. Direct comparative preclinical data between this compound and these other novel agonists is limited in the public domain, representing an area for future investigation.
Independent Validation of EDP-305's Selectivity for the Farnesoid X Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the farnesoid X receptor (FXR) agonist EDP-305 with other key alternatives, supported by experimental data from preclinical and clinical studies. The focus is on the independent validation of this compound's selectivity and its performance relative to other FXR agonists in development for non-alcoholic steatohepatitis (NASH) and other liver diseases.
Executive Summary
This compound is a potent and selective non-bile acid FXR agonist that has demonstrated promising results in preclinical and clinical settings. A key differentiating feature of this compound is its high selectivity for FXR with minimal activity on the Takeda G-protein-coupled receptor 5 (TGR5), a characteristic that may distinguish it from the first-generation FXR agonist, obeticholic acid (OCA), which exhibits dual agonism. This guide presents a detailed analysis of this compound's performance against OCA and other non-steroidal FXR agonists such as cilofexor and tropifexor, focusing on receptor activation, target gene engagement, and clinical efficacy markers.
Farnesoid X Receptor (FXR) Signaling Pathway
The farnesoid X receptor is a nuclear receptor primarily expressed in the liver and intestine. It plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Upon activation by bile acids or synthetic agonists, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) on the DNA. This binding modulates the transcription of target genes involved in various metabolic and inflammatory pathways.
A Comparative Analysis of EDP-305 and Obeticholic Acid on In Vivo Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of two potent farnesoid X receptor (FXR) agonists, EDP-305 and Obeticholic Acid (OCA), on lipid profiles. The information presented is based on available preclinical and clinical data to assist researchers in understanding the nuanced impacts of these compounds on lipid metabolism.
Introduction to this compound and OCA
This compound is a novel, potent, and selective non-bile acid FXR agonist that has been in clinical development for the treatment of non-alcoholic steatohepatitis (NASH).[1][2] Obeticholic acid (OCA) is a semi-synthetic bile acid analogue and a first-in-class FXR agonist approved for the treatment of primary biliary cholangitis (PBC) and investigated for NASH.[3] Both molecules exert their therapeutic effects by activating FXR, a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. While their primary target is the same, emerging evidence suggests differential effects on lipid profiles, a crucial consideration for the development of therapies for metabolic diseases.
Quantitative Impact on Lipid Profiles
The following tables summarize the quantitative data from in vivo studies, comparing the effects of this compound and OCA on various lipid parameters.
Table 1: Comparison of the Effects of this compound and OCA on Hepatic Lipids in a Diet-Induced NASH Mouse Model [4]
| Treatment Group | Dose (mg/kg) | Hepatic Cholesterol (% reduction vs. vehicle) | Hepatic Triglycerides (% reduction vs. vehicle) | Hepatic Fatty Acids (% reduction vs. vehicle) |
| This compound | 10 | Significant Reduction | Significant Reduction | Significant Reduction |
| This compound | 30 | 48% | Significant Reduction | Significant Reduction |
| OCA | 30 | 31% | Lesser Reduction than this compound | Lesser Reduction than this compound |
Data from a study in C57Bl/6 mice with diet-induced NASH.[4]
Table 2: Impact of this compound on Serum Lipids in a Phase II Study in NASH Patients
| Treatment Group | Dose | Change in LDL Cholesterol | Change in HDL Cholesterol |
| This compound | 1 mg | Increase | ~2% Decrease |
| This compound | 2.5 mg | Increase | ~8% Decrease |
| Placebo | - | Decrease | No Change |
Data from the ARGON-1 phase II clinical trial after 12 weeks of treatment.
Table 3: Impact of OCA on Serum Lipids in Clinical Studies
| Study Population | Dose | Change in LDL Cholesterol | Change in HDL Cholesterol | Change in Total Cholesterol | Change in Triglycerides |
| NASH Patients (FLINT Trial) | 25 mg | Increase | Decrease | Increase | No Significant Change |
| Healthy Volunteers | 5, 10, or 25 mg | Increase | Decrease | Not Reported | Not Reported |
This table summarizes findings from multiple clinical trials.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key in vivo studies cited in this guide.
Diet-Induced NASH Mouse Model (Jiang et al., EASL 2017)
-
Animal Model: Male C57Bl/6 mice.
-
Disease Induction: Mice were fed a high-fat, high-cholesterol diet supplemented with 10% fructose in the drinking water to induce NASH.
-
Treatment Groups:
-
Vehicle control
-
This compound (10 mg/kg/day)
-
This compound (30 mg/kg/day)
-
OCA (30 mg/kg/day)
-
-
Administration: Treatments were administered between weeks 6 and 16 of the diet.
-
Lipid Analysis: Hepatic lipid content (cholesterol, triglycerides, and fatty acids) was quantified at the end of the study. The specific methods for lipid extraction and analysis were not detailed in the available abstract.
Biliary and Metabolic Fibrosis Mouse Models (Trivedi et al., 2020)
-
Animal Models:
-
Biliary Fibrosis: BALB/c.Mdr2-/- mice, which spontaneously develop progressive biliary fibrosis.
-
Steatohepatitis (Metabolic Fibrosis): C57Bl/6 mice fed a methionine/choline-deficient (MCD) diet.
-
-
Treatment Groups:
-
Vehicle control
-
This compound (10 mg/kg/day)
-
This compound (30 mg/kg/day)
-
OCA (30 mg/kg/day)
-
-
Administration:
-
In the Mdr2-/- model, drugs were administered from 6 to 12 weeks of age.
-
In the MCD model, treatment was initiated after 4 weeks of the diet and continued for another 4 weeks.
-
-
Lipid Analysis: While the primary focus of this study was on liver injury and fibrosis, serum transaminases were measured as indicators of liver health. Detailed serum lipid profiles were not reported in the abstract.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
FXR Signaling Pathway in Lipid Metabolism
Caption: FXR Signaling in Lipid Regulation.
Experimental Workflow for In Vivo Comparative Study
References
- 1. enanta.com [enanta.com]
- 2. This compound in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel non-bile acid FXR agonist this compound potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel and highly potent farnesoid X receptor agonist, improves liver steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a diet-induced murine model of non-alcoholic steatohepatitis [natap.org]
A Comparative Guide to the Differential Gene Regulation by EDP-305 and Other FXR Modulators
This guide provides a detailed comparison of the farnesoid X receptor (FXR) modulator EDP-305 with other agents, primarily focusing on its differential effects on gene regulation. The information is intended for researchers, scientists, and professionals in drug development, offering insights supported by experimental data.
Introduction to FXR Modulation
The farnesoid X receptor is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[1][2] Its activation can influence pathways related to inflammation and fibrosis, making it a significant therapeutic target for conditions such as nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][3] FXR agonists, like this compound and obeticholic acid (OCA), are designed to modulate these pathways. However, their profiles of gene regulation can differ, leading to varied efficacy and safety outcomes.
Comparative Analysis of this compound and Obeticholic Acid (OCA)
This compound is a novel, potent, and selective non-bile acid FXR agonist.[4] In contrast, OCA is a semi-synthetic bile acid analog and the first-in-class FXR agonist to receive clinical approval. A key distinction lies in their selectivity; this compound demonstrates minimal activity against the TGR5 receptor, whereas OCA exhibits dual agonist activity for both FXR and TGR5. This difference in receptor activity may contribute to their distinct pharmacological profiles.
Quantitative Data Summary
The following tables summarize the comparative potency and in vitro gene expression changes induced by this compound and OCA.
Table 1: Comparative Potency of this compound and OCA on FXR Activation
| Compound | Assay System | EC50 (nM) | Fold Potency vs. OCA | Reference |
| This compound | Full-length FXR reporter assay (HEK cells) | 8 | 16-fold greater | |
| OCA | Full-length FXR reporter assay (HEK cells) | 130 | - |
Table 2: Differential Regulation of Key FXR Target Genes in vitro
| Gene Target | Cell Line | Treatment Concentration | This compound (Fold Change in mRNA) | OCA (Fold Change in mRNA) | Reference |
| SHP | Huh7.5 | 12 nM | 5-fold increase | Minimal induction | |
| BSEP | Huh7.5 | 12 nM | 18-fold increase | Minimal induction | |
| CYP7A1 | Huh7.5 | 12 nM | Reduced to ~5% of control | Reduced to ~40% of control |
SHP (Small Heterodimer Partner) and BSEP (Bile Salt Export Pump) are key genes in bile acid regulation. CYP7A1 (Cholesterol 7α-hydroxylase) is the rate-limiting enzyme in bile acid synthesis.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
1. FXR Activation Reporter Assay
-
Objective: To determine the potency (EC50) of FXR agonists.
-
Cell Lines: Human Embryonic Kidney (HEK) cells or Chinese Hamster Ovary (CHO) cells.
-
Methodology:
-
Cells are co-transfected with a full-length human FXR expression vector and a luciferase reporter plasmid containing FXR response elements.
-
Transfected cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with a range of concentrations of the test compounds (e.g., this compound, OCA) or a vehicle control (DMSO).
-
After a defined incubation period (e.g., 22 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
The EC50 values are calculated from the dose-response curves.
-
2. In Vitro Gene Expression Analysis
-
Objective: To quantify the changes in mRNA levels of FXR target genes in response to agonist treatment.
-
Cell Line: Human hepatocyte cell line (e.g., Huh7.5).
-
Methodology:
-
Cells are seeded in tissue culture plates and cultured in serum-reduced media overnight.
-
Cells are treated with various concentrations of this compound, OCA, or a vehicle control for a specified duration (e.g., 10 hours).
-
Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
RNA is reverse-transcribed into cDNA.
-
Quantitative real-time PCR (qPCR) is performed using gene-specific primers for target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., 18S rRNA) for normalization.
-
The relative gene expression is calculated using the comparative ΔΔCT method.
-
3. In Vivo Gene Expression Analysis in Mouse Models
-
Objective: To assess the in vivo efficacy of FXR agonists on target gene expression in relevant tissues.
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Mice are treated with this compound, OCA, or a vehicle control via oral gavage for a specified period (e.g., five days).
-
At the end of the treatment period, animals are euthanized, and tissues (e.g., liver, ileum) are collected.
-
RNA is extracted from the tissues, and qPCR is performed as described in the in vitro protocol to determine the expression levels of target genes such as SHP, BSEP, CYP7A1, and FGF15.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for evaluating FXR modulators.
Caption: FXR signaling pathway activation by an agonist.
Caption: Workflow for evaluating FXR modulators.
Discussion of Differential Effects
The presented data indicate that this compound is a more potent activator of FXR than OCA. At concentrations close to its EC50, this compound demonstrates a significantly greater induction of SHP and BSEP mRNA and a more profound repression of CYP7A1 mRNA compared to OCA. This enhanced regulation of genes central to bile acid metabolism suggests a more robust engagement of the FXR pathway by this compound.
The selectivity of this compound for FXR, with minimal TGR5 activity, is another critical differentiating factor. The dual agonism of OCA on both FXR and TGR5 may lead to a broader range of biological effects, which could contribute to differences in efficacy and adverse event profiles, such as the pruritus observed with some FXR agonists.
Furthermore, studies in mouse models of liver disease have shown that while both this compound and OCA can improve liver injury, only this compound demonstrated significant suppression of hepatic fibrosis. This divergence in anti-fibrotic efficacy may be linked to their differential effects on ductular reaction, with OCA, but not this compound, promoting this phenomenon.
Conclusion
This compound distinguishes itself from other FXR modulators like OCA through its higher potency, greater selectivity, and more pronounced regulation of key FXR target genes involved in bile acid metabolism. These molecular differences translate to distinct efficacy profiles in preclinical models, particularly concerning anti-fibrotic activity. This comparative analysis provides a basis for understanding the nuanced pharmacological effects of different FXR modulators and can guide further research and development in this therapeutic area.
References
- 1. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. enanta.com [enanta.com]
- 4. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]
A blinded, controlled study to validate the therapeutic potential of EDP-305
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) agonist EDP-305 with other therapeutic alternatives for non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). The information is compiled from preclinical and clinical studies to support an objective evaluation of its therapeutic potential.
Mechanism of Action: A Selective Approach
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR plays a significant role in reducing inflammation and fibrosis in the liver. This compound is a non-bile acid steroidal and non-steroidal hybrid that has been designed for increased binding affinity to the FXR receptor. A key differentiator from other FXR agonists like obeticholic acid (OCA) is its minimal activity against the TGR5 receptor, a G-protein coupled receptor that is also activated by bile acids. This selectivity may contribute to a different side-effect profile.
Caption: Simplified signaling pathway of this compound via FXR activation.
Preclinical Efficacy: Head-to-Head with Obeticholic Acid
In vitro and in vivo preclinical studies have demonstrated the potency and efficacy of this compound, often in direct comparison with obeticholic acid (OCA).
In Vitro Potency and Selectivity
| Parameter | This compound | Obeticholic Acid (OCA) | Reference |
| FXR EC50 (HEK cells) | 8 nM | 130 nM | |
| TGR5 Activity | Minimal | Active | |
| Nuclear Receptor Selectivity | Selective for FXR | - |
In Vivo Gene Regulation in Mice
| Gene | This compound Effect | OCA Effect | Reference |
| SHP (Small Heterodimer Partner) | 5-fold increase at 12 nM | Minimal induction at 12 nM | |
| BSEP (Bile Salt Export Pump) | 18-fold increase at 12 nM | Minimal induction at 12 nM | |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Reduced to ~5% | Reduced to ~40% | |
| FGF15 (Fibroblast Growth Factor 15) | Dose-dependent increase | - |
Clinical Trial Data: Evaluating Efficacy and Safety
This compound has been evaluated in Phase 1 and Phase 2 clinical trials for both NASH and PBC.
Phase 2 ARGON-1 Study in NASH (12 Weeks)
This double-blind, placebo-controlled study randomized patients with fibrotic NASH to receive this compound or a placebo.
| Endpoint | This compound (2.5 mg) | This compound (1 mg) | Placebo | Reference |
| Mean Change in ALT (U/L) | -27.9 | -21.7 | -15.4 | |
| Absolute Liver Fat Reduction (MRI-PDFF) | -7.1% | -3.3% | -2.4% | |
| Pruritus Incidence | 50.9% | 9.1% | 4.2% | |
| Discontinuation due to Pruritus | 20.8% | 1.8% | 0% |
Phase 2 INTREPID Study in PBC (12 Weeks)
This randomized, double-blind, placebo-controlled study evaluated this compound in patients with PBC.
| Endpoint | This compound (2.5 mg) | This compound (1 mg) | Placebo | Reference |
| ALP Response Rate (ITT analysis) | 46% | 45% | 11% | |
| Absolute Change in ALP from Baseline | Statistically Significant | Statistically Significant | - | |
| Severe Pruritus | 5 patients | - | - | |
| Discontinuation due to Pruritus | 18% | 3% | - |
Experimental Protocols
In Vitro FXR Reporter Assay
-
Cell Lines: Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) 293T cells.
-
Method: A chimeric FXR reporter assay and a full-length FXR luciferase reporter assay were used. Cells were transfected with the respective constructs. After 22 hours of treatment with this compound, OCA, or chenodeoxycholic acid (CDCA), the luciferase signal was measured to determine potency (EC50) and efficacy.
In Vivo Murine Models of NASH
-
Models: Streptozotocin-high fat diet (STAM™) model and a dietary induced NASH (DIN) model (high fat, cholesterol, and fructose).
-
Treatment: Mice were administered this compound or OCA via oral gavage for a specified duration.
-
Endpoints: Evaluation of liver injury, progression of NASH, liver steatosis, and hepatocyte ballooning through serum chemistry and histology. The non-alcoholic fatty liver disease (NAFLD) activity score (NAS) was also assessed.
Caption: Experimental workflow for this compound development.
Phase 2 Clinical Trial Design (ARGON-1 for NASH)
-
Design: A double-blind, placebo-controlled, randomized study.
-
Participants: Patients with fibrotic NASH (without cirrhosis), diagnosed by historical biopsy or phenotypically.
-
Intervention: Patients were randomized to receive this compound (1 mg or 2.5 mg) or a placebo once daily for 12 weeks.
-
Primary Endpoint: Mean change in alanine aminotransferase (ALT) from baseline to week 12.
-
Key Secondary Endpoint: Mean change in liver fat content from baseline to week 12, measured by MRI-Proton Density Fat Fraction (MRI-PDFF).
Comparison with Other FXR Agonists
While direct, blinded, controlled head-to-head clinical trials with other FXR agonists are limited, comparisons can be drawn from their respective clinical trial data.
| Feature | This compound | Obeticholic Acid (OCA) | Other Investigational FXR Agonists (e.g., Tropifexor, Cilofexor) |
| Mechanism | Selective FXR Agonist | FXR Agonist | FXR Agonists |
| NASH Efficacy | Reduction in ALT and liver fat. | Improvement in fibrosis, but not NASH resolution in some studies. | Reductions in liver fat and ALT have been reported. |
| PBC Efficacy | Statistically significant reduction in ALP. | Approved for PBC, demonstrated reduction in ALP. | Data in PBC is less mature. |
| Key Side Effect | Dose-dependent pruritus. | Pruritus and increases in LDL cholesterol. | Pruritus has been a commonly reported side effect. |
| Lipid Profile | No apparent effect on lipids in the INTREPID study. | Associated with increases in LDL and decreases in HDL. | Effects on lipids vary. |
Summary and Future Directions
This compound has demonstrated potent and selective FXR agonism in preclinical models, with evidence of greater in vitro potency compared to OCA. Clinical data from Phase 2 studies in NASH and PBC have shown target engagement and efficacy in reducing markers of liver injury and fat content. However, pruritus remains a significant dose-limiting side effect. The favorable profile of this compound regarding lipid metabolism compared to OCA could be a clinical advantage. Further investigation in larger, longer-term studies is necessary to fully establish the therapeutic potential of this compound in the management of chronic liver diseases and to optimize its efficacy and tolerability profile. The development of combination therapies with other mechanisms of action is also a promising avenue for future research.
The Impact of Farnesoid X Receptor (FXR) Agonists on the Gut Microbiome: A Comparative Analysis of EDP-305 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its central role in maintaining metabolic homeostasis has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH) and other liver diseases. A growing body of evidence now indicates a complex interplay between FXR signaling, the gut microbiome, and the host's metabolic health. This guide provides a comparative analysis of the effects of the novel FXR agonist EDP-305 versus other FXR agonists on the gut microbiome, supported by available experimental data.
Introduction to FXR Agonists and the Gut-Liver Axis
The gut-liver axis is a bidirectional communication network that is crucial for maintaining metabolic health. The gut microbiota and their metabolites, particularly secondary bile acids, play a pivotal role in this communication. FXR is highly expressed in the liver and intestine and its activation by agonists can modulate the composition and function of the gut microbiome, which in turn influences host metabolism.[1][2] Dysbiosis, an imbalance in the gut microbial community, is associated with various metabolic diseases, making the modulation of the gut microbiome a key area of investigation for FXR agonist therapies.[3]
Comparative Analysis of FXR Agonist Effects on Gut Microbiome Composition
The following tables summarize the currently available quantitative data on the impact of various FXR agonists on the gut microbiome. It is important to note that while data for some agents like Obeticholic Acid and Fexaramine are more robust, clinical data specifically detailing the impact of this compound, Tropifexor, and Cilofexor on the gut microbiome are still emerging.
Table 1: Impact of FXR Agonists on Gut Microbiome Alpha Diversity
| FXR Agonist | Study Population | Key Findings on Alpha Diversity | Citation |
| This compound | Preclinical (murine models) | Data not yet publicly available in detail. | - |
| Obeticholic Acid (OCA) | Healthy Volunteers | No significant changes in microbial richness observed. | [4] |
| Rats with Cirrhosis | No significant changes in alpha diversity reported. | [5] | |
| Fexaramine (FEX) | Mice (High-Fat Diet) | Data on alpha diversity not explicitly reported, focus on compositional changes. | |
| Tropifexor | Clinical trial data on gut microbiome not yet published. | - | - |
| Cilofexor | Clinical trial data on gut microbiome not yet published. | - | - |
Table 2: Impact of FXR Agonists on Gut Microbiome Composition (Key Taxa Changes)
| FXR Agonist | Study Population | Increased Abundance of | Decreased Abundance of | Citation |
| This compound | Preclinical (murine models) | Preclinical studies suggest potent anti-fibrotic and anti-inflammatory effects, but specific gut microbiome changes are not yet detailed in publications. | - | |
| Obeticholic Acid (OCA) | Healthy Volunteers | Reversible increase in Gram-positive bacteria, particularly those found in the small intestine and oral cavity. | Suppression of endogenous bile acid synthesis led to these changes. | |
| Rats with Cirrhosis | - | Enterococcus in both ileum and stool. | ||
| Mice (NAFLD model) | Akkermansia muciniphila, Bifidobacterium spp., Bacteroides spp., Alistipes spp., Lactobacillus spp., Streptococcus thermophilus, and Parasutterella excrementihominis. | - | ||
| Fexaramine (FEX) | Mice (High-Fat Diet) | Acetatifactor, Bacteroides, Lactobacillus sp., Prevotella sp. | Escherichia coli, reduction in Firmicutes/Bacteroidetes ratio. | |
| Tropifexor | Clinical trials have focused on safety and efficacy in NASH and primary bile acid diarrhea, with gut microbiome analysis not being a primary reported outcome. | - | - | |
| Cilofexor | Clinical trials have focused on safety and efficacy in NASH and primary sclerosing cholangitis, with gut microbiome analysis not being a primary reported outcome. | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the analysis of FXR agonists and the gut microbiome.
Gut Microbiome Analysis via 16S rRNA and Metagenomic Sequencing
Objective: To determine the taxonomic composition and functional potential of the gut microbiota.
Methodology:
-
Sample Collection and Storage: Fecal samples are collected from subjects and immediately stored at -80°C to preserve microbial DNA integrity.
-
DNA Extraction: Total genomic DNA is extracted from fecal samples using commercially available kits (e.g., Qiagen DNeasy PowerSoil Kit, MO BIO PowerFecal DNA Isolation Kit) following the manufacturer's instructions. These kits typically involve mechanical lysis (bead beating) to ensure the disruption of a wide range of microbial cell walls.
-
Library Preparation for 16S rRNA Sequencing:
-
The V3-V4 or other hypervariable regions of the 16S rRNA gene are amplified using universal primers.
-
PCR products are purified and indexed for sequencing.
-
Sequencing is performed on a platform such as Illumina MiSeq.
-
-
Library Preparation for Shotgun Metagenomic Sequencing:
-
Extracted DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
-
Sequencing is performed on a high-throughput platform like Illumina NovaSeq.
-
-
Bioinformatic Analysis:
-
16S rRNA data: Raw sequencing reads are processed to remove low-quality reads and chimeras. Operational Taxonomic Units (OTUs) are picked, or Amplicon Sequence Variants (ASVs) are inferred. Taxonomic classification is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively.
-
Metagenomic data: Raw reads are quality-filtered and can be assembled into contigs. Gene prediction and functional annotation are performed using databases like KEGG or MetaCyc. Taxonomic profiling is done by mapping reads to a reference genome database.
-
Bile Acid Analysis
Objective: To quantify the levels of primary and secondary bile acids in biological samples (e.g., serum, feces).
Methodology:
-
Sample Preparation: Bile acids are extracted from the biological matrix using liquid-liquid or solid-phase extraction methods.
-
Analytical Measurement:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common method for bile acid quantification due to its high sensitivity and specificity. Samples are injected into a liquid chromatograph to separate the different bile acid species, which are then detected and quantified by a mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used but often requires derivatization of the bile acids prior to analysis.
-
-
Data Analysis: The concentrations of individual primary and secondary bile acids are determined by comparing the signal intensity of the sample to that of known standards.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: FXR signaling pathway in the gut-liver axis.
Caption: A typical experimental workflow for gut microbiome analysis.
References
- 1. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR-Dependent Modulation of the Human Small Intestinal Microbiome by the Bile Acid Derivative Obeticholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obeticholic Acid Decreases Intestinal Content of Enterococcus in Rats With Cirrhosis and Ascites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of EDP-305: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential information for the safe and proper disposal of EDP-305, a farnesoid X receptor (FXR) agonist used in laboratory research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be followed.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined in the table below.
-
Storage: Keep the container tightly sealed in a cool, well-ventilated place.[1]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
II. This compound Disposal Protocol
The primary guideline for the disposal of this compound is to act in accordance with local, state, and federal regulations. The following steps provide a general operational plan for its disposal.
Step 1: Waste Identification and Segregation
-
Characterize the waste stream containing this compound. This includes unused or expired product, contaminated labware (e.g., pipette tips, vials, gloves), and solutions containing the compound.
-
Even though this compound is not classified as hazardous, it should be treated as chemical waste and segregated from general laboratory trash.
Step 2: Waste Collection and Storage
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The label should clearly identify the contents as "this compound waste" and include the date of accumulation.
-
Store the waste container in a designated secondary containment area away from incompatible materials.
Step 3: Disposal Procedure
-
Consult Institutional Guidelines: Before disposal, consult your institution's Environmental Health and Safety (EHS) department for specific procedures regarding non-hazardous chemical waste.
-
Licensed Waste Disposal Vendor: Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste disposal company. These vendors are equipped to handle chemical waste in compliance with all regulations.
-
Do Not Dispose Down the Drain: Do not dispose of this compound, or any solutions containing it, down the sink.
-
Do Not Dispose in Regular Trash: Do not dispose of solid this compound or contaminated labware in the regular trash.
III. This compound and the Farnesoid X Receptor (FXR) Signaling Pathway
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism. The activation of FXR by agonists like this compound has shown anti-inflammatory and anti-fibrotic effects, making it a subject of research for liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).
Below is a diagram illustrating the simplified signaling pathway of FXR activation.
References
Personal protective equipment for handling EDP-305
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of EDP-305. Following these procedural steps is crucial for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Hazard Information
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1] The following table summarizes the key information and recommended personal protective equipment.
| Parameter | Details | Source |
| Product Name | This compound | [1] |
| CAS Number | 1933507-63-1 | [1] |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Primary Routes of Exposure | Inhalation, eye contact, skin contact | [1] |
| Recommended PPE | Lab coat, safety glasses with side shields, nitrile gloves | |
| First Aid - Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | |
| First Aid - Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. | |
| First Aid - Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | |
| First Aid - Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Personnel handling the package should wear nitrile gloves.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials. Although specific incompatibilities are not listed in the SDS, it is good practice to store it separately from strong oxidizing agents, acids, and bases.
2. Preparation of Solutions:
-
All work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
When weighing the solid compound, avoid generating dust. A chemical fume hood is recommended for this step.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and your initials.
-
Ensure that all personnel in the vicinity are aware of the nature of the substance being handled.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Designate a specific, labeled waste container for this compound and materials contaminated with it.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Disposal of Unused Compound:
-
Dispose of the solid compound in its original container or a suitable, labeled waste container.
-
Follow your institution's and local regulations for chemical waste disposal.
3. Disposal of Contaminated Materials:
-
Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in the designated solid waste container.
-
Liquid waste, such as unused solutions, should be collected in a labeled, sealed container. For non-hazardous, water-soluble liquids, disposal down the drain with copious amounts of water may be permissible, but always check and adhere to your local and institutional regulations first.
4. Spill Cleanup:
-
In case of a spill, wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
